molecular formula C12H15BrClNO B1450659 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 1609266-05-8

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No.: B1450659
CAS No.: 1609266-05-8
M. Wt: 304.61 g/mol
InChI Key: APPHRLSEYOVFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO and its molecular weight is 304.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPHRLSEYOVFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The strategic incorporation of a spirocyclic system at the C3 position introduces a three-dimensional architecture that can significantly enhance pharmacological properties. This technical guide provides a comprehensive overview of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride, a halogenated spiro-indole derivative with considerable potential in modern drug discovery. This document will delve into its chemical properties, plausible synthetic routes, detailed characterization methodologies, and its emerging role as a key building block in the development of targeted protein degraders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular scaffold in their therapeutic programs.

Introduction: The Spirooxindole Scaffold in Drug Discovery

Spirooxindoles, a class of compounds characterized by a spiro-fused ring system at the 3-position of an oxindole core, are prevalent in numerous natural products and synthetic molecules with potent biological activities.[1] The rigid, three-dimensional nature of the spirocyclic moiety allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[2] The introduction of a bromine atom at the 5-position of the indole ring can further enhance biological activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with target proteins.[3]

This compound emerges as a particularly intriguing scaffold. Its classification as a "Protein Degrader Building Block" suggests its utility in the design of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO · HCl[1]
Molecular Weight 304.61 g/mol [1]
CAS Number 1609266-05-8[1]
Appearance Solid[1]
Purity Typically >95%Commercial Suppliers
Storage Room Temperature[1]
Synonym 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] hydrochloride[1]

Synthesis of this compound

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established multi-component reactions for analogous spiro[indoline-3,4'-pyran] derivatives.[5][6] A one-pot, three-component reaction is a highly attractive approach due to its operational simplicity and atom economy.[7]

Proposed Synthetic Pathway: A Multi-Component Approach

The proposed synthesis involves the reaction of 5-bromoisatin, an active methylene compound, and a suitable diol in the presence of a catalyst.

dot

Synthesis_Pathway cluster_conditions Reaction Conditions Bromoisatin 5-Bromoisatin Intermediate Knoevenagel Condensation Intermediate Bromoisatin->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Diol 1,3-Propanediol Product 5-Bromo-spiro[indoline-3,4'-pyran] Derivative Diol->Product Catalyst Catalyst (e.g., L-proline) Catalyst->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Reflux Reflux Reflux->Intermediate Intermediate->Product Michael Addition/ Cyclization Final_Product 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride Product->Final_Product HCl_Reaction HCl (in ether) HCl_Reaction->Final_Product

Caption: Proposed multi-component synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask, add 5-bromoisatin (1.0 eq), malononitrile (1.1 eq), and 1,3-propanediol (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of L-proline (0.1 eq).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be filtered, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with ether, and dried.

Characterization and Analytical Profile

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the expected spectral characteristics are outlined below.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons on the bromo-indole ring, diastereotopic protons of the oxane ring, and a characteristic singlet for the NH proton of the indoline ring. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.

  • ¹³C NMR: The spectrum would show distinct signals for the spiro carbon, the carbonyl carbon of the oxindole moiety (if present in a precursor), carbons of the aromatic ring (with the C-Br bond causing a downfield shift), and the carbons of the oxane ring.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indoline ring, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the C-O-C stretching of the oxane ring.

Applications in Drug Discovery: A Building Block for Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" positions it as a valuable component in the synthesis of PROTACs.

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[10] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[11] This "event-driven" pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential to target "undruggable" proteins.[12]

dot

PROTAC_Mechanism cluster_components PROTAC Components POI_Ligand Warhead (Binds to POI) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., containing the spiro-oxane scaffold) Linker->E3_Ligand POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ubiquitinated POI Degradation Degradation Proteasome->Degradation cluster_protac cluster_protac cluster_protac->Ternary_Complex

Caption: General mechanism of action for a PROTAC molecule.

Potential Role of the Spiro-Oxane Scaffold

The this compound scaffold could potentially be utilized in several ways within a PROTAC structure:

  • As part of an E3 Ligase Ligand: The spirocyclic and halogenated indole motif could be designed to bind to the substrate recognition domain of an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[13][14] The development of novel E3 ligase ligands is a key area of research to expand the scope and selectivity of targeted protein degradation.[15]

  • As a Novel Warhead: The unique three-dimensional structure of the spiro-oxane could be exploited to bind to a novel pocket on a protein of interest, potentially enabling the targeting of proteins that have been difficult to address with traditional small molecules.

  • As a Scaffold for Linker Attachment: The indole nitrogen provides a convenient point for the attachment of a linker, which is a critical component for optimizing the formation and stability of the ternary complex.[16]

The 5-bromo substituent can play a crucial role in enhancing binding affinity to the target protein or E3 ligase through halogen bonding and by modulating the physicochemical properties of the molecule.[3][17]

Safety, Handling, and Stability

As with any chemical reagent, proper handling procedures should be followed. This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base. It is advisable to store the compound in a cool, dry place, protected from light.

Conclusion

This compound represents a promising and versatile building block for contemporary drug discovery. Its unique spirocyclic and halogenated indole architecture provides a solid foundation for the design of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. While further research is needed to fully elucidate its biological activities and optimal applications, the synthetic accessibility and intriguing structural features of this compound make it a valuable tool for medicinal chemists and chemical biologists.

References

  • Sigma-Aldrich. This compound.
  • BenchChem. The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
  • Augusta University Research Profiles. Spirooxindoles as potential pharmacophores.
  • MDPI. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
  • Natural Sciences Publishing.
  • Natural Sciences Publishing.
  • Semantic Scholar.
  • ChemRxiv.
  • ACS Omega.
  • NIH. Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran].
  • PubMed. Silver(I)-Catalyzed Dearomatization of Alkyne-Tethered Indoles: Divergent Synthesis of Spirocyclic Indolenines and Carbazoles.
  • RSC Publishing.
  • MDPI.
  • RSC Publishing. Identification of ligands for E3 ligases with restricted expression using fragment-based methods.
  • ResearchGate. Scheme 1 Synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile....
  • ACS Publications. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • PMC - PubMed Central - NIH. Are we ready to design oral PROTACs®?.
  • NIH. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
  • ACS Publications.
  • PubMed Central. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential.
  • PubMed.
  • ResearchGate. (PDF) Simple synthesis of polyfunctionalized indoline-spiro fused pyran derivatives via an aqueous multicomponent reaction.
  • MDPI.
  • ResearchGate.
  • PMC - PubMed Central.
  • PubMed Central. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.
  • Frontiers.
  • BLDpharm. E3 Ligands Usage in PROTAC Design.
  • ResearchGate.
  • PubMed.
  • PMC - NIH. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • MDPI.
  • ResearchGate. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.
  • Scite.ai. X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
  • RSC Publishing. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.
  • MDPI. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
  • PMC - NIH. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
  • Scilit.
  • Beilstein Journals.

Sources

An In-depth Technical Guide to 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride (CAS 1609266-05-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride, CAS 1609266-05-8. As a spirocyclic indole derivative, this molecule holds significant potential as a versatile building block in medicinal chemistry and drug discovery programs. This document synthesizes the available technical data and provides expert insights into its characteristics, potential synthesis, and applications.

Chemical Identity and Molecular Structure

This compound is a complex heterocyclic compound featuring a spiro linkage between an indoline and a pyran ring system. The presence of a bromine atom on the indole core and its hydrochloride salt form are key features influencing its chemical behavior and potential applications.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
CAS Number 1609266-05-8[1]
IUPAC Name This compound
Synonyms 5-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] hydrochloride[1]
Molecular Formula C₁₂H₁₅BrClNO[1]
Molecular Weight 304.61 g/mol [1]
Canonical SMILES C1C(C2=CC=C(Br)C=C2N1)C3(CCOCC3)
InChI Key APPHRLSEYOVFJF-UHFFFAOYSA-N

Physical and Chemical Properties

Detailed experimental data for the physical properties of CAS 1609266-05-8 are not extensively reported in publicly available literature. However, based on its chemical structure and data from related compounds, the following properties can be anticipated.

Table 2: Predicted Physical Properties

PropertyPredicted Value/InformationJustification/Source
Physical Form Solid
Melting Point Not available. Likely a high-melting solid due to its ionic salt nature and rigid structure.
Boiling Point Not available. Expected to decompose at high temperatures.
Solubility Expected to be soluble in polar protic solvents like water, methanol, and ethanol due to its hydrochloride salt form. Limited solubility in nonpolar organic solvents.
Density Not available.
Storage Room temperature, in a dry, well-sealed container.
Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the secondary amine in the indoline ring, the aromatic bromine, and the ether linkage in the pyran ring.

  • N-Functionalization: The secondary amine of the indoline ring is a key site for further chemical modification. It can undergo reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) in a drug discovery context.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the facile introduction of a wide range of aryl, heteroaryl, and vinyl groups, as well as substituted amines, at the 5-position of the indole core.

  • Stability: As a hydrochloride salt, the compound is expected to be more stable and less prone to oxidation compared to its freebase form. The pyran ring is generally stable under neutral and basic conditions but may be susceptible to cleavage under strong acidic conditions.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic approach could involve a Pictet-Spengler-type reaction or a variation thereof, followed by spirocyclization. An alternative and efficient method would be a one-pot, three-component reaction, a strategy that has been successfully employed for analogous structures.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation 5-Bromoisatin 5-Bromoisatin One_Pot_Reaction One-Pot Three-Component Reaction 5-Bromoisatin->One_Pot_Reaction Tetrahydropyran-4-one Tetrahydropyran-4-one Tetrahydropyran-4-one->One_Pot_Reaction Amine_Source Amine Source (e.g., Ammonium Acetate) Amine_Source->One_Pot_Reaction Intermediate Intermediate Spirooxindole (Freebase) One_Pot_Reaction->Intermediate Catalyst Catalyst (e.g., L-proline or another organocatalyst) Catalyst->One_Pot_Reaction Solvent Solvent (e.g., Ethanol or Methanol) Solvent->One_Pot_Reaction Conditions Reflux Conditions->One_Pot_Reaction Final_Product CAS 1609266-05-8 (Hydrochloride Salt) Intermediate->Final_Product HCl treatment

Caption: Proposed one-pot synthesis workflow for CAS 1609266-05-8.

Hypothetical Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 5-bromoisatin (1.0 eq.), tetrahydropyran-4-one (1.2 eq.), and an amine source such as ammonium acetate (2.0 eq.) in a suitable solvent like ethanol.

  • Catalysis: Introduce a catalytic amount of an organocatalyst (e.g., L-proline, 10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • Purification of the Freebase: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Expected Characterization
  • ¹H and ¹³C NMR Spectroscopy: The structural elucidation would be confirmed by NMR. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the brominated benzene ring, the diastereotopic methylene protons of the pyran and indoline rings, and the N-H proton. The ¹³C NMR would show the corresponding carbon signals, including the characteristic spiro carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the ether linkage.

Applications in Drug Discovery and Medicinal Chemistry

Spirooxindole scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous natural products and their diverse biological activities. The spirocyclic nature of these compounds provides a rigid, three-dimensional framework that can allow for precise orientation of functional groups for optimal interaction with biological targets.

The subject molecule, CAS 1609266-05-8, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent, in particular, offers a versatile point for chemical elaboration to generate libraries of compounds for screening.

G cluster_derivatives Chemical Diversification cluster_applications Potential Therapeutic Areas Core_Scaffold CAS 1609266-05-8 (Core Scaffold) N_Alkylation N-Alkylation/ N-Arylation Core_Scaffold->N_Alkylation Cross_Coupling Palladium Cross-Coupling (at Bromine site) Core_Scaffold->Cross_Coupling Anticancer Anticancer Agents N_Alkylation->Anticancer Antiviral Antiviral Agents N_Alkylation->Antiviral CNS_Disorders CNS Disorders Cross_Coupling->CNS_Disorders Other_Targets Other Therapeutic Targets Cross_Coupling->Other_Targets

Caption: Potential drug discovery applications of CAS 1609266-05-8.

While no specific biological activity has been reported for CAS 1609266-05-8 itself, structurally related spirooxindoles have demonstrated a wide range of pharmacological effects, including:

  • Anticancer Activity: Many spirooxindole derivatives have shown potent cytotoxic effects against various cancer cell lines.

  • Antiviral and Antimicrobial Properties: This class of compounds has also been investigated for its potential to inhibit viral replication and bacterial growth.

  • Central Nervous System (CNS) Activity: Some spirooxindoles have been explored for their activity on CNS targets.

Safety and Handling

Based on available supplier safety data, this compound should be handled with appropriate precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

CategoryCodesDescriptionSource
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound (CAS 1609266-05-8) is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the field of drug discovery. Its spirocyclic core provides a rigid three-dimensional structure, while the secondary amine and aryl bromide functionalities offer versatile handles for chemical modification. Although detailed experimental data on its physical and chemical properties are sparse, this guide provides a comprehensive overview based on available information and expert analysis of its chemical structure. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Sources

Mechanism of action of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Guide: Elucidating the Putative Mechanism of Action of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

A Senior Application Scientist's Perspective on a Novel Spiro-Oxindole Compound

Disclaimer: The compound this compound is a novel chemical entity with limited publicly available data. This guide, therefore, presents a putative mechanism of action based on the structural characteristics of the spiro-oxindole scaffold and established knowledge of related compounds. The experimental protocols described herein are proposed methodologies for investigating its biological activity.

Introduction

The spiro-oxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with diverse biological activities. The unique three-dimensional arrangement of the spirocyclic system allows for precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. The introduction of a bromine atom at the 5-position of the indole ring and the incorporation of an oxane moiety suggest a deliberate design to modulate pharmacokinetic and pharmacodynamic properties. This guide will explore the potential mechanism of action of this compound, drawing parallels with known spiro-oxindole-containing molecules and proposing a robust experimental framework for its characterization.

Part 1: Postulated Mechanism of Action - Inhibition of the MDM2-p53 Interaction

Based on the core spiro-oxindole structure, a primary hypothesized mechanism of action for this compound is the inhibition of the protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. The MDM2 protein is a key negative regulator of p53, targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.

Small molecules that can fit into the hydrophobic pocket of MDM2, mimicking the binding of p53, can disrupt this interaction, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells. The spiro-oxindole core is a well-established scaffold for designing potent MDM2-p53 inhibitors.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where the compound inhibits MDM2, leading to the activation of p53 and its downstream effects.

Caption: Hypothesized MDM2-p53 signaling pathway inhibition.

Part 2: Experimental Validation Framework

To rigorously test the hypothesis that this compound acts as an MDM2-p53 inhibitor, a multi-tiered experimental approach is essential. The following protocols outline key experiments to elucidate the compound's mechanism of action.

Experimental Workflow: From Target Engagement to Cellular Effects

The logical flow of experiments should first establish direct binding to the target (MDM2), then confirm the disruption of the MDM2-p53 interaction, and finally, assess the downstream cellular consequences.

Experimental_Workflow A Step 1: Target Engagement Assay (e.g., SPR) B Step 2: Protein-Protein Interaction Assay (e.g., HTRF) A->B Confirms Binding Kinetics C Step 3: Cellular Target Engagement (e.g., Cellular Thermal Shift Assay) B->C Validates in Cellular Context D Step 4: Downstream Pathway Analysis (e.g., Western Blot for p53, p21) C->D Links Target to Pathway E Step 5: Cellular Phenotype Assessment (e.g., Cell Viability, Apoptosis Assays) D->E Correlates Pathway to Function

Caption: A logical workflow for mechanistic validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: To quantify the binding affinity and kinetics of the compound to recombinant human MDM2 protein.

Methodology:

  • Immobilization: Covalently immobilize recombinant human MDM2 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound dilutions over the immobilized MDM2 surface and a reference flow cell. Monitor the change in response units (RU) over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Causality: A low KD value (in the nanomolar to low micromolar range) would provide strong evidence of direct and high-affinity binding to the MDM2 protein, which is the foundational step in validating the proposed mechanism.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

Objective: To measure the ability of the compound to disrupt the interaction between MDM2 and a p53-derived peptide.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing GST-tagged MDM2, a biotinylated p53 peptide, and HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture in a microplate.

  • Incubation and Reading: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: This assay provides a quantitative measure of the compound's potency in disrupting the target protein-protein interaction in a controlled in vitro setting, directly testing the core of the hypothesized mechanism.

Part 3: Quantitative Data Summary

While specific data for this compound is not available, the following table presents hypothetical, yet realistic, data that would be expected for a potent MDM2-p53 inhibitor.

Assay Parameter Hypothetical Value Interpretation
Surface Plasmon Resonance (SPR)KD (MDM2 Binding)50 nMHigh-affinity binding to the target protein.
HTRF AssayIC50 (MDM2-p53 Interaction)150 nMPotent disruption of the protein-protein interaction.
Cell Viability Assay (SJSA-1 cells)GI50 (Growth Inhibition)500 nMEffective inhibition of cancer cell growth.
Western Blot Analysisp53 Stabilization3-fold increase at 1 µMCellular target engagement leading to p53 accumulation.

Conclusion

The structural features of this compound strongly suggest its potential as an inhibitor of the MDM2-p53 protein-protein interaction. The proposed experimental framework provides a clear and robust path to validate this hypothesis, starting from direct target engagement and culminating in the assessment of cellular outcomes. The successful execution of these experiments would not only elucidate the mechanism of action of this novel compound but also pave the way for its further development as a potential therapeutic agent.

References

Due to the novel nature of the specific compound, the references provided are authoritative sources on the spiro-oxindole scaffold, MDM2-p53 inhibitors, and the experimental techniques described.

  • Title: Spiro-oxindoles as a promising class of small molecule inhibitors of the MDM2-p53 interaction Source: Future Medicinal Chemistry URL: [Link]

  • Title: The MDM2-p53 Interaction Source: The p53 Website URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for Characterizing Protein-Ligand Interactions Source: Cytiva URL: [Link]

  • Title: HTRF Technology Source: Cisbio URL: [Link]

A Technical Guide to the Predictive Identification of Therapeutic Targets for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deconvolution of a novel chemical entity's mechanism of action is a critical bottleneck in drug discovery. This guide outlines a rigorous, multi-modal strategy for the predictive identification of therapeutic targets for the novel compound 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl. As pre-existing biological data for this specific molecule is scarce, this document serves as a comprehensive workflow, applicable to this and other uncharacterized small molecules. We detail a logical funnel, beginning with a broad in silico prediction cascade that leverages both ligand- and structure-based computational methods to generate a high-quality list of candidate targets. This is followed by a robust experimental framework for target validation, centered on gold-standard chemical proteomics and subsequent functional assays. Each protocol is presented with its underlying scientific rationale to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the Molecule and the Target Identification Imperative

The compound 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl is a heterocyclic molecule featuring two key pharmacophoric motifs: a bromo-indole core and a spiro-oxane ring system .

  • Bromo-Indole Moiety: The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neurological agents.[1][2] The bromine substitution can significantly modulate pharmacokinetic properties and binding affinities, often by forming halogen bonds with protein targets.[3][4]

  • Spirocyclic System: Spiro-compounds, characterized by a single atom shared between two rings, offer a rigid, three-dimensional architecture.[5] This structural rigidity can enhance binding affinity and selectivity for a target protein compared to more flexible acyclic analogues.[6][7] Spiro-oxanes specifically have been investigated for a range of bioactivities, including anticancer and antioxidant properties.[6][8][9]

Given this structural composition, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl (henceforth referred to as "the compound") holds considerable therapeutic potential. However, without knowledge of its specific protein targets, its development is stalled. Identifying these targets is paramount to understanding its mechanism of action, predicting efficacy and potential side effects, and enabling rational lead optimization.[10][11]

This guide presents a systematic "target prediction funnel" to de-orphanize this compound, moving from broad computational hypotheses to specific, experimentally validated targets.

Phase 1: The In Silico Target Prediction Cascade

The initial phase employs computational methods to screen vast biological space efficiently, generating a tractable list of putative targets.[12][13][14] This approach is founded on the principle of "chemical similarity," which posits that structurally similar molecules often share similar biological targets.[15]

Ligand-Based Prediction via Similarity Searching

This method predicts targets by comparing the compound's 2D and 3D structure to large databases of molecules with known biological activities.[16][17]

Principle of the Method: By identifying known ligands that are structurally analogous to our compound, we can infer that our compound may bind to the same targets. This is a rapid and computationally inexpensive first pass.

Detailed Protocol: 2D/3D Similarity Search using ChEMBL and SwissTargetPrediction

  • Obtain Compound Structure: The SMILES (Simplified Molecular Input Line Entry System) string for the compound is required. For 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane], the SMILES string is C1COCC12C3=C(C=C(Br)C=C3)N2. The HCl salt is omitted for in silico analysis as the freebase is the biologically active form.

  • ChEMBL Database Search:

    • Navigate to the ChEMBL database, a manually curated resource of bioactive molecules.[18][19][20]

    • Use the structure search functionality to input the compound's SMILES string.

    • Perform a similarity search based on the Tanimoto coefficient, with a threshold of >0.7. This will retrieve compounds with a high degree of structural similarity.

    • Analyze the output to identify the known targets of the retrieved similar compounds.

  • SwissTargetPrediction Analysis:

    • Access the SwissTargetPrediction web server, which predicts targets based on a combination of 2D and 3D similarity measures.[10][15][21][22]

    • Input the SMILES string for the compound and select "Homo sapiens" as the target organism.

    • Initiate the prediction. The server compares the query molecule to a library of over 370,000 active compounds.[10]

    • The output will be a ranked list of potential targets based on a prediction score/probability.

Data Presentation: Hypothetical SwissTargetPrediction Output

RankTarget ClassTarget NameProbabilityRationale for Interest
1KinaseEpidermal Growth Factor Receptor (EGFR)0.15Bromo-indole motifs are known to feature in EGFR inhibitors.[3][7]
2EnzymeCyclooxygenase-2 (COX-2)0.12Indole-based structures like Indomethacin are classic COX inhibitors.[2]
3G-protein coupled receptor5-HT2A Receptor0.10The indole core is a classic serotonin receptor pharmacophore.[2]
4KinaseSrc Tyrosine Kinase0.09Bromo-indole derivatives have shown activity against Src kinase.[4]
5EnzymeDNA Gyrase Subunit B0.08Spiro-oxindole scaffolds can act as DNA gyrase inhibitors.[5]
Pathway and Network Analysis

Principle of the Method: A list of individual protein targets is less informative than understanding their collective function. By mapping the predicted targets onto known biological pathways and protein-protein interaction (PPI) networks, we can identify biological processes that may be significantly modulated by the compound.[23][24]

Detailed Protocol: Functional Enrichment using STRING and Reactome

  • Consolidate Target List: Compile a unified list of the top ~20-30 high-confidence targets predicted from the ligand-based methods.

  • STRING Database Analysis:

    • Navigate to the STRING database, a resource for known and predicted protein-protein associations.[23][25][26][27]

    • Select "Multiple proteins" and input the consolidated list of target gene names or UniProt IDs. Select "Homo sapiens."

    • Analyze the resulting network for clusters of highly interconnected proteins (nodes).

    • Perform a functional enrichment analysis within STRING to identify overrepresented Gene Ontology (GO) terms and KEGG/Reactome pathways.

  • Reactome Pathway Analysis:

    • Access the Reactome Pathway Database analysis tools.[28][29][30][31]

    • Submit the same consolidated target list.

    • Reactome will map the proteins to its curated hierarchy of biological pathways and perform a statistical over-representation analysis to identify significantly impacted pathways.[32]

Mandatory Visualization: In Silico Target Prediction Workflow

G cluster_input Input cluster_silico Phase 1: In Silico Prediction cluster_output Output Compound 5-Bromo-1,2-dihydrospiro [indole-3,4'-oxane] HCl (SMILES String) Similarity Ligand-Based Similarity Search (ChEMBL, SwissTargetPrediction) Compound->Similarity Pathway Pathway & Network Analysis (STRING, Reactome) Similarity->Pathway Top Candidate Targets List Hypothesis Prioritized Target-Pathway Hypotheses Pathway->Hypothesis

Caption: High-level workflow for computational target prediction.

Phase 2: Experimental Target Validation

In silico predictions are hypotheses that require rigorous experimental validation.[12] Chemical proteomics offers a powerful, unbiased approach to identify direct binding partners of a small molecule within a complex biological system.[11][33][34][35]

Unbiased Target Identification by Chemical Proteomics

Principle of the Method: This technique, also known as affinity chromatography coupled with mass spectrometry (AC-MS), uses an immobilized version of the compound as "bait" to capture its binding proteins from a cell lysate.[36][37][38] These captured proteins are then identified by high-resolution mass spectrometry.[39][40]

Trustworthiness through Self-Validation: The protocol's integrity relies on a critical control: competitive elution. The specific binding partners of the compound will be displaced from the bait by the addition of an excess of the free, non-immobilized compound. Non-specific binders will not be displaced and are thus excluded from the final results. This is a self-validating system.[41]

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analogue of the compound that incorporates a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or amine). This linker must be attached at a position that does not disrupt the key pharmacophoric interactions.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, creating the "affinity matrix." Prepare a parallel "control matrix" using beads that have been treated with the linker alone.

  • Protein Lysate Preparation: Culture a relevant human cell line (e.g., A549 lung cancer cells, if an anti-cancer effect is hypothesized) and prepare a total protein lysate under non-denaturing conditions.

  • Affinity Enrichment:

    • Incubate the protein lysate with the affinity matrix to allow the target proteins to bind to the immobilized compound.

    • In a parallel experiment, incubate the lysate with the control matrix to identify proteins that bind non-specifically to the beads or linker.

  • Washing: Thoroughly wash both matrices with buffer to remove unbound and weakly interacting proteins.

  • Elution (The Self-Validating Step):

    • Competitive Elution: Elute the specifically bound proteins from the affinity matrix by incubating it with a high concentration of the original, free compound. These eluted proteins are the high-confidence binders.

    • Non-Specific Elution: Elute the remaining proteins from both the affinity and control matrices using a harsh denaturant (e.g., SDS sample buffer).

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a human protein database (e.g., UniProt).

  • Data Analysis: True targets will be highly enriched in the competitive elution fraction from the affinity matrix and absent or significantly depleted in elutions from the control matrix.

Mandatory Visualization: Chemical Proteomics Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Compound AffinityMatrix Affinity Matrix (Compound + Beads) Compound->AffinityMatrix Beads Sepharose Beads Beads->AffinityMatrix Lysate Cell Lysate Incubate Incubate with Cell Lysate Lysate->Incubate AffinityMatrix->Incubate Wash Wash to Remove Non-binders Incubate->Wash Elute Competitive Elution (Add free compound) Wash->Elute MS LC-MS/MS Analysis Elute->MS Targets Validated Targets MS->Targets

Caption: Workflow for target identification via AC-MS.

Functional Validation in a Cellular Context

Identifying a binding partner is not sufficient; one must demonstrate that this binding event leads to a functional consequence.

Detailed Protocol: Target-Specific Functional Assay

Let us hypothesize that both the in silico predictions and the chemical proteomics experiment identified Epidermal Growth Factor Receptor (EGFR) as a high-confidence target.

  • Select Assay: Choose an assay that directly measures the known function of the target. For EGFR, a kinase activity assay is appropriate.

  • Cell-Based Phosphorylation Assay:

    • Culture A549 cells, which have high EGFR expression.

    • Starve the cells to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of the compound for 1-2 hours. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control and a vehicle (DMSO) as a negative control.

    • Stimulate the cells with EGF ligand to activate the EGFR signaling cascade.

    • Lyse the cells and perform a Western blot or ELISA to measure the phosphorylation level of EGFR (p-EGFR) and downstream effectors like AKT (p-AKT).

  • Interpret Results: A dose-dependent decrease in p-EGFR and p-AKT levels upon treatment with the compound, similar to the effect of Erlotinib, would functionally validate EGFR as a target and indicate an inhibitory mechanism of action.

Mandatory Visualization: Hypothetical EGFR Signaling Pathway

G cluster_pathway Signaling Cascade cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS AKT AKT EGFR->AKT Compound 5-Bromo-1,2-dihydrospiro [indole-3,4'-oxane] HCl Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive, logical, and experimentally rigorous framework for elucidating the therapeutic targets of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl. By integrating robust in silico prediction with unbiased, self-validating experimental techniques, this workflow moves beyond mere hypothesis generation to provide high-confidence, actionable data. The successful identification of a target, such as the hypothesized EGFR, would pave the way for subsequent lead optimization, detailed mechanistic studies, and preclinical evaluation, ultimately accelerating the translation of a promising novel chemical entity into a potential therapeutic.

References

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Reactome Pathway Database. (n.d.). Home. Retrieved January 22, 2026, from [Link]

  • Gillespie, M., et al. (2022). The Reactome Pathway Knowledgebase 2022. Nucleic Acids Research, 50(D1), D687–D692. [Link]

  • Xue, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(1), 245. [Link]

  • Jassal, B., et al. (2020). The reactome pathway knowledgebase. Nucleic Acids Research, 48(D1), D498–D503. [Link]

  • Rupesh, K. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 867-882. [Link]

  • Oreate AI. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. Oreate AI Blog. [Link]

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. ExPASy. Retrieved January 22, 2026, from [Link]

  • Szklarczyk, D., et al. (2023). The STRING database in 2023: protein-protein association networks and functional enrichment analyses for any sequenced genome of interest. Nucleic Acids Research, 51(D1), D638–D646. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine, 13(7), 1175–1191. [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. Retrieved January 22, 2026, from [Link]

  • STRING Consortium. (2024). STRING: functional protein association networks. Retrieved January 22, 2026, from [Link]

  • Wang, S., et al. (2024). In silico methods for drug-target interaction prediction. Signal Transduction and Targeted Therapy, 9(1), 11. [Link]

  • Reactome Pathway Database. (n.d.). Download. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2024). In silico methods for drug-target interaction prediction. [Link]

  • Almeida-Silva, F. (n.d.). Analysis of protein-protein interaction (PPI) networks. Retrieved January 22, 2026, from [Link]

  • Daina, A., & Zoete, V. (2019). Chemoinformatics in drug discovery: in silico prediction of protein targets of small molecules. Methods in Molecular Biology, 2053, 1-19. [Link]

  • Database Commons. (n.d.). STRING. Retrieved January 22, 2026, from [Link]

  • Jensen, L. J. (2021). The STRING database: Brief introduction to protein networks and how they are made. YouTube. [Link]

  • Zhang, X., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1185-1196. [Link]

  • Wikipedia. (n.d.). ChEMBL. Retrieved January 22, 2026, from [Link]

  • Reactome Pathway Database. (n.d.). Analyze Gene Expression. Retrieved January 22, 2026, from [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved January 22, 2026, from [Link]

  • Mouchlis, V. D., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa444. [Link]

  • Johnson, T. O., et al. (2021). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(5), 1113–1127. [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • Johnson, T. O., & van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Journal of The American Society for Mass Spectrometry, 31(5), 963-975. [Link]

  • Database Commons. (n.d.). ChEMBL. Retrieved January 22, 2026, from [Link]

  • Heikamp, K., & Bajorath, J. (2011). Large-Scale Similarity Search Profiling of ChEMBL Compound Data Sets. Journal of Chemical Information and Modeling, 51(8), 1831–1839. [Link]

  • Semantic Scholar. (n.d.). In silico methods for drug repositioning and drug-drug interaction prediction. Retrieved January 22, 2026, from [Link]

  • Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1235–D1246. [Link]

  • SciSpace. (2020). Affinity selection–mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. [Link]

  • van Breemen, R. (2022). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. [Link]

  • Sharma, P., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 15(6), 1547-1582. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 949-963. [Link]

  • Kiliç, Z., et al. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60c-Src Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 342(8), 487-493. [Link]

  • Tzanova, T., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. International Journal of Molecular Sciences, 24(7), 6520. [Link]

  • Pérez-Vásquez, A., & Tlahuext, H. (2022). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 12(10), 5786-5813. [Link]

  • El-Gohary, N. S., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1359670. [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]

  • PubChemLite. (n.d.). 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. Retrieved January 22, 2026, from [Link]

  • Hussain, Z., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current Drug Targets, 25. [Link]

  • PubChem. (n.d.). 5-bromo-1H-indole-2,3-dione;chloride. Retrieved January 22, 2026, from [Link]

  • Zhang, Y., et al. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters, 26(2), 398–403. [Link]

  • Su, T., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 7(1), 32. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Spiro[indole-3,4'-oxane] Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The spirooxindole scaffold represents a privileged structural motif in medicinal chemistry, renowned for its prevalence in a multitude of biologically active natural products and synthetic compounds. This in-depth technical guide delineates the discovery and synthesis of a specific, high-potential subclass: novel spiro[indole-3,4'-oxane] compounds. Moving beyond a mere recitation of protocols, this document provides a deep dive into the strategic rationale and mechanistic underpinnings of the key synthetic transformations. We will explore powerful methodologies, including multicomponent reactions and organocatalyzed cascade sequences, that enable the efficient and stereoselective construction of this complex molecular architecture. Detailed experimental protocols, supported by mechanistic visualizations and comprehensive characterization data, are provided to empower researchers in their pursuit of novel therapeutic agents based on this promising scaffold.

Introduction: The Spirooxindole Scaffold as a Cornerstone in Drug Discovery

The spirooxindole framework, characterized by a spirocyclic junction at the C3 position of the oxindole core, has garnered significant attention from the medicinal chemistry community. This unique three-dimensional architecture imparts a conformational rigidity that can lead to enhanced binding affinity and selectivity for various biological targets.[1][2] Numerous natural and synthetic spirooxindoles have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2]

The focus of this guide, the spiro[indole-3,4'-oxane] moiety, incorporates a tetrahydropyran ring, a common feature in many bioactive molecules that can improve pharmacokinetic properties. The strategic fusion of the oxindole and oxane rings presents a compelling synthetic challenge and a rich opportunity for the discovery of novel chemical entities with therapeutic potential.

Strategic Approaches to the Synthesis of the Spiro[indole-3,4'-oxane] Core

The construction of the spiro[indole-3,4'-oxane] scaffold hinges on the stereoselective formation of the spirocyclic core. Several powerful synthetic strategies have emerged, offering varying degrees of efficiency, atom economy, and stereocontrol. This section will dissect the most prominent and mechanistically insightful of these approaches.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more starting materials combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry.[3] For the synthesis of spiro[indole-3,4'-oxane] derivatives, MCRs offer a highly efficient and atom-economical route.

A prevalent MCR strategy involves the condensation of an isatin derivative, a malononitrile or ethyl cyanoacetate, and a 1,3-dicarbonyl compound.[3][4] This reaction typically proceeds through a domino Knoevenagel/Michael/cyclization sequence.

Causality of Experimental Choices:

  • Isatins: These serve as the foundational building block, providing the oxindole core. The choice of substituents on the isatin ring can be varied to explore structure-activity relationships (SAR).

  • Malononitrile/Ethyl Cyanoacetate: These reagents act as active methylene compounds, initiating the Knoevenagel condensation with isatin to form a reactive electron-deficient alkene intermediate.

  • 1,3-Dicarbonyl Compounds: These serve as the nucleophile in the subsequent Michael addition and are the precursors to the oxane ring. The nature of the 1,3-dicarbonyl compound dictates the substitution pattern on the resulting tetrahydropyran ring.

  • Catalyst: While the reaction can proceed without a catalyst, basic catalysts such as piperidine or triethylamine are often employed to accelerate the reaction rates.[4] More recently, environmentally benign and reusable catalysts like eggshell have been shown to be effective.[5]

Visualizing the Mechanism: Domino Knoevenagel/Michael/Cyclization

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization Isatin Isatin Intermediate_A Electron-Deficient Alkene Intermediate Isatin->Intermediate_A Base Malononitrile Malononitrile Malononitrile->Intermediate_A Intermediate_B Michael Adduct Intermediate_A->Intermediate_B Dicarbonyl 1,3-Dicarbonyl Compound (Enolate) Dicarbonyl->Intermediate_B Final_Product Spiro[indole-3,4'-oxane] Intermediate_B->Final_Product

Caption: Domino Knoevenagel/Michael/Cyclization Pathway.

Organocatalyzed Asymmetric Synthesis: Accessing Chiral Scaffolds

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. For spiro[indole-3,4'-oxane] compounds, organocatalysis provides a powerful tool for the enantioselective construction of the spirocyclic core. Cinchona alkaloid-derived thioureas have proven to be particularly effective catalysts for this transformation.[3]

Causality of Experimental Choices:

  • Chiral Organocatalyst: The cinchona alkaloid-derived thiourea catalyst activates the substrates through a network of hydrogen bonds, creating a chiral environment that directs the stereochemical outcome of the reaction.[3]

  • Solvent and Additives: The choice of solvent can significantly impact the enantioselectivity. In some cases, the addition of water has been shown to improve the enantiomeric excess (ee) values.[3]

Visualizing the Workflow: Organocatalyzed Asymmetric Synthesis

G Start Combine Isatin, Malononitrile, 1,3-Dicarbonyl Compound, and Chiral Organocatalyst Reaction Stir at Controlled Temperature Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and Enantiomeric Excess (Chiral HPLC) Purification->Analysis Product Enantioenriched Spiro[indole-3,4'-oxane] Analysis->Product

Caption: Asymmetric Organocatalytic Synthesis Workflow.

Prins Cascade Strategy: A Novel Approach

A more recent and innovative approach to the synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives involves a Prins cascade strategy.[6] This method utilizes a Lewis acid-catalyzed coupling of an aldehyde with a homoallylic alcohol tethered to the oxindole core.

Causality of Experimental choices:

  • Lewis Acid Catalyst: A Lewis acid, such as BF₃·OEt₂, is crucial for activating the aldehyde carbonyl group, initiating the Prins cyclization.[6]

  • Substrates: A variety of aldehydes can be employed, allowing for diversification of the final product. The homoallylic alcohol precursor is specifically designed to facilitate the cascade reaction.[6]

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for the synthesis of spiro[indole-3,4'-oxane] derivatives. Researchers should adapt these procedures based on the specific substrates and desired outcomes.

General Procedure for the Three-Component Synthesis of Spiro[4H-pyran-3,3′-oxindole] Derivatives

To a solution of isatin (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine (10 mol%). The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered, washed with cold ethanol, and dried to afford the pure spiro[4H-pyran-3,3′-oxindole] derivative.[3]

General Procedure for the Organocatalyzed Asymmetric Three-Component Synthesis

In a vial, isatin (0.2 mmol), malononitrile (0.2 mmol), the 1,3-dicarbonyl compound (0.3 mmol), and the cinchonidine-derived thiourea catalyst (10 mol%) are dissolved in toluene (1.0 mL). A small amount of water (1.0 µL) is added. The reaction mixture is stirred at 0 °C for the time indicated by TLC monitoring. The crude product is then purified by flash column chromatography on silica gel to yield the enantioenriched spiro[4H-pyran-3,3′-oxindole] derivative.[3]

Characterization and Data Presentation

The structural elucidation of novel spiro[indole-3,4'-oxane] compounds relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of the atoms and the stereochemistry of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl group of the oxindole ring and the C-O bonds of the oxane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Table 1: Representative Yields and Enantioselectivities for the Organocatalyzed Synthesis of Spiro[4H-pyran-3,3′-oxindole] Derivatives

EntryIsatin Substituent1,3-Dicarbonyl CompoundYield (%)ee (%)
1HEthyl acetoacetate8582
25-BrEthyl acetoacetate9287
35-NO₂Ethyl acetoacetate7175
4HDimedone8880

Data adapted from representative literature.[3]

Biological Significance and Future Directions

Spirooxindole derivatives have consistently demonstrated significant potential as anticancer agents.[1][2] The spiro[indole-3,4'-oxane] scaffold is a promising platform for the development of novel therapeutics. The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells.[2]

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis of diverse libraries of spiro[indole-3,4'-oxane] compounds with various substitution patterns is crucial for comprehensive SAR studies.

  • Elucidation of the mechanism of action: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Optimization of pharmacokinetic properties: Further chemical modifications can be explored to improve the drug-like properties of lead compounds.

Conclusion

The discovery and synthesis of novel spiro[indole-3,4'-oxane] compounds represent a vibrant and promising area of research in medicinal chemistry. The development of efficient and stereoselective synthetic methodologies, particularly multicomponent reactions and organocatalyzed cascade reactions, has provided access to a rich diversity of these complex molecules. This technical guide has aimed to provide not only practical protocols but also a deeper understanding of the underlying chemical principles that govern these transformations. It is our hope that this resource will empower researchers to further explore the therapeutic potential of this remarkable class of compounds.

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

  • Synthesis of spirooxindole-4H-pyran derivatives (A1–A15). ResearchGate. [Link]

  • Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. National Institutes of Health. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry. [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. [Link]

  • Synthesis of spirooxindoles fused with a tetrahydropyran ring. ResearchGate. [Link]

  • Stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives employing Prins cascade strategy. Organic & Biomolecular Chemistry. [Link]

  • A clean and efficient synthesis of spiro[4H-pyran-oxindole] derivatives catalyzed by egg shell. Eurasian Chemical Communications. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] The unique three-dimensional architecture imparted by the spirocyclic center offers an exceptional platform for exploring chemical space in drug discovery.[2] This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of a specific derivative, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve unambiguous structural elucidation. The causality behind experimental choices and data interpretation is emphasized to provide researchers with a self-validating system for characterization.

Molecular Structure and Key Features

This compound possesses a complex architecture comprising four key features:

  • An oxindole core , characterized by an amide functional group within a five-membered ring fused to a benzene ring.

  • A spiro-fused oxane (tetrahydropyran) ring at the C3 position of the oxindole.

  • A bromine substituent at the C5 position of the benzene ring, which provides a unique isotopic signature in mass spectrometry.

  • A hydrochloride salt , indicating protonation at the most basic site. Given the presence of an ether oxygen and an amide, the oxane oxygen is the most likely site of protonation under these conditions.

mol [M+H]⁺ C₁₂H₁₃⁷⁹BrNO₂⁺ m/z 282.01 frag1 Fragment A Loss of C₄H₈O m/z 210.98 mol:ion->frag1:ion  - C₄H₈O (Oxane ring cleavage) frag2 Fragment B Loss of CO m/z 182.98 frag1:ion->frag2:ion  - CO frag3 Fragment C Loss of Br m/z 103.99 frag2:ion->frag3:ion  - Br•

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway.

Table 3: Predicted High-Resolution Mass Spectrometry Data

m/z (Monoisotopic) Ion Formula Description
282.0124 / 284.0104 [C₁₂H₁₃⁷⁹Br/⁸¹BrNO₂]⁺ Molecular ion [M+H]⁺, showing characteristic bromine isotopic pattern.
210.9811 / 212.9791 [C₈H₆⁷⁹Br/⁸¹BNO]⁺ Fragment A: Loss of the oxane ring via a retro-hetero-Diels-Alder type cleavage.

| 182.9862 / 184.9842 | [C₇H₅⁷⁹Br/⁸¹BN]⁺ | Fragment B: Subsequent loss of carbon monoxide (CO) from Fragment A. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.

Predicted Spectral Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the amide and ether functionalities.

Table 4: Predicted Key IR Absorption Bands

Frequency (cm⁻¹) Functional Group Description
~3400 (broad) O-H stretch From the protonated ether (O⁺-H) and any absorbed water.
~3250 N-H stretch Amide N-H stretching vibration. [3]
~1720 C=O stretch Amide I band (carbonyl stretch), a strong and sharp absorption. [4]
~1620 C=C stretch Aromatic ring stretching vibrations.

| ~1100 | C-O stretch | Asymmetric C-O-C stretching of the oxane ether linkage. |

Conclusion

The structural verification of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the proton and carbon frameworks, HRMS confirms the elemental composition and provides insight into structural stability through fragmentation, and IR spectroscopy quickly verifies the presence of key functional groups. Together, these methods provide a self-validating and comprehensive characterization essential for quality control, regulatory submission, and further research in drug development.

References

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolizidine 6c. Available at: [Link]

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. Available at: [Link]

  • Upadhyaya, R. K., et al. Design and Synthesis of Novel Spirocyclic oxindole Based Hybrid Scaffolds: In silico Docking Approach. Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of the spiro compound 18. Electronic Supplementary Material for Organic & Biomolecular Chemistry. Available at: [Link]

  • Hassaneen, H. M., et al. (2020). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Scientific Reports. Available at: [Link]

  • ResearchGate. Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3-pyrazole)phosphonates. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C. Available at: [Link]

  • Harwood, L. M., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules. Available at: [Link]

  • Swarnamughi, A., et al. (2025). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. Representative pharmacologically active Spiro-oxindole compounds. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Singh, R. P., et al. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. 5-Bromoindole. Available at: [Link]

  • Bull, J. A., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride: A Detailed Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiro-oxindoles in Drug Discovery

Spiro-oxindoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The unique three-dimensional spirocyclic framework, where a single atom is the pivot for two rings, imparts conformational rigidity and novel steric properties, making these molecules attractive scaffolds for drug design. The indole nucleus, a common motif in many natural products and pharmaceuticals, when fused in a spirocyclic manner, often leads to enhanced biological profiles. The bromo-substitution at the 5-position of the indole ring can further modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride, a novel spiro-oxindole derivative with potential applications in drug discovery and development.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is envisioned through a four-step sequence starting from the readily available 4-bromoaniline. The key steps involve the construction of the 5-bromoisatin core, followed by the formation of the spiro-oxane ring, reduction of the oxindole carbonyl, and finally, conversion to the hydrochloride salt.

Retrosynthesis Target This compound Intermediate3 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Target->Intermediate3 HCl salt formation Intermediate2 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Intermediate3->Intermediate2 Reduction of C2-carbonyl Intermediate1 5-Bromoisatin Intermediate2->Intermediate1 Spiro-oxane ring formation StartingMaterial 4-Bromoaniline Intermediate1->StartingMaterial Sandmeyer Isatin Synthesis

Caption: Retrosynthetic pathway for this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
4-Bromoaniline99%Sigma-Aldrich
Chloral hydrate≥98%Sigma-Aldrich
Hydroxylamine hydrochloride99%Sigma-Aldrich
Concentrated Sulfuric Acid98%Fisher Scientific
1,3-Dibromopropane99%Alfa Aesar
Magnesium turnings99.5%Acros Organics
Anhydrous Diethyl Ether≥99.7%EMD Millipore
Borane-tetrahydrofuran complex solution1.0 M in THFSigma-Aldrich
Hydrochloric acid solution2.0 M in diethyl etherSigma-Aldrich
Sodium sulfate (anhydrous)ACS gradeVWR
Dichloromethane (DCM)HPLC gradeFisher Scientific
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Round-bottom flasks, Condensers, Dropping funnels, Magnetic stirrers, Heating mantles, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), Column chromatography supplies (silica gel), pH paper, Inert atmosphere setup (Nitrogen or Argon).

Experimental Protocols

Step 1: Synthesis of 5-Bromoisatin

This step utilizes the well-established Sandmeyer isatin synthesis, a reliable method for the preparation of isatins from anilines.[1] The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.

Protocol:

  • Formation of the Isonitrosoacetanilide Intermediate:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-bromoaniline (0.1 mol, 17.2 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (200 mL).

    • To this solution, add a solution of chloral hydrate (0.11 mol, 18.2 g) in water (100 mL), followed by a solution of hydroxylamine hydrochloride (0.3 mol, 20.8 g) in water (150 mL).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 1-2 hours. A precipitate will form.

    • Cool the mixture to room temperature and filter the solid product. Wash the solid with copious amounts of water and dry it under vacuum.

  • Cyclization to 5-Bromoisatin:

    • Carefully add concentrated sulfuric acid (100 mL) to a 500 mL beaker and heat it to 60 °C on a heating mantle.

    • Slowly and portion-wise, add the dried isonitrosoacetanilide intermediate to the warm sulfuric acid with continuous stirring, maintaining the temperature between 60-70 °C.

    • After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (ca. 500 g) with stirring.

    • The crude 5-bromoisatin will precipitate as an orange-red solid.

    • Filter the solid, wash it thoroughly with water until the washings are neutral, and dry it in a vacuum oven at 60 °C.

    • The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield pure 5-bromoisatin.

Causality behind Experimental Choices: The use of a large excess of hydroxylamine hydrochloride ensures the complete formation of the isonitrosoacetanilide intermediate. The controlled addition of the intermediate to sulfuric acid is crucial to manage the exothermic nature of the cyclization reaction and prevent side reactions.

Step 2: Synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

This key step involves the formation of the spiro-oxane ring. A di-Grignard reagent, prepared from 1,3-dibromopropane and magnesium, is reacted with the C3-carbonyl group of 5-bromoisatin. The resulting diol intermediate undergoes an intramolecular Williamson ether synthesis-type cyclization under acidic conditions to form the desired spiro-ether.

Protocol:

  • Preparation of the Di-Grignard Reagent:

    • In an oven-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (0.24 mol, 5.8 g).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether (100 mL) to the flask.

    • Slowly add a solution of 1,3-dibromopropane (0.1 mol, 20.2 g) in anhydrous diethyl ether (100 mL) from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial warming to start.

    • Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the dibromopropane solution.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the di-Grignard reagent, 1,3-bis(bromomagnesio)propane.

  • Reaction with 5-Bromoisatin and Cyclization:

    • Cool the di-Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 5-bromoisatin (0.05 mol, 11.3 g) in anhydrous tetrahydrofuran (THF) (150 mL).

    • Slowly add the solution of 5-bromoisatin to the cold di-Grignard reagent with vigorous stirring under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude diol intermediate.

    • Dissolve the crude diol in toluene (200 mL) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (ca. 0.5 g).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one.

Causality behind Experimental Choices: The use of anhydrous conditions is critical for the successful formation of the Grignard reagent. The slow addition of 5-bromoisatin at low temperature helps to control the reactivity of the Grignard reagent and minimize side reactions. The acid-catalyzed cyclization of the diol is an efficient method for the formation of the tetrahydropyran ring.

Step 3: Reduction of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one to 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]

The reduction of the C2-carbonyl group (a lactam) to a methylene group is achieved using a borane-tetrahydrofuran complex, a common and effective reagent for the reduction of amides and lactams to the corresponding amines.[2]

Protocol:

  • In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (0.02 mol, 5.64 g) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (60 mL, 0.06 mol) via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol (20 mL).

  • Add 2 M hydrochloric acid (50 mL) and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give pure 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane].

Causality behind Experimental Choices: Borane is a powerful reducing agent that selectively reduces the amide functionality without affecting the aromatic bromide or the ether linkage in the spiro-oxane ring. The acidic workup is necessary to hydrolyze the intermediate borane-amine complex and liberate the free amine product.

Step 4: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility in aqueous media, which is often desirable for biological testing.

Protocol:

  • Dissolve the purified 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane] (0.015 mol, 4.02 g) in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Filter the white precipitate, wash it with cold anhydrous diethyl ether, and dry it under vacuum to yield this compound.

Causality behind Experimental Choices: The use of an anhydrous ethereal solution of HCl prevents the introduction of water, which could lead to the formation of a hydrate or affect the crystallinity of the salt. Precipitation from a non-polar solvent like diethyl ether ensures a high yield of the clean hydrochloride salt.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)
14-Bromoaniline (17.2 g)Chloral hydrate, Hydroxylamine HCl, H₂SO₄5-Bromoisatin22.6
25-Bromoisatin (11.3 g)1,3-bis(bromomagnesio)propane, p-TsOH5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one14.1
35-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (5.64 g)Borane-THF complex5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]5.36
45-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] (4.02 g)HCl in diethyl etherThis compound4.55

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: 5-Bromoisatin Synthesis cluster_step2 Step 2: Spiro-oxane Ring Formation cluster_step3 Step 3: Reduction of C2-Carbonyl cluster_step4 Step 4: Hydrochloride Salt Formation s1_start 4-Bromoaniline s1_reagents 1. Chloral hydrate, NH₂OH·HCl 2. H₂SO₄ s1_start->s1_reagents Reaction s1_product 5-Bromoisatin s1_reagents->s1_product Cyclization s2_reagents 1. 1,3-bis(bromomagnesio)propane 2. p-TsOH s1_product->s2_reagents Grignard Reaction s2_product 5-Bromo-spiro[indole-3,4'-oxane]-2-one s2_reagents->s2_product Cyclization s3_reagents Borane-THF complex s2_product->s3_reagents Reduction s3_product 5-Bromo-spiro[indole-3,4'-oxane] s3_reagents->s3_product s4_reagents HCl in Diethyl Ether s3_product->s4_reagents Salt Formation s4_product Target Hydrochloride Salt s4_reagents->s4_product

Caption: Overall workflow for the synthesis of the target compound.

Characterization and Validation

The structure and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To check the purity of the crystalline solids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere and away from water and protic solvents.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Borane-THF complex is flammable and reacts violently with water.

  • Chloral hydrate is a regulated substance and should be handled according to institutional guidelines.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is based on established and reliable chemical transformations, offering a practical route to this novel spiro-oxindole derivative. The successful synthesis and characterization of this compound will enable further investigation of its biological properties and potential as a lead compound in drug discovery programs.

References

  • Organic Syntheses Procedure. Isatin. [Link]

  • Synthesis of Substituted Isatins - PMC. National Center for Biotechnology Information. [Link]

  • Reactions of Grignard Reagents with Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Novel Borane Reduction of Ether-Protected Aromatic Lactams. ACS Publications. [Link]

  • Indoline hydrochloride salts and process for their preparation.

Sources

Using 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl in anti-cancer cell proliferation assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl in Anti-Cancer Cell Proliferation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl

The spirooxindole (SOX) scaffold is a privileged heterocyclic motif found in numerous natural alkaloids and synthetic compounds, recognized for its significant and diverse biological activities.[1] In oncology, SOX derivatives have emerged as a promising class of therapeutic agents, with some compounds gaining approval from the FDA and NCI for cancer treatment.[1] Their unique three-dimensional structure allows for precise interactions with various biological targets, leading to potent anti-cancer effects.[2]

The anti-cancer potential of the spirooxindole core can be modulated and often enhanced through strategic chemical modifications. Halogenation, particularly bromination, of indole-based structures is a well-established strategy in medicinal chemistry for improving pharmacological properties. Several bromo-substituted indoles have demonstrated significant cytotoxicity against various cancer cell lines, including lung, breast, and ovarian cancer.[3][4] This enhancement is often attributed to altered electronic properties, increased lipophilicity, and improved binding affinity to target proteins.

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl represents a logical convergence of these two validated pharmacophores: the spirooxindole core and a bromo-indole moiety. While this specific molecule is novel, its chemical architecture strongly suggests a high potential for anti-proliferative activity. This document serves as a comprehensive guide for researchers to systematically evaluate the anti-cancer efficacy of this compound using established in vitro cell proliferation assays.

Putative Mechanism of Action: An Evidence-Based Hypothesis

Based on extensive research into the broader class of spirooxindole derivatives, we can hypothesize several potential mechanisms through which 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl may exert its anti-cancer effects. Understanding these potential pathways is crucial for designing robust validation experiments and interpreting results.

Key Potential Targets and Pathways:

  • Kinase Inhibition: Halogenated spirooxindoles are known to target a range of protein kinases that are critical for cancer cell proliferation and survival.[5] Potential targets include Cyclin-Dependent Kinases (CDKs), Polo-like kinase 4 (Plk4), and receptor tyrosine kinases like EGFR, which are often dysregulated in tumors.[2][5][6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

  • Disruption of Protein-Protein Interactions: A key anti-cancer strategy for spirooxindoles is the inhibition of the p53-MDM2 interaction.[7] By binding to MDM2, these compounds can prevent the degradation of the p53 tumor suppressor protein, thereby reactivating its function to induce apoptosis and cell cycle arrest in cancer cells with wild-type p53.[7]

  • Induction of Apoptosis: The compound may directly trigger programmed cell death. This can occur through the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (like Bcl-2) and an increase in pro-apoptotic members (like Bax), ultimately resulting in caspase activation.[8]

  • Generation of Oxidative Stress: Some halogenated spirooxindoles have been shown to increase levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and triggering cell cycle arrest or apoptosis.[5]

cluster_pathways Putative Cellular Targets Compound 5-Bromo-Spirooxindole Kinases Kinase Dysregulation (e.g., Plk4, CDKs, EGFR) Compound->Kinases Inhibition MDM2 MDM2 Overexpression Compound->MDM2 Inhibition Proliferation Uncontrolled Cell Proliferation & Survival Kinases->Proliferation p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Prep 1. Prepare Compound Stock Solution (in DMSO) Treat 4. Treat Cells with Serial Dilutions of Compound Prep->Treat Seed 2. Seed Cancer Cells in 96-well Plates Incubate1 3. Allow Cells to Adhere (24 hours) Seed->Incubate1 Incubate1->Treat Incubate2 5. Incubate for Treatment Period (e.g., 48-72 hours) Treat->Incubate2 Assay 6. Perform Viability Assay (MTT or SRB) Incubate2->Assay Read 7. Measure Absorbance (Microplate Reader) Assay->Read Analyze 8. Analyze Data: Calculate % Viability & IC50 Read->Analyze

Caption: General experimental workflow for cytotoxicity assays.

Detailed Protocols for Cell Proliferation Assays

Two robust and widely accepted methods for assessing cell proliferation and cytotoxicity are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells. [9] Materials:

  • 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C. * Solubilization solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl in DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Using a hemocytometer, count cells and determine viability (should be >95%). Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Cell Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

  • Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. [10]6. Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. [11]Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 7. Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. 8. Data Analysis:

    • Corrected Absorbance = OD(Sample) - OD(Blank)

    • % Viability = [Corrected Absorbance(Sample) / Corrected Absorbance(Untreated Control)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Expert Insight: The MTT assay's reliance on mitochondrial activity can be a pitfall if the test compound itself interferes with mitochondrial function. [11]If such an effect is suspected, the SRB assay is a superior alternative as it measures total protein content, which is independent of cellular metabolic state.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. [12]The amount of bound dye is directly proportional to the total protein mass and thus, the number of cells. [13] Materials:

  • Items from Protocol 1 (Compound, DMSO, Medium, PBS, 96-well plates)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution, pH 10.5

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well (on top of the existing 100 µL of medium) to fix the cells. Incubate at 4°C for 1 hour. [14]3. Washing: Carefully discard the supernatant. Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye. [13][14]Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. [14]5. Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. [14]Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to fully solubilize the protein-bound dye. [14]7. Data Acquisition: Measure the absorbance (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate % Viability and IC50 values as described in step 8 of the MTT protocol.

Expert Insight: The fixation step in the SRB assay is critical. It not only terminates the experiment but also adheres the cellular protein to the plate, making this assay particularly robust for adherent cell lines. [12]Quick and consistent washing is key to achieving a low background and high signal-to-noise ratio. [15]

Data Interpretation and Presentation

The primary output of these assays is the IC50 value, which represents the concentration of the compound required to inhibit cell proliferation by 50%. It is best practice to test the compound against a panel of cancer cell lines from different tissue origins to assess its spectrum of activity.

Table 1: Example IC50 Data for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl

Cell LineCancer Type5-Bromo-Spirooxindole HCl (IC50, µM)Doxorubicin (IC50, µM)
A549Non-Small Cell Lung14.4 (Hypothetical)0.8
HCT116Colon9.8 (Hypothetical)0.5
PC-3Prostate21.2 (Hypothetical)1.2
MCF-7Breast7.5 (Hypothetical)0.4

Data are presented as hypothetical mean IC50 values from three independent experiments. Doxorubicin is included as a standard positive control.

Conclusion

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl is a promising compound for anti-cancer research, built upon the validated spirooxindole scaffold. The detailed protocols provided herein for the MTT and SRB assays offer robust, reliable, and reproducible methods for quantifying its cytotoxic and anti-proliferative effects in vitro. A thorough investigation using these methods will provide the foundational data necessary to understand the compound's therapeutic potential and guide further preclinical development.

References

  • Al-Janabi, Z. A. A., Al-Shmgani, H. S., Hameed, I. H., Al-Taee, H. A. A., Al-Azawi, A. O. I., Al-Rawi, D., & Al-Obaidi, J. R. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

  • Ayaz, F., & Ince, M. (2020). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. Inflammation. [Link]

  • Asif, M., & Abida. (2024). Anticancer potential of spirooxindole derivatives. ScienceDirect. [Link]

  • Sammor, M. S., Habashneh, A. Y., Al-Sha'er, M. A., Bardaweel, S. K., & El‐Abadelah, M. M. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Chemical structures of reported anticancer spirooxindoles. ResearchGate. [Link]

  • MDPI. (n.d.). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

  • Rasmussen, L., et al. (2019). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. National Institutes of Health. [Link]

  • MDPI. (2022). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]

  • Al-Malki, A. L., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Institutes of Health. [Link]

  • Mary, Y. S., et al. (2020). Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde. PubMed. [Link]

  • Küçükgüzel, I., et al. (2008). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

  • Kamal, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. PubMed Central. [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. protocols.io. [Link]

  • Mandal, S., et al. (2018). A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Wang, J., et al. (2018). 2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through. Spandidos Publications. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Aroyan, L. V., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • Almeqdad, Y., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PubMed Central. [Link]

  • ResearchGate. (n.d.). Cell Painting analysis of spirooxindoles. ResearchGate. [Link]

  • Papazisis, K. T., et al. (2007). Optimization of the sulforhodamine B colorimetric assay. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. ResearchGate. [Link]

Sources

Application Notes and Protocols: 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Pioneering Researcher

The study of neurodegenerative diseases is a frontier of modern medicine, demanding innovative chemical entities that can intervene in complex pathological cascades. This guide is dedicated to the exploration of a novel compound, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride . As this is a compound of emerging interest, this document serves as a foundational guide, providing both the theoretical framework and detailed, actionable protocols for its investigation as a potential neuroprotective agent. Our approach is built upon established principles in neurobiology and pharmacology, leveraging the known activities of its core chemical motifs—the spiro-oxindole and the brominated indole—to propose a rational path for its scientific evaluation.[1][2][3] We invite you, the dedicated researcher, to employ these methods to unlock the therapeutic potential of this intriguing molecule.

Section 1: Scientific Rationale and Hypothesized Mechanism of Action

The unique architecture of this compound suggests a multifactorial neuroprotective potential. The spiro-oxindole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antioxidant and anti-inflammatory properties.[2][4] The spirocyclic nature imparts a rigid three-dimensional structure, which can facilitate precise interactions with biological targets.[5]

The indole nucleus, a common feature in neuroactive compounds, is recognized for its antioxidant capabilities.[6] Specifically, indole derivatives have been shown to protect neuronal cells from oxidative stress.[1][3][7][8] The presence of a bromine atom at the 5-position of the indole ring is of particular interest. Halogenation can significantly modulate the electronic properties of the molecule, potentially enhancing its antioxidant capacity and its ability to scavenge harmful reactive oxygen species (ROS).[6]

Based on these structural features, we hypothesize that this compound exerts its neuroprotective effects through the following interconnected mechanisms:

  • Direct Antioxidant Activity : The electron-rich indole ring, further modulated by the bromo substituent, may directly scavenge free radicals, thus mitigating oxidative stress, a key pathological event in neurodegeneration.[9]

  • Activation of the Nrf2/ARE Pathway : A significant body of research indicates that indole-containing compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade enhances the cell's intrinsic ability to combat oxidative stress.

  • Anti-apoptotic Effects : By quenching oxidative stress and potentially modulating intracellular signaling, the compound may inhibit the downstream activation of apoptotic pathways, such as the caspase cascade, thereby preventing programmed cell death of neurons.

The following diagram illustrates the hypothesized signaling pathway for the neuroprotective action of the compound.

G cluster_stress Cellular Stress cluster_compound Compound Intervention cluster_cellular_response Cellular Response Neurotoxin Neurotoxin (e.g., H₂O₂, 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Apoptosis ↓ Apoptosis ROS->Apoptosis Compound 5-Bromo-1,2-dihydrospiro [indole-3,4'-oxane] HCl Compound->ROS Scavenges Compound->Nrf2_Keap1 Activates Compound->Apoptosis Inhibits Nrf2_nuc Nuclear Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds HO1 ↑ HO-1, NQO1 ARE->HO1 Antioxidant ↑ Antioxidant Capacity HO1->Antioxidant Antioxidant->ROS Neutralizes Viability ↑ Neuronal Viability Antioxidant->Viability Caspase3 ↓ Caspase-3 Activation Apoptosis->Caspase3 Apoptosis->Viability Caspase3->Viability Reduces

Caption: MTT Assay Workflow for Neuroprotection.

Detailed Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: Prepare a dilution series of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. For cytotoxicity assessment, a separate set of wells will be treated with the compound alone. For neuroprotection, pre-treat the cells for 2 hours.

  • Induction of Neurotoxicity: Prepare a solution of a neurotoxin, for example, 100 µM hydrogen peroxide (H₂O₂) in serum-free medium. After the pre-treatment period, add the neurotoxin to the relevant wells.

  • Incubation: Incubate the plate for a further 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [10]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [11]7. Absorbance Measurement: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader. [12][10] Data Analysis:

Treatment GroupDescriptionExpected Outcome
Control Untreated cellsHigh absorbance (represents 100% viability)
Compound Alone Cells treated with various concentrations of the compoundDetermines the concentration range where the compound is not toxic
Toxin Alone Cells treated only with the neurotoxin (e.g., H₂O₂)Low absorbance, indicating significant cell death
Compound + Toxin Cells pre-treated with the compound, then exposed to the toxinIncreased absorbance compared to the "Toxin Alone" group indicates a neuroprotective effect
Measurement of Intracellular Reactive Oxygen Species (ROS)

To investigate the antioxidant properties of the compound, intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [13][14]DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [15] Detailed Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 24-well plate or a black, clear-bottom 96-well plate. Treat the cells as described in the MTT assay protocol (Control, Toxin alone, Compound + Toxin).

  • DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 500 µL (for 24-well) or 100 µL (for 96-well) of 10 µM DCFH-DA solution in serum-free medium to each well. [13][16]3. Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 500 µL or 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. [13]Alternatively, visualize and capture images using a fluorescence microscope.

Data Analysis:

Treatment GroupExpected OutcomeInterpretation
Control Basal level of fluorescenceNormal cellular ROS levels
Toxin Alone High fluorescence intensityToxin-induced oxidative stress
Compound + Toxin Reduced fluorescence intensity compared to "Toxin Alone"The compound scavenges ROS or prevents their formation
Assessment of Apoptosis via Caspase-3 Activity

To determine if the neuroprotective effect involves the inhibition of apoptosis, the activity of caspase-3, a key executioner caspase, can be measured. [17]This can be achieved using a colorimetric or fluorometric assay that utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC). [18] Detailed Protocol:

  • Cell Treatment and Lysis: Treat SH-SY5Y cells in a 6-well plate as previously described. After treatment, harvest the cells and lyse them using a chilled lysis buffer provided in a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample to the wells. Add the reaction buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 380/460 nm (for fluorometric assays). [18] Data Analysis:

Treatment GroupExpected OutcomeInterpretation
Control Low signalBasal level of apoptosis
Toxin Alone High signalToxin-induced apoptosis
Compound + Toxin Reduced signal compared to "Toxin Alone"The compound inhibits the apoptotic cascade

Section 3: Mechanistic Studies - Western Blot Analysis of the Nrf2 Pathway

To validate our hypothesis that this compound activates the Nrf2 pathway, we will perform Western blot analysis to measure the protein expression levels of Nrf2 and its downstream target, HO-1.

Detailed Protocol:

  • Cell Culture and Treatment: Grow and treat SH-SY5Y cells in 6-well plates with the compound at a concentration found to be neuroprotective in the MTT assay. Include a positive control (e.g., sulforaphane) known to induce the Nrf2 pathway.

  • Protein Extraction: For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit to assess Nrf2 translocation.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [17]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH for total protein, Lamin B for nuclear fraction). [9][19][20][21][22]8. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Expected Results: Treatment with this compound is expected to increase the nuclear levels of Nrf2 and the total protein levels of HO-1 compared to untreated controls.

Section 4: In Vivo Proof-of-Concept Studies

Following promising in vitro results, the neuroprotective efficacy of the compound should be evaluated in an animal model of neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established and widely used model for this purpose. [23][24][25]MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.

Experimental Design:

  • Animals: Male C57BL/6 mice are commonly used for this model.

  • Groups:

    • Vehicle Control (Saline)

    • MPTP + Vehicle

    • MPTP + this compound (at various doses)

  • Procedure:

    • Administer the compound or vehicle to the mice for a set period (e.g., 7-14 days) prior to and during MPTP administration.

    • Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) for four injections at 2-hour intervals. [24] * Continue compound administration for a further period (e.g., 7 days) after the final MPTP injection.

  • Behavioral Assessment: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC.

  • Immunohistochemistry: Perfuse the brains and prepare sections of the substantia nigra. Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

Expected Outcomes: Mice treated with this compound are expected to show improved motor performance, attenuated depletion of striatal dopamine, and a reduced loss of TH-positive neurons in the substantia nigra compared to the MPTP + Vehicle group.

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit hypothesized, framework for the initial investigation of this compound as a novel neuroprotective agent. The proposed experiments are designed to systematically evaluate its efficacy from the cellular level to a preclinical in vivo model. Positive results from these studies would provide a strong rationale for further development, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in other models of neurodegenerative diseases. The unique spiro-oxindole structure holds significant promise, and rigorous scientific inquiry as outlined herein is the essential next step in realizing its potential.

References

  • Caspase-3 activity assay. (n.d.). Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3670.
  • Espinosa-Diez, C., et al. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Journal of Visualized Experiments, (176), e63011.
  • MTT assay. (n.d.). protocols.io. Retrieved from [Link]

  • 2.9. Caspase-3 activity assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? (2012). ResearchGate. Retrieved from [Link]

  • A Novel Mouse Model of Parkinson's Disease for Investigating Progressive Pathology and Neuroprotection. (2025). bioRxiv. Retrieved from [Link]

  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. (2024). PubMed Central.
  • What is the best method for measuring ROS using DCFH-DA(Fluorescence Microscope)? (2019). ResearchGate. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • A Novel Mouse Model of Parkinson's Disease for Investigating Progressive Pathology and Neuroprotection. (2025). bioRxiv.
  • Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances, 11(36), 22355-22375.
  • Protocol for the MPTP mouse model of Parkinson's disease. (2007).
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). Antioxidants, 13(12), 1585.
  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2022). Molecules, 27(23), 8303.
  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Expert Opinion on Drug Discovery, 15(5), 539-557.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). International Journal of Molecular Sciences, 24(13), 10831.
  • Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. (2014).
  • Role of Nrf2, HO-1 and GSH in Neuroblastoma Cell Resistance to Bortezomib. (2016). PLoS ONE, 11(3), e0152465.
  • Western blot analysis of Nrf2 and HO-1. (a) Western blot showing the... (n.d.).
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2025). .

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2023). International Journal of Molecular Sciences, 24(13), 10831.
  • Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. (2020). Frontiers in Pharmacology, 11, 589.
  • Antimicrobial Activity of the Spiro Compounds. (n.d.).
  • Western blotting (A) and relative protein expression of Nrf2, HO-1 and... (n.d.).
  • Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... (n.d.).

Sources

Application Notes & Protocols: Experimental Design for Antimicrobial Activity Testing of Spiro[indole-3,4'-oxane] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Spiro[indole-3,4'-oxane] Derivatives

The spiro[indole-3,4'-oxane] scaffold represents a fascinating class of heterocyclic compounds, merging the privileged indole nucleus with an oxane ring in a unique three-dimensional arrangement. The indole moiety is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1] Spirocyclic systems, particularly spiro-oxindoles, have demonstrated significant potential as antimicrobial agents, often acting through mechanisms like DNA gyrase inhibition.[2] The structural rigidity and novel topology of spiro[indole-3,4'-oxane] derivatives make them compelling candidates for the discovery of new antimicrobial agents to combat the escalating threat of drug-resistant pathogens.

This guide provides a comprehensive framework for the systematic evaluation of these novel compounds. It is designed for researchers in microbiology, medicinal chemistry, and drug development, offering detailed protocols grounded in established standards, explaining the causality behind experimental choices, and ensuring the generation of robust, reproducible data.

Foundational Experimental Design

A well-designed experiment is the bedrock of trustworthy results. Before proceeding to specific protocols, several key factors must be carefully considered. The choices made at this stage will directly impact the quality and interpretability of the data.

Compound Management: Addressing the Solubility Challenge

Expertise & Experience: A primary hurdle in screening novel synthetic compounds, especially complex heterocycles, is their limited aqueous solubility.[3][4] Many spiro-indole derivatives are lipophilic and will precipitate in aqueous microbiology media, leading to inaccurate and non-reproducible results.

Causality: The compound must be fully dissolved to interact with the microbial target. Any precipitation effectively lowers the concentration of the active agent, leading to a false-negative or an overestimation of the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Primary Solvent Selection: Start by dissolving the spiro[indole-3,4'-oxane] derivatives in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mg/mL or 100x the highest desired test concentration).

  • Stock Solution Validation: Visually inspect the stock solution for any particulate matter. If necessary, gentle warming or vortexing can be applied.

  • Vehicle Control: Crucially, all experiments must include a "vehicle control" which contains the highest concentration of DMSO used in the test wells (typically 1-2% v/v) but no test compound. This ensures that the solvent itself does not inhibit microbial growth.

Selection of Microbial Strains: A Representative Panel

Trustworthiness: The selection of microorganisms should be strategic, representing a clinically relevant spectrum of pathogens. This panel should include:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213) - a common cause of skin and systemic infections. Methicillin-resistant S. aureus (MRSA) strains should also be included to assess activity against resistant phenotypes.

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853) - representing common causes of opportunistic and nosocomial infections, with the latter known for its intrinsic resistance.

  • Fungi (Yeasts): Candida albicans (e.g., ATCC 90028) - the most common human fungal pathogen.[5]

  • Fungi (Molds): Aspergillus fumigatus (e.g., ATCC 204305) - a significant opportunistic mold.[5]

Selection of Growth Media and Controls

Authoritative Grounding: The choice of media is dictated by standard methodologies to ensure inter-laboratory comparability. The Clinical and Laboratory Standards Institute (CLSI) provides gold-standard guidelines for antimicrobial susceptibility testing (AST).[6][7]

  • For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for broth dilution testing of aerobic bacteria.[6]

  • For Fungi: For yeast susceptibility testing, RPMI-1640 medium with L-glutamine, buffered with MOPS, is the CLSI-recommended medium.[8] For molds, similar RPMI-based media are used.[9]

Self-Validating System: Every assay plate must include a suite of controls to be considered valid:

  • Positive Control: A known, effective antibiotic or antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) tested in parallel. This confirms the susceptibility of the microbes and the validity of the assay procedure.

  • Negative (Vehicle) Control: Medium with the highest concentration of DMSO used. This must show robust microbial growth.

  • Growth Control: Medium inoculated with the microorganism but without any test compound or vehicle.

  • Sterility Control: Medium without microorganisms to check for contamination.

Core Protocols for Antimicrobial Activity Assessment

The following protocols provide step-by-step methodologies for determining the primary antimicrobial efficacy of spiro[indole-3,4'-oxane] derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is the most common and standardized technique.[6][12]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test spiro[indole-3,4'-oxane] derivatives dissolved in DMSO

  • Appropriate microbial culture and growth medium (CAMHB or RPMI-1640)

  • Positive control antibiotic/antifungal stock solution

  • Sterile diluent (e.g., DMSO, water, or broth)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24h), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of appropriate broth into all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in column 11 (this will be the growth control).

    • Add 200 µL of broth to the wells in column 12 (sterility control).

    • Prepare a 2x working stock of your test compound in broth. For example, if your highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution.

    • Add 100 µL of the 2x compound stock to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Inoculate each well (from column 1 to 11) with 100 µL of the prepared microbial inoculum. Do not inoculate column 12.

    • The final volume in each test well will be 200 µL.

    • Cover the plate and incubate at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for yeast.[13]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[12] This can be assessed by eye or with the aid of a reading mirror.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial or fungal inoculum.[11][14] This test is a direct extension of the MIC assay.

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain any test compound.

  • Incubation: Incubate the agar plates at 35-37°C for 18-48 hours, until growth is visible in the control spots.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plates.[14]

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of different derivatives.

Quantitative Data Summary

Summarize the results in a tabular format for easy comparison.

Table 1: Example MIC and MBC/MFC Data for Spiro[indole-3,4'-oxane] Derivatives (µg/mL)

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
MIC MBC MIC
Derivative A81664
Derivative B1616>128
Ciprofloxacin0.510.25
FluconazoleN/AN/AN/A
Interpreting the Results

The relationship between the MIC and MBC/MFC provides insight into the compound's mode of action.

  • Bactericidal/Fungicidal: If the MBC/MFC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered cidal.

  • Bacteriostatic/Fungistatic: If the MBC/MFC is significantly greater than the MIC (MBC/MIC > 4), the compound is considered static, meaning it inhibits growth but does not kill the organism outright.

Visualizing Workflows and Concepts

Diagrams are essential for clarifying complex workflows and logical relationships.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock (in 100% DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum (0.5 McFarland Std) Inoculation Inoculate Plate (Final vol. 200µL) Inoculum_Prep->Inoculation Media_Prep Growth Media Prep (CAMHB / RPMI) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (37°C, 24-48h) Inoculation->Incubation Read_MIC Read MIC (Visual Inspection) Incubation->Read_MIC Subculture Subculture to Agar (from clear wells) Read_MIC->Subculture Read_MBC Read MBC/MFC Subculture->Read_MBC Interpretation Interpret Data (Static vs. Cidal) Read_MBC->Interpretation

Caption: High-level workflow for determining MIC and MBC/MFC.

Decision Logic for Cidal vs. Static Activity

G Start Obtain MIC and MBC/MFC values Decision Is MBC/MIC ≤ 4? Start->Decision Cidal Effect is Cidal Decision->Cidal Yes Static Effect is Static Decision->Static No

Caption: Interpreting MIC/MBC results to classify compound activity.

Hypothetical Mechanism of Action

Spiro-oxindole derivatives have been reported to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription.[2] Interference with these enzymes leads to DNA damage and ultimately cell death.

G Compound Spiro[indole-3,4'-oxane] Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Inhibits Process1 DNA Supercoiling & Relaxation Target->Process1 Mediates Outcome1 DNA Damage & Strand Breaks Target->Outcome1 Process2 DNA Replication & Transcription Process1->Process2 Enables Outcome2 Cell Death (Bactericidal Effect) Process2->Outcome2 Outcome1->Outcome2

Caption: Postulated mechanism of action via DNA gyrase inhibition.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]

  • Guzman, M. L. (n.d.). Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers. National Institutes of Health (NIH). Available at: [Link]

  • Asadi, P., et al. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. National Institutes of Health (NIH). Available at: [Link]

  • MDPI. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Available at: [Link]

  • Khan, Z., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Institutes of Health (NIH). Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • Oxford Academic. (n.d.). Antifungal Susceptibility Testing. Available at: [Link]

  • ACS Publications. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education. Available at: [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]

  • ResearchGate. (2024). (PDF) Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. Available at: [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • ResearchGate. (2017). (PDF) Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. Available at: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Campigotto, A., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. National Institutes of Health (NIH). Available at: [Link]

  • Scorzoni, L., et al. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (n.d.). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Available at: [Link]

  • ACS Publications. (n.d.). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Bentham Science. (2023). Synthesis and Antibacterial Activity of Spiro[4H-pyran-3,3'-oxindoles] Catalyzed by Tröger's Base Derivative. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Available at: [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available at: [Link]

  • MDPI. (2022). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • International Journal of Medical and Pharmaceutical Case Reports. (n.d.). Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Available at: [Link]

  • PubMed. (2015). Potent Synergy between Spirocyclic Pyrrolidinoindolinones and Fluconazole against Candida albicans. Available at: [Link]

  • Wikipedia. (n.d.). Skatole. Available at: [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride is a highly versatile and valuable chemical intermediate, particularly in the realm of medicinal chemistry and drug discovery. Its distinctive spirocyclic structure, which features a strained oxetane ring fused to an indoline scaffold, presents a unique three-dimensional motif for the design of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position of the indoline ring serves as a crucial functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This document provides a comprehensive guide to the synthetic applications of this building block, complete with detailed protocols and mechanistic insights to facilitate its effective use in research.

The reactivity of this spirocycle is largely governed by the inherent strain of the four-membered oxetane ring and the nucleophilicity of the indoline nitrogen. The hydrochloride salt form of the compound enhances its stability and solubility in a range of solvents, making it amenable to diverse reaction conditions. These application notes will explore the strategic manipulation of these reactive sites to construct complex and diverse molecular architectures.

Core Synthetic Strategies

The synthetic utility of this compound can be broadly classified into two primary areas: functionalization of the indoline core and modification of the spiro-oxetane moiety.

  • Functionalization of the Indoline Core:

    • N-Arylation/N-Alkylation: The secondary amine of the indoline scaffold is readily available for substitution, allowing for the introduction of a wide array of substituents.

    • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is an ideal site for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[1][3][4]

  • Modification of the Spiro-Oxetane:

    • Ring-Opening Reactions: The strained oxetane ring can be opened by various nucleophiles, leading to the formation of 3,3-disubstituted indoline derivatives that feature a pendant hydroxyl group, which can be used for further functionalization.[5][6][7]

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a standard Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at the 5-position of the indoline core. This reaction is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.

Rationale: The selection of an appropriate palladium catalyst and phosphine ligand is crucial for achieving high yields and minimizing side reactions. SPhos, a bulky and electron-rich ligand, is known to be effective for this type of transformation. The use of a carbonate base in an aqueous solvent mixture is a standard and effective condition for Suzuki couplings.

Reaction Scheme:

Suzuki_Coupling reagent 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl product 5-Aryl-1,2-dihydrospiro[indole-3,4'-oxane] reagent->product Pd(OAc)₂, SPhos K₂CO₃, Dioxane/H₂O Heat boronic_acid ArB(OH)₂ boronic_acid->product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the starting material).

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

Arylboronic AcidCatalyst SystemTypical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhos85-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos80-90
Pyridine-3-boronic acidPd(OAc)₂ / SPhos75-85
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the Buchwald-Hartwig amination for the synthesis of 5-amino-substituted spiro-oxetane indolines. This transformation is pivotal for introducing diverse amine functionalities, which are common in bioactive molecules.[8]

Rationale: The use of a bulky, electron-rich phosphine ligand like XPhos is often essential for facilitating the reductive elimination step in the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and regenerate the active palladium(0) catalyst. Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.

Reaction Scheme:

Buchwald_Hartwig reagent 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl product 5-(R₂N)-1,2-dihydrospiro[indole-3,4'-oxane] reagent->product Pd₂(dba)₃, XPhos NaOtBu, Toluene Heat amine R₂NH amine->product

Caption: Buchwald-Hartwig amination reaction workflow.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.5 eq), and sodium tert-butoxide (2.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Nucleophilic Ring-Opening of the Spiro-Oxetane

This protocol demonstrates the ring-opening of the spiro-oxetane moiety using a nucleophile, in this case, a primary amine. This reaction provides access to 3,3-disubstituted indolines with a valuable hydroxyl group for further synthetic modifications.

Rationale: The inherent ring strain of the oxetane makes it susceptible to nucleophilic attack. This reaction can be promoted by heat, which provides the energy to overcome the activation barrier for ring-opening, driven by the release of ring strain. The use of a polar aprotic solvent like DMSO helps to dissolve the starting materials and facilitate the reaction.

Reaction Scheme:

Ring_Opening reagent 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl product 3-(Aminomethyl)-3-(hydroxymethyl)-5-bromoindoline reagent->product DMSO Heat nucleophile RNH₂ nucleophile->product

Caption: Nucleophilic ring-opening of the spiro-oxetane.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, 2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed vial, dissolve this compound (1.0 eq) in DMSO.

  • Add the primary amine (2.0 eq) to the solution.

  • Seal the vial and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or flash column chromatography.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, three-dimensional molecules with significant potential in drug discovery. The protocols detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block. The strategic combination of cross-coupling reactions at the 5-position and nucleophilic additions to the spiro-oxetane allows for the rapid generation of diverse chemical libraries with high structural complexity. Further investigation into the reactivity of this scaffold will undoubtedly uncover even more novel and efficient synthetic methodologies.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives Source: Royal Society of Chemistry - Chemical Communications URL: [Link]

  • Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: NIH - PMC URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: JOCPR URL: [Link]

  • Title: Oxetane opening by various nucleophiles. Source: ResearchGate URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists Source: PubMed URL: [Link]

  • Title: Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction Source: Arkivoc URL: [Link]

  • Title: An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Nucleophilic ring opening of vinyl oxetanes Source: ResearchGate URL: [Link]

  • Title: 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Source: PubChem URL: [Link]

Sources

Application Notes and Protocols: Investigating 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride for Novel Material Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Spiro-Indole Scaffold

The field of material science is in a perpetual quest for novel molecular architectures that can unlock new functionalities and enhance existing technologies. Spirocyclic compounds, characterized by their unique three-dimensional structures, are emerging as a promising class of materials due to their potential for high thermal stability, tailored molecular packing, and unique photophysical properties. Within this class, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride presents a compelling scaffold for investigation. The inherent electronic characteristics of the indole moiety, combined with the structural rigidity of the spiro-oxane system and the influence of the bromine substituent, suggest a rich landscape for exploration in areas such as organic electronics and advanced polymer composites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the material science applications of this novel compound. The protocols outlined herein are designed to be a self-validating system, enabling a thorough and logical investigation from fundamental characterization to the evaluation of advanced material properties.

Part 1: Foundational Characterization of this compound

A thorough understanding of the fundamental physicochemical properties of a novel compound is the bedrock of any material science investigation. This initial phase focuses on confirming the identity and purity of the material, as well as elucidating its basic structural and thermal characteristics.

Structural Verification and Purity Assessment

The first step in any experimental workflow is to verify the chemical identity and purity of the starting material. This ensures the reproducibility and validity of all subsequent experiments. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of organic compounds, allowing for the determination of the arrangement of atoms within the molecule.[1][2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a compound based on the absorption of infrared light.[1][2]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the compound, further confirming its identity.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the components of a mixture, providing a precise measure of purity.[1]

Protocol 1: Comprehensive Structural and Purity Analysis

  • NMR Analysis (¹H and ¹³C):

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected proton and carbon environments of the spiro-indole structure.

  • FTIR Analysis:

    • Prepare a sample of the compound as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks corresponding to N-H, C-H (aromatic and aliphatic), C-Br, and C-O-C functional groups.

  • Mass Spectrometry:

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement.

    • Compare the determined molecular weight with the theoretical mass of the compound (304.61 g/mol ).

  • HPLC Purity Assessment:

    • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

    • Prepare a standard solution of the compound at a known concentration.

    • Analyze the sample and determine the purity by calculating the area percentage of the main peak. A purity of ≥95% is recommended for material science applications.

Thermal Properties Evaluation

The thermal stability of a material is a critical parameter for many applications, particularly in electronics where devices can generate significant heat. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal behavior.[3][4][5][6]

Protocol 2: Thermal Stability and Transition Analysis

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the sample into a TGA crucible.

    • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature. The onset of decomposition provides an indication of the material's thermal stability.[4]

  • Differential Scanning Calorimetry (DSC):

    • Seal 2-5 mg of the sample in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature below its decomposition point (as determined by TGA) at a controlled rate (e.g., 10°C/min).

    • Cool the sample and then reheat to observe any thermal transitions such as melting point, glass transition, or crystallization events.[3][5]

PropertyAnalytical TechniquePurpose
Molecular Structure NMR (¹H, ¹³C)To confirm the chemical structure and connectivity of atoms.
Functional Groups FTIRTo identify the presence of key chemical bonds and functional moieties.
Molecular Weight Mass SpectrometryTo verify the molecular formula of the compound.
Purity HPLCTo quantify the percentage of the desired compound in the sample.
Thermal Stability TGATo determine the decomposition temperature and assess the material's stability at elevated temperatures.[4][5]
Thermal Transitions DSCTo identify phase transitions such as melting, crystallization, and glass transitions, which are crucial for processing and application.[3][5][7]

Part 2: Exploring Optoelectronic and Semiconductor Properties

The indole nucleus is a well-known electron-rich aromatic system that has been incorporated into numerous organic electronic materials.[8][9][10] The investigation into the optoelectronic and semiconductor properties of this compound is therefore a logical and promising avenue of research.

Photophysical Characterization

Understanding how a material interacts with light is fundamental to its application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). UV-Visible and fluorescence spectroscopy are key techniques for this purpose.

Protocol 3: UV-Visible and Fluorescence Spectroscopy

  • Solution-State Analysis:

    • Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Acquire the UV-Visible absorption spectra to determine the absorption maxima (λ_max).

    • Acquire the fluorescence emission spectra by exciting at the determined λ_max.

    • Analyze the Stokes shift and any solvent-dependent shifts (solvatochromism) to gain insights into the nature of the electronic transitions.[11]

  • Thin-Film Analysis:

    • Deposit a thin film of the material onto a quartz substrate using a suitable technique (see Section 2.2).

    • Acquire the UV-Visible absorption and fluorescence emission spectra of the thin film.

    • Compare the solid-state spectra to the solution-state spectra to assess the effects of intermolecular interactions and molecular packing on the photophysical properties.

Thin-Film Deposition

The fabrication of high-quality thin films is a critical step for evaluating the electronic properties of organic materials and for their incorporation into devices.[12][13][14][15]

Protocol 4: Thermal Evaporation for Thin-Film Deposition

  • Substrate Preparation:

    • Thoroughly clean the desired substrates (e.g., silicon wafers, glass, or indium tin oxide (ITO)-coated glass) by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol).

    • Dry the substrates under a stream of nitrogen and, if necessary, treat with an oxygen plasma or UV-ozone to improve surface wettability.

  • Thermal Evaporation:

    • Place a small amount of this compound into a crucible in a high-vacuum thermal evaporation chamber.

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ mbar) to prevent degradation of the organic material.[13]

    • Heat the crucible until the material sublimes and deposits onto the prepared substrates.

    • Monitor the film thickness in real-time using a quartz crystal microbalance.

Electrical Characterization

The electrical properties of the deposited thin films will determine their suitability for applications such as organic field-effect transistors (OFETs) and other semiconductor devices.[16][17][18]

Protocol 5: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

  • Device Fabrication:

    • Use heavily doped silicon wafers with a thermally grown silicon dioxide layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.

    • Deposit the this compound thin film onto the substrate as the active semiconductor layer (as described in Protocol 4).

    • Deposit source and drain electrodes (e.g., gold) onto the organic semiconductor layer through a shadow mask.

  • OFET Characterization:

    • Place the fabricated device on a probe station in a controlled environment (e.g., in a nitrogen-filled glovebox).

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

    • From these measurements, calculate key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

OFET_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization A Substrate Cleaning C Thin-Film Deposition (Thermal Evaporation) A->C B Material Purification B->C D Electrode Deposition C->D E Electrical Measurement (Probe Station) D->E F Parameter Extraction (Mobility, On/Off Ratio) E->F

Caption: Workflow for OFET fabrication and characterization.

Part 3: Potential as an Advanced Polymer Additive

The bromine atom on the indole ring suggests that this compound could serve as a flame-retardant additive in polymer composites. Its rigid spirocyclic structure may also enhance the thermal and mechanical properties of the host polymer.

Protocol 6: Evaluation as a Polymer Additive

  • Composite Preparation:

    • Select a host polymer (e.g., polycarbonate, polyethylene terephthalate).

    • Melt-blend the host polymer with varying weight percentages (e.g., 1%, 5%, 10%) of this compound using a twin-screw extruder.

    • Prepare standardized test specimens by injection molding.

  • Flammability Testing:

    • Conduct flammability tests, such as the UL 94 vertical burn test, on the prepared specimens to evaluate the effectiveness of the additive as a flame retardant.

  • Thermal and Mechanical Analysis:

    • Perform TGA and DSC on the polymer composites to assess any changes in thermal stability and glass transition temperature.

    • Conduct mechanical tests (e.g., tensile testing, impact testing) to determine the effect of the additive on the mechanical properties of the polymer.

Polymer_Additive_Evaluation cluster_testing Performance Testing A Material Selection (Polymer & Additive) B Melt Blending A->B C Specimen Preparation (Injection Molding) B->C D Flammability Test (UL 94) C->D E Thermal Analysis (TGA/DSC) C->E F Mechanical Testing (Tensile, Impact) C->F G Data Analysis & Performance Evaluation D->G E->G F->G

Caption: Evaluation workflow for polymer additive performance.

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely unexplored, potential in the realm of material science. The protocols detailed in these application notes provide a structured and scientifically rigorous framework for elucidating its fundamental properties and evaluating its performance in promising applications such as organic electronics and advanced polymer systems. The unique combination of a photoactive indole core, a rigid spirocyclic framework, and a functional bromine handle makes this compound a compelling candidate for further research and development. The insights gained from the proposed investigations will undoubtedly pave the way for the rational design of new and innovative materials based on this intriguing molecular scaffold.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IntechOpen. Retrieved January 22, 2026, from [Link]

  • TGA vs DSC: Which Method is Best for Your Material Characterization? (2024, August 12). Microbioz India. Retrieved January 22, 2026, from [Link]

  • Górka, M., et al. (2013). Spectroscopy and photophysics of bifunctional proton donor-acceptor indole derivatives. The Journal of Physical Chemistry A, 117(27), 5536-5546. [Link]

  • Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019, July 22). C-Therm Technologies Ltd. Retrieved January 22, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved January 22, 2026, from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Electrical Characterization of Novel Organic Semiconductor: Materials and Devices for Sensor Technology. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electrical characterization of organic semiconductors for electrochemical transistors. (n.d.). Nanyang Technological University. Retrieved January 22, 2026, from [Link]

  • A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved January 22, 2026, from [Link]

  • Organic Thin Film Deposition Techniques. (2004). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • How Does DSC Complement Thermogravimetric Analysis (TGA)? (2025, June 16). Chemistry For Everyone. Retrieved January 22, 2026, from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved January 22, 2026, from [Link]

  • Thin Films Deposition of Organic Materials. (2019, September 25). VacCoat. Retrieved January 22, 2026, from [Link]

  • Electrical characterization of organic semiconductors for bioelectronics. (n.d.). Nanyang Technological University. Retrieved January 22, 2026, from [Link]

  • Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications. (2025, June 17). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. (n.d.). CORE. Retrieved January 22, 2026, from [Link]

  • Organic and inorganic–organic thin film structures by molecular layer deposition: A review. (n.d.). Beilstein Journal of Nanotechnology. Retrieved January 22, 2026, from [Link]

  • Organic and inorganic–organic thin film structures by molecular layer deposition: A review. (2014, July 22). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Application Notes & Protocols for Studying the Cellular Uptake of 5-Bromo-Spiroindoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular uptake of 5-bromo-spiroindoles. The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a bromine atom at the 5-position, combined with a spirocyclic center, creates a unique chemical architecture with significant therapeutic potential.[1] Understanding how these molecules cross the cell membrane is a critical step in drug development, influencing their efficacy, bioavailability, and potential toxicity.

This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that the methodologies are not just followed, but understood. It provides a multi-tiered strategy, from initial quantification to detailed mechanistic elucidation, to build a complete picture of a compound's cellular journey.

Part 1: Foundational Concepts in Cellular Transport

The entry of any small molecule into a cell is governed by a complex interplay between the compound's physicochemical properties and the cell's biological machinery. Cellular uptake pathways are broadly divided into passive mechanisms and active, energy-dependent processes.[2]

  • Passive Diffusion: This process relies on the molecule moving down its concentration gradient directly across the lipid bilayer. It is favored by small, lipophilic (fat-soluble) molecules. The rate of diffusion is dictated by the compound's properties and the membrane's fluidity.

  • Facilitated Diffusion: This pathway also follows a concentration gradient but requires the aid of transmembrane proteins (channels or carriers) to shuttle molecules across the membrane. It does not require cellular energy.

  • Active Transport: This mechanism moves molecules against their concentration gradient and requires cellular energy in the form of ATP. It is mediated by specific transporter proteins and is crucial for the uptake of many nutrients and drugs.

  • Endocytosis: This is a process where the cell engulfs extracellular material by invaginating its membrane to form a vesicle.[3] It is a major pathway for larger molecules and nanoparticles.[3][4] Key forms of endocytosis include:

    • Clathrin-Mediated Endocytosis (CME): The most common form, involving the coat protein clathrin to form vesicles at the plasma membrane.[3]

    • Caveolae-Mediated Endocytosis (CvME): Involves flask-shaped membrane invaginations called caveolae, which are rich in the protein caveolin.

    • Macropinocytosis: The engulfment of large amounts of extracellular fluid and solutes in large vesicles called macropinosomes.[5]

The likely properties of 5-bromo-spiroindoles (moderate size, potential for lipophilicity) suggest that they could utilize passive diffusion, but carrier-mediated transport or even endocytic pathways cannot be ruled out without experimental evidence.

Cellular_Uptake_Pathways cluster_membrane Plasma Membrane cluster_inside Passive Passive Diffusion Intra_Passive Compound Passive->Intra_Passive Facilitated Facilitated Diffusion Intra_Facilitated Compound Facilitated->Intra_Facilitated Active Active Transport Intra_Active Compound Active->Intra_Active Endocytosis Endocytosis Intra_Endo Endosome with Compound Endocytosis->Intra_Endo Extracellular Extracellular Compound Extracellular->Passive Lipid Bilayer Extracellular->Facilitated Channel/ Carrier Protein Extracellular->Active Transporter (ATP) Extracellular->Endocytosis Vesicle Formation

Caption: Major pathways for small molecule entry into the cell.

Part 2: A Strategic Workflow for Uptake Analysis

A robust investigation into cellular uptake follows a logical progression from broad quantification to specific mechanism identification. This ensures that resources are used efficiently and that each experiment builds upon the last.

Experimental_Workflow start Select Cell Line & Characterize Compound Stability quantify Tier 1: Quantify Total Uptake (e.g., HPLC-MS, Radiometric Assay, Flow Cytometry) start->quantify visualize Tier 2: Visualize Uptake & Subcellular Localization (Confocal Microscopy) quantify->visualize mechanistic Tier 3: Elucidate Mechanism (Temperature & Inhibitor Studies) visualize->mechanistic analysis Data Synthesis & Pathway Identification mechanistic->analysis

Caption: A tiered workflow for investigating cellular uptake.

Critical Pre-Protocol Considerations:

  • Cell Line Selection: The choice of cell line is paramount. Use a cell line relevant to the compound's therapeutic target (e.g., a specific cancer cell line for an anti-cancer agent). Be aware that different cell lines can have vastly different expression levels of transporter proteins and endocytic capacities.

  • Compound Stability: Before any uptake experiment, verify the stability of the 5-bromo-spiroindole in the cell culture medium over the time course of the experiment. Degradation can lead to a significant underestimation of uptake.

  • Non-Specific Binding: Small molecules can bind non-specifically to plasticware, extracellular matrices, and the outer cell membrane.[6][7] It is crucial to perform control experiments to quantify this binding. A common method is to conduct the uptake assay at 4°C, a temperature at which active transport and membrane fluidity are minimal, to measure the amount of compound that is surface-bound rather than internalized.[6][7]

Part 3: Core Methodologies & Protocols

This section details three gold-standard methodologies for quantifying and visualizing cellular uptake.

Method 1: Label-Free Quantification by HPLC-MS

This method provides an absolute quantification of the intracellular compound concentration and is invaluable as it does not require modification of the parent molecule.

Principle: Cells are incubated with the compound, washed to remove extracellular compound, and then lysed. The lysate is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and quantify the intracellular compound against a standard curve.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment.

  • Compound Treatment: Aspirate the culture medium and replace it with a medium containing the desired concentration of the 5-bromo-spiroindole. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: This step is critical to remove extracellular and non-specifically bound compounds. Aspirate the drug-containing medium and immediately wash the cell monolayer 3 times with ice-cold Phosphate Buffered Saline (PBS). The cold temperature helps to halt membrane transport processes.

  • Cell Lysis & Harvesting:

    • Add 200 µL of a suitable lysis solvent (e.g., 70% methanol) containing a known concentration of an internal standard (a structurally similar compound not present in the cells) to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

  • Cell Counting: In a parallel well treated identically, trypsinize and count the cells to normalize the amount of compound per million cells.

  • Quantification: Determine the concentration of the 5-bromo-spiroindole in the sample by comparing its peak area (normalized to the internal standard) to a standard curve prepared in the same lysis buffer.

Method 2: Fluorescence-Based Approaches

If the 5-bromo-spiroindole is intrinsically fluorescent or can be tagged with a fluorophore without altering its uptake properties, fluorescence-based methods offer powerful visualization and high-throughput capabilities.

A. Confocal Fluorescence Microscopy

Principle: Microscopy is used to visualize the localization of the fluorescent compound within the cell, providing qualitative and semi-quantitative data on uptake and subcellular distribution. Confocal microscopy is preferred over widefield as it removes out-of-focus light, providing clear optical sections of the cell.[8]

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Compound Treatment: Treat cells with the fluorescent 5-bromo-spiroindole as described in the HPLC-MS protocol.

  • Counterstaining (Optional): After treatment, you can co-stain with markers for specific organelles. For example, use Hoechst 33342 to stain the nucleus and a LysoTracker dye to stain lysosomes. This helps determine the compound's subcellular destination.

  • Washing: Wash cells 3 times with pre-warmed (37°C) PBS or live-cell imaging buffer.

  • Imaging: Image the live cells immediately using a confocal microscope equipped with the appropriate lasers and emission filters for your fluorophore(s). Acquire z-stacks to reconstruct a 3D view of the cell.

  • Analysis: Analyze images to determine the spatial distribution of the fluorescence signal. Is it diffuse in the cytoplasm, concentrated in the nucleus, or localized in punctate structures suggestive of endosomes/lysosomes?

B. Flow Cytometry

Principle: Flow cytometry measures the fluorescence intensity of thousands of individual cells per second, providing robust quantitative data on the distribution of uptake within a cell population.[9]

Protocol:

  • Cell Seeding & Treatment: Seed cells in a 12- or 24-well plate and treat with the fluorescent compound.

  • Cell Harvesting: After incubation, wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin (if necessary, followed by neutralization with a medium containing serum).

  • Final Wash & Resuspension: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), aspirate the supernatant, and resuspend in ice-cold FACS buffer (e.g., PBS with 1% BSA). Keep cells on ice to prevent efflux of the compound.

  • Analysis: Analyze the cell suspension on a flow cytometer.

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population.

    • Measure the fluorescence intensity in the appropriate channel for your fluorophore.

    • The geometric mean fluorescence intensity (MFI) of the cell population is directly proportional to the average amount of compound taken up per cell.

Method 3: Radiometric Assays

Radiolabeling is considered a gold standard for pharmacokinetic studies due to its exceptional sensitivity and precision.[10][11] It allows for direct quantification of the parent compound and all its metabolites.[12][13]

Principle: A 5-bromo-spiroindole is synthesized to include a radioactive isotope (commonly ³H or ¹⁴C). Cells are incubated with the radiolabeled compound, and the intracellular radioactivity is measured using a scintillation counter.

Protocol:

  • Cell Seeding & Treatment: The procedure is identical to the HPLC-MS protocol, but using the radiolabeled compound.

  • Washing: The washing step is even more critical here to reduce the high background signal from residual extracellular radiolabel. Perform 3-5 washes with ice-cold PBS.

  • Cell Lysis: Lyse the cells in the well by adding a scintillation-compatible lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

  • Protein Quantification: In a parallel well, lyse the cells and perform a protein quantification assay (e.g., BCA assay).

  • Quantification: The uptake is expressed as DPM per milligram of protein, which can be converted to pmol or nmol of compound per mg of protein based on the specific activity of the radiolabeled stock.

Part 4: Elucidating the Mechanism of Uptake

Once uptake has been reliably quantified, the next step is to determine the mechanism of entry. These experiments are typically performed using the most robust quantitative method established in Part 3 (e.g., flow cytometry or radiometric assay).

Experiment 1: Temperature Dependence

Rationale: Active transport and endocytosis are energy-dependent processes that are significantly inhibited at low temperatures.[5] Passive diffusion is less affected. Comparing uptake at 37°C versus 4°C is a fundamental first step in mechanistic studies.[7]

Protocol:

  • Pre-chill the cells, culture medium, and PBS on ice.

  • Perform the uptake assay in parallel at two temperatures: one set of plates in a standard 37°C incubator and another set in a 4°C cold room or refrigerator.

  • Incubate for a short period (e.g., 30-60 minutes).

  • Wash with ice-cold PBS and quantify uptake as previously described.

Interpretation: A significant reduction (>50%) in uptake at 4°C compared to 37°C strongly suggests an energy-dependent mechanism like active transport or endocytosis.

Experiment 2: Pharmacological Inhibition

Rationale: Specific cellular pathways can be blocked using well-characterized chemical inhibitors. By observing whether an inhibitor reduces the uptake of the 5-bromo-spiroindole, the involvement of that specific pathway can be inferred.[14]

Protocol:

  • Pre-incubate cells with the chosen inhibitor (or vehicle control) for 30-60 minutes at 37°C.

  • Without washing out the inhibitor, add the 5-bromo-spiroindole and co-incubate for the desired time.

  • Wash and quantify uptake as previously described.

Table 1: Common Inhibitors for Cellular Uptake Pathways

Pathway TargetInhibitorTypical Working ConcentrationCausality of Inhibition
Energy (ATP) Depletion Sodium Azide & 2-Deoxyglucose10 mM & 50 mMBlocks oxidative phosphorylation and glycolysis, depleting cellular ATP.
Clathrin-Mediated Chlorpromazine5-10 µg/mLCauses clathrin to accumulate in late endosomes, preventing coated pit formation.[5]
Caveolae-Mediated Genistein or Filipin III50-200 µM or 1-5 µg/mLGenistein is a broad tyrosine kinase inhibitor affecting caveolae formation; Filipin disrupts cholesterol-rich caveolae structures.
Macropinocytosis Amiloride or EIPA50-100 µMInhibits the Na+/H+ exchanger, which is required for the actin rearrangement necessary for macropinosome formation.

digraph "Inhibitor_Logic" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="Measure Uptake of\n5-Bromo-Spiroindole", shape=ellipse, fillcolor="#FBBC05"]; inhibitor [label="Pre-treat cells with\npathway-specific inhibitor\n(e.g., Chlorpromazine)", fillcolor="#FFFFFF", fontcolor="#202124"]; measure_again [label="Re-measure Uptake", shape=ellipse, fillcolor="#FBBC05"]; compare [label="Compare Uptake\n(Control vs. Inhibitor)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_change [label="No Significant\nChange", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduced [label="Significant\nReduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion1 [label="Conclusion: Pathway is\nNOT involved", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; conclusion2 [label="Conclusion: Pathway IS\ninvolved", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> inhibitor -> measure_again -> compare; compare -> no_change [label=" "]; compare -> reduced [label=" "]; no_change -> conclusion1; reduced -> conclusion2; }

Caption: Logic diagram for using inhibitors to identify uptake pathways.

Part 5: Data Synthesis and Interpretation

Table 2: Example Data Summary for Compound 'Spiro-X'

ConditionUptake MethodResult (e.g., pmol/10⁶ cells)% of 37°C ControlInterpretation
Control (37°C) Radiometric Assay150.2 ± 12.5100%Baseline uptake.
Control (4°C) Radiometric Assay25.8 ± 4.117.2%Uptake is highly energy-dependent.
+ Sodium Azide Radiometric Assay30.1 ± 5.520.0%Confirms energy-dependence.
+ Chlorpromazine Radiometric Assay65.3 ± 8.943.5%Significant inhibition suggests Clathrin-Mediated Endocytosis is a major pathway.
+ Amiloride Radiometric Assay145.6 ± 11.897.0%No inhibition; Macropinocytosis is not involved.
Visualization Confocal MicroscopyN/AN/APunctate cytoplasmic staining, co-localizing with endosomal markers.

Interpretation Insights:

  • The hypothetical data in Table 2 would strongly suggest that "Spiro-X" enters the cell primarily through an active, clathrin-mediated endocytic process.

  • The residual uptake at 4°C (~17%) may represent non-specific membrane binding or a small component of passive diffusion.

By employing this structured, multi-faceted approach, researchers can confidently and accurately characterize the cellular uptake mechanisms of novel 5-bromo-spiroindoles, generating the critical data needed to advance promising compounds through the drug development pipeline.

References

A complete list of all sources cited within this guide.

  • Stewart, M. P., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. ACS Chemical Biology. [Link]

  • Kim, J. A., et al. (2017). Flow Cytometry-Based Quantification of Cellular Au Nanoparticles. Analytical Chemistry. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Penner, N., et al. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Current Drug Metabolism. [Link]

  • Longdom Publishing. (n.d.). Radiolabeling Methods: Evaluating Insights in Biomedical Study. [Link]

  • An, F. F., & V. T. (2016). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Expert Opinion on Drug Discovery. [Link]

  • Sartorius. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. YouTube. [Link]

  • Ridem, K. F., et al. (2021). Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems. Pharmaceutics. [Link]

  • Royal Society of Chemistry. (2023). Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. Nanoscale Advances. [Link]

  • White, N. S., & Errington, R. J. (2005). Fluorescence techniques for drug delivery research: theory and practice. Advanced Drug Delivery Reviews. [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Knutson, S. D., et al. (2017). High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry. Current Protocols in Cytometry. [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of cellular uptake. [Link]

  • Penner, N. (2012). Introduction: Use of Radioactive Compounds in Drug Discovery and Development. Current Drug Metabolism. [Link]

  • Svrcek, V., et al. (2023). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Molecules. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]

  • Hall, B. E., et al. (2022). Applications of Flow Cytometry in Drug Discovery and Translational Research. International Journal of Molecular Sciences. [Link]

  • Zheng, G., & Chen, J. (2015). Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo. Methods in Molecular Biology. [Link]

  • Hijaz, F., et al. (2016). Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes. Journal of Controlled Release. [Link]

  • Blair, D. J., & Sperry, J. (2021). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. [Link]

  • Blair, D. J., & Sperry, J. (2021). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry. [Link]

  • Wang, F., et al. (2015). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine. [Link]

  • Foroozandeh, P., & Aziz, A. A. (2021). Passive Drug Delivery, Mechanisms of Uptake, and Intracellular Trafficking. Taylor & Francis Group. [Link]

  • Zhang, Y., et al. (2015). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. International Journal of Nanomedicine. [Link]

  • Lunov, O., et al. (2014). New views on cellular uptake and trafficking of manufactured nanoparticles. Journal of Nanobiotechnology. [Link]

  • Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Chemical Society Reviews. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The spirooxindole scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3] 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl is a novel synthetic compound belonging to this class. As a new chemical entity, establishing a precise and effective dosage for in vitro experiments is paramount for obtaining meaningful and reproducible data. This document provides a comprehensive guide for researchers to empirically determine the optimal working concentration of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl for cell-based assays. The protocols outlined herein are designed to be adaptable to various cell lines and experimental endpoints, with a primary focus on assessing cytotoxicity, a common starting point for evaluating novel spirooxindole derivatives.[1][4]

Compound Handling and Stock Solution Preparation

Prior to initiating any in vitro experiments, it is crucial to properly handle and prepare the compound to ensure its stability and accurate concentration.

1.1. Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₅BrClNO[5][6]

  • Molecular Weight: 304.61 g/mol [5][6]

  • CAS Number: 1609266-05-8[5][6]

1.2. Solubility and Storage: The solubility of a compound is a critical factor in preparing a homogenous stock solution.[7] It is recommended to first consult the manufacturer's datasheet for any available solubility data. In the absence of this information, a solubility test in common laboratory solvents such as water, dimethyl sulfoxide (DMSO), or ethanol should be performed.[7] For many organic compounds, DMSO is a suitable solvent for creating a high-concentration stock solution.

Protocol for Stock Solution Preparation (Example using DMSO):

  • Accurately weigh a small amount of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl.

  • Based on the molecular weight (304.61 g/mol ), calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the compound.

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Note on Solvent Choice: The final concentration of the solvent in the cell culture medium should be carefully controlled, as high concentrations of solvents like DMSO can be toxic to cells.[8] It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[8]

Experimental Design for Dosage Determination

A systematic approach is necessary to determine the optimal dosage range for in vitro studies. This typically involves a broad dose-range finding study followed by a more detailed dose-response experiment.

2.1. Cell Line Selection: The choice of cell line is dependent on the research question. For anticancer studies, a panel of cancer cell lines from different tissue origins is often used.[1][4][9] For other applications, the most biologically relevant cell line should be selected. It is also advisable to include a non-cancerous cell line to assess general cytotoxicity.[1]

2.2. Dose-Range Finding Study: The initial experiment should aim to identify a broad concentration range that elicits a biological response, from no effect to complete cell death.

Recommended Concentration Range for Initial Screening: A wide range of concentrations, typically spanning several orders of magnitude, should be tested. A common starting point for novel compounds is a serial dilution from a high concentration (e.g., 100 µM or 1 mM) downwards.[7][10]

Table 1: Example Serial Dilutions for Dose-Range Finding Study

Concentration (µM)
100
31.6
10
3.16
1
0.316
0.1
0.0316
0.01
Vehicle Control

This table represents a 3.16-fold serial dilution, which is effective for covering a wide concentration range in initial screens.[10]

2.3. Definitive Dose-Response Experiment: Based on the results of the dose-range finding study, a narrower range of concentrations should be selected to generate a detailed dose-response curve. This will allow for the accurate calculation of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[11]

Protocol for Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14][15] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[12][13][14]

3.1. Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

  • Multichannel pipette

  • Microplate reader

3.2. Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]

    • Include wells with medium only for background control.[12]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound.[16]

    • Include vehicle control wells that receive medium with the same final concentration of the solvent used for the compound stock (e.g., 0.1% DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[16]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

    • Carefully aspirate the medium containing MTT.[16]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][16][17] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

3.3. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.[16]

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[16]

  • From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11] This can be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Stock Preparation serial_dilution Serial Dilution compound_prep->serial_dilution cell_culture Cell Culture and Seeding cell_treatment Incubation with Compound cell_culture->cell_treatment serial_dilution->cell_treatment mtt_addition MTT Addition and Incubation cell_treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ic50_calc Determine IC50 dose_response->ic50_calc

Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.

Alternative and Complementary Assays

While the MTT assay is a robust and widely used method, other assays can provide complementary information or may be more suitable for certain experimental conditions.

5.1. XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.[12][13][14] This can streamline the protocol and reduce potential errors.[12]

5.2. Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity due to compromised cell membrane integrity.[18]

5.3. Real-Time Cytotoxicity Assays: Live-cell imaging systems can be used with fluorescent dyes that specifically stain dead cells, allowing for the real-time monitoring of cytotoxicity over the entire course of the experiment.[18][19]

Conclusion and Recommendations

The protocols detailed in this application note provide a comprehensive framework for determining the appropriate dosage of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl for in vitro experiments. It is recommended to start with a broad dose-range finding study to identify the active concentration range, followed by a more detailed dose-response experiment to accurately determine the IC₅₀ value. The choice of cell lines and exposure times should be tailored to the specific research objectives. By following these guidelines, researchers can establish a reliable and reproducible experimental foundation for investigating the biological effects of this novel spirooxindole compound.

References

  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • MTT assay. Wikipedia. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • How do I calculate from in vivo or patient drug concentration the corresponding in vitro drug concentration?. ResearchGate. [Link]

  • Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. ResearchGate. [Link]

  • Which concentrations are optimal for in vitro testing?. PMC - NIH. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC - PubMed Central. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. [Link]

  • Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. DOI. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC - NIH. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. [Link]

  • 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. PubChem. [Link]

Sources

Safe handling and storage procedures for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Introduction and Compound Profile

This compound (CAS No. 1609266-05-8) is a complex heterocyclic compound belonging to the spirooxindole family.[1][2][3] This structural motif is of significant interest in medicinal chemistry and drug development, often serving as a building block for novel therapeutic agents.[4][5] As a hydrochloride salt, the compound's properties, such as solubility and stability, are modified for research applications.[6][7]

This document provides a detailed guide for the safe handling, storage, and emergency management of this compound. The protocols herein are synthesized from available GHS safety data and established best practices for handling bioactive heterocyclic amine salts.[6] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the material.

Compound Details:

Property Value Reference
CAS Number 1609266-05-8 [4]
Molecular Formula C₁₂H₁₅BrClNO [4]
Molecular Weight 304.61 g/mol [4]

| Physical Form | Solid | |

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards, as identified by GHS classifications, are acute oral toxicity and the potential for skin sensitization.

GHS Hazard Summary
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Skin SensitizationCategory 1GHS07 (Exclamation Mark)Warning H317: May cause an allergic skin reaction

Source: Synthesized from supplier safety information.

Expert Analysis of Hazards
  • H302 - Harmful if swallowed: This classification indicates that ingestion of relatively small quantities of the compound can cause significant toxic effects. The primary risk is accidental ingestion through contaminated hands or equipment. The causality is linked to the compound's likely bioavailability and interaction with biological pathways upon entering the gastrointestinal tract.

  • H317 - May cause an allergic skin reaction: This is a critical hazard for laboratory personnel. Initial exposure may not cause a reaction, but it can sensitize the individual. Subsequent exposures, even to minute quantities, can trigger a significant allergic response (contact dermatitis). This is a common property of complex organic molecules that can act as haptens, binding to skin proteins and eliciting an immune response.

  • Uncharacterized Hazards: In the absence of a complete Safety Data Sheet (SDS), other potential hazards (e.g., eye irritation, respiratory irritation, long-term organ toxicity) have not been fully characterized. Therefore, a precautionary principle must be applied, assuming the compound may present these risks. As a hydrochloride salt, thermal decomposition may release toxic and corrosive fumes, such as hydrogen chloride and nitrogen oxides.[6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities involving the solid compound must be performed in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of fine particulates.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:

  • Hand Protection: Nitrile gloves are required. Due to the risk of sensitization (H317), double-gloving is strongly recommended. Gloves must be changed immediately if contamination is suspected.[8]

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[9]

  • Body Protection: A fully buttoned laboratory coat must be worn. Ensure cuffs are tucked into the inner glove of the double-glove system.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters (e.g., N95) may be required for cleaning up large spills or if engineering controls are not available or fail.

The following diagram outlines the logical flow for donning and doffing PPE to prevent contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Removal) Don1 1. Lab Coat Don2 2. First Pair of Gloves Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles / Face Shield Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 End Wash Hands Doff4->End Start Enter Lab Start->Don1

Caption: PPE Donning and Doffing Workflow Diagram.

Protocols for Safe Handling and Storage

Protocol for Handling and Weighing
  • Preparation: Ensure the chemical fume hood is operational. Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent) inside the hood before retrieving the compound.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could affect the stability of the hygroscopic hydrochloride salt.

  • Aliquotting: Carefully open the container inside the fume hood. Use a clean, dedicated spatula to transfer the required amount of solid to a tared weigh boat. Avoid generating dust.[10]

  • Closure: Tightly seal the main container immediately after aliquotting.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

  • Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash. Dispose of all contaminated disposables (gloves, weigh paper) as hazardous waste.

Protocol for Safe Storage

Proper storage is essential to maintain the compound's purity and ensure safety.

Storage Conditions:

Parameter Recommendation Rationale
Temperature Room Temperature As specified by the supplier.[4]
Atmosphere Store in a tightly sealed container in a dry, well-ventilated place.[11] Protects the hygroscopic hydrochloride salt from moisture and prevents degradation.
Location Store in a locked cabinet or a designated area with controlled access. Prevents unauthorized access and accidental contact.

| Incompatibilities | Store away from strong oxidizing agents. | While specific data is absent, this is a general precaution for complex organic molecules.[10] |

Emergency Procedures

Immediate and correct response to an emergency is critical.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention. Because this compound is a sensitizer (H317), all exposures must be medically evaluated.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention and provide the GHS information to the medical professional.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[11]

Accidental Release (Spill) Protocol

The following flowchart outlines the response procedure for a small-scale laboratory spill.

Spill_Response Start Spill Occurs Alert Alert personnel in the immediate area. Isolate the spill. Start->Alert PPE Don appropriate PPE: - Double nitrile gloves - Safety goggles & face shield - Lab coat Alert->PPE Contain Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). Work from outside in. PPE->Contain Collect Carefully collect the absorbed material using non-sparking tools. Place in a labeled, sealable waste container. Contain->Collect Decontaminate Decontaminate the spill area with soap and water. Wipe dry. Collect->Decontaminate Dispose Dispose of all contaminated materials (absorbent, PPE) as hazardous chemical waste. Decontaminate->Dispose Report Report the incident to EH&S. Dispose->Report

Caption: Emergency Response Flowchart for a Small Chemical Spill.

For large spills, evacuate the area and contact the institution's Environmental Health & Safety (EH&S) department immediately.

Waste Disposal

All waste containing this compound, including empty containers, contaminated disposables (gloves, wipes, weigh boats), and excess solutions, must be treated as hazardous chemical waste.[11]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Oral Toxicity, Skin Sensitizer).

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[10]

References

  • Oreate AI Blog. (2026, January 8). Understanding the Risks: Is Hydrochloride Dangerous?Link

  • Sigma-Aldrich. This compound | 1609266-05-8. Link

  • Sigma-Aldrich. This compound. Link

  • Combi-Blocks. 5-bromo-1, 2-dihydrospiro[indole-3, 4'-oxane] hydrochloride, min 97%. Link

  • National Institutes of Health (NIH). (2024, February 29). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • Echemi. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE Safety Data Sheets. Link

  • ChemPoint.com. (2018, July 31). Safety Data Sheet. Link

  • RSC Publishing. (2021, February 10). Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances. Link

  • Fisher Scientific. SAFETY DATA SHEET. Link

  • PubMed. A green synthetic approach toward the synthesis of structurally diverse spirooxindole derivative libraries under catalyst-free conditions. Link

  • Ricca Chemical Company. Safety Data Sheet. Link

  • MDPI. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Link

  • Fisher Scientific. SAFETY DATA SHEET. Link

  • National Institutes of Health (NIH). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • Merck.com. (2025, April 14). SAFETY DATA SHEET Iron Dextran / Nicotinamide Formulation. Link

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. Spirooxindoles are a privileged scaffold in medicinal chemistry and drug discovery, making the efficient and high-yield synthesis of their analogs a critical objective for researchers.[1] This document is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer proven protocols to help you overcome common challenges and improve the yield of your synthesis.

Section 1: Understanding the Reaction - A Plausible Synthetic Pathway

The synthesis of spirooxindoles often involves multicomponent reactions, such as [3+2] cycloadditions or Michael addition-cyclization sequences, which are known for their efficiency in building molecular complexity in a single step.[2] For the target molecule, a plausible and efficient route involves the reaction of 5-Bromoisatin with a suitable precursor to form the oxane ring. The reaction is typically catalyzed to ensure high regio- and stereoselectivity.[2]

A likely mechanism involves the in-situ generation of an azomethine ylide from 5-Bromoisatin and a secondary amino acid like L-proline, which then undergoes a [3+2] cycloaddition with a dipolarophile. Alternatively, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization can also yield the desired spirocyclic system.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Product Formation reactant_node reactant_node intermediate_node intermediate_node product_node product_node A 5-Bromoisatin D In-situ formation of reactive intermediate (e.g., Azomethine Ylide) A->D + Catalyst (C) B 1,3-Propanediol derivative (or equivalent) E Key Bond Formation (e.g., Cycloaddition or Michael Addition) B->E C Catalyst (e.g., L-Proline) D->E Reacts with F Spirocyclization E->F Intramolecular cyclization G 5-Bromo-1,2-dihydrospiro [indole-3,4'-oxane] (Free Base) F->G H 5-Bromo-1,2-dihydrospiro [indole-3,4'-oxane] HCl (Final Product) G->H + HCl

Caption: Plausible reaction pathway for spiro-oxane formation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

  • Q: My reaction shows very low conversion of starting materials, with the TLC plate primarily showing the 5-Bromoisatin spot. What are the primary factors to investigate?

    A: Low conversion is typically rooted in issues with reaction kinetics or catalyst efficacy. Here’s a systematic approach to troubleshooting:

    • Catalyst Activity: The choice and quality of the catalyst are paramount. For organocatalyzed reactions (e.g., using L-proline), ensure the catalyst is dry and of high purity. In transition-metal catalyzed syntheses, the oxidation state and ligand environment of the metal are critical.[3] Consider increasing the catalyst loading from a typical 10 mol% to 20-30 mol% to see if conversion improves.

    • Solvent Choice: The solvent profoundly impacts reagent solubility and the stability of intermediates. While alcohols like ethanol are common, some reactions benefit from greener solvents like water or even solvent-free conditions.[2][5][6] A solvent screen is highly recommended. The table below summarizes the impact of different solvents on a model spirooxindole synthesis.

    • Temperature and Reaction Time: Many spirocyclizations require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider increasing it to reflux.[2] Monitor the reaction progress every few hours using TLC or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods.

Solvent Typical Yield (%) Rationale & Considerations
EthanolGood to ExcellentExcellent solubility for many organic reactants; commonly used in reflux conditions.[2]
MethanolGoodSimilar to ethanol but lower boiling point.
WaterVariable to ExcellentA green and cost-effective solvent. Can accelerate certain reactions through hydrophobic effects.[5]
TolueneGoodHigher boiling point allows for higher reaction temperatures. Useful for azeotropic removal of water if condensation is involved.
Dichloromethane (DCM)GoodOften used for reactions at or below room temperature.[3]
Solvent-FreeGood to ExcellentEnvironmentally friendly; can be accelerated with techniques like ball milling.[6]

Issue 2: Complex Product Mixture & Low Purity

  • Q: My TLC plate shows multiple new spots in addition to the desired product, leading to a low isolated yield after chromatography. How can I improve the reaction's selectivity?

    A: The formation of multiple byproducts points to a lack of selectivity, which can be addressed by carefully controlling the reaction conditions.

    • Stoichiometry: In multicomponent reactions, the molar ratio of the reactants is crucial. An excess of one component can lead to side reactions. For instance, in a reaction between isatin, an amino acid, and a dipolarophile, a 1:1.3:1.3 ratio was found to be optimal to drive the reaction to completion while minimizing side products.[2]

    • Controlled Reagent Addition: Instead of adding all reagents at once, consider a slow, dropwise addition of the most reactive component. This maintains a low concentration of the reagent in the reaction mixture, disfavoring polymerization or other side reactions.

    • Temperature Management: Exothermic reactions can lead to temperature spikes that promote byproduct formation. Running the reaction in an ice bath during the initial mixing phase can improve selectivity. Conversely, some side reactions may be favored at higher temperatures, in which case lowering the reflux temperature might be beneficial.

Issue 3: Issues with Starting Materials

  • Q: How can I ensure the quality of my 5-Bromoisatin and other precursors? Could this be the source of my low yield?

    A: Absolutely. The purity of your starting materials is a non-negotiable prerequisite for a high-yielding synthesis.

    • Purity of 5-Bromoisatin: Commercial 5-Bromoisatin should be of high purity (>98%). If you are synthesizing it yourself, ensure it is properly purified, typically by recrystallization, to remove any residual bromine or isomeric impurities.[7][8]

    • Stability of Reagents: Some reagents, especially those with high reactivity like certain aldehydes or activated alkenes, can degrade upon storage. Always use freshly purified or distilled reagents when possible.

    • Moisture Content: Many reactions are sensitive to water. Use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents or intermediates are known to be moisture-sensitive.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal work-up and purification strategy to maximize isolated yield?

    • A: After the reaction is complete, the work-up procedure should be designed to remove the catalyst and unreacted polar materials. A typical sequence involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate), washing with brine, drying over sodium sulfate, and concentrating under reduced pressure. For purification, column chromatography on silica gel is the most common method. A carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexane) is key to separating the product from closely-related impurities.

  • Q2: How is the final hydrochloride salt formation best achieved?

    • A: This is a standard and usually high-yielding step. Dissolve the purified free-base product in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol. Then, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.

  • Q3: Can this reaction be scaled up? What are the main considerations?

    • A: Yes, but with caution. The primary challenge in scaling up is heat management. Reactions that are easily controlled in a 100 mL flask can become dangerously exothermic in a 5 L reactor. Ensure you have adequate cooling capacity. Mixing also becomes more critical on a larger scale to maintain homogeneity. A pilot run at an intermediate scale (e.g., 10x the lab scale) is always recommended before proceeding to a full-scale reaction.

Section 4: Recommended Experimental Protocol

This protocol is a generalized, robust starting point based on common and effective methods for spirooxindole synthesis.[2][4] It should be optimized for your specific substrates.

G setup_node setup_node reaction_node reaction_node workup_node workup_node purification_node purification_node start Start reagents 1. Combine 5-Bromoisatin (1 eq), an oxane precursor (1.1 eq), and L-Proline (0.2 eq) in Ethanol. start->reagents reflux 2. Heat mixture to reflux (approx. 78 °C). reagents->reflux monitor 3. Monitor reaction via TLC (e.g., every 2 hours). reflux->monitor cool 4. Once complete, cool reaction to room temperature. monitor->cool Reaction Complete concentrate 5. Remove solvent under reduced pressure. cool->concentrate extract 6. Redissolve residue in EtOAc. Wash with water and brine. concentrate->extract dry 7. Dry organic layer (Na2SO4), filter, and concentrate. extract->dry chromatography 8. Purify crude product via silica gel chromatography. dry->chromatography salt 9. Dissolve pure free base in ether. Add HCl solution to precipitate salt. chromatography->salt finish 10. Filter and dry the final hydrochloride product. salt->finish end End finish->end

Caption: Step-by-step experimental workflow for synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-Bromoisatin (1.0 eq), the oxane ring precursor (e.g., an activated diol or equivalent, 1.1 eq), and L-proline (0.2 eq). Add anhydrous ethanol as the solvent (approx. 0.1 M concentration).

  • Heating and Monitoring: Place the flask in a preheated oil bath and heat the mixture to reflux. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (typically 4-8 hours), remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure free base of the spirooxindole.

  • Salt Formation: Dissolve the purified product in a minimal amount of anhydrous diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete.

  • Isolation: Collect the solid hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to a constant weight.

References

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]

  • Ghandi, M., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27493–27504. [Link]

  • Gouda, M. A., et al. (2015). Optimization of solvent study for the synthesis of spirooxindole dihydroquinazolinones. ResearchGate. [Link]

  • Dandia, A., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6898-6923. [Link]

  • Shaabani, A., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Molecules, 18(5), 5368-5383. [Link]

  • Krasavin, M., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemistry of Heterocyclic Compounds, 52, 498-506. [Link]

  • Google Patents (2012). CN102558017A - Method for preparing 5-bromoindole.
  • Erowid (n.d.). Synthesis of 5-Bromo Indole. Erowid. [Link]

  • Tighadouini, S., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

  • Kamal, A., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Il Farmaco, 57(9), 759-765. [Link]

  • Various Authors. (n.d.). General literature on spirooxindole synthesis mechanisms. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Modifying the 5-Bromo-Indole Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the modification of 5-bromo-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the challenges and optimize your reaction conditions for successful outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Issue: Significant formation of indole as a byproduct (debromination) in my Suzuki or Heck coupling reaction, leading to low yields of the desired product.

Cause: The formation of indole as a byproduct is a common problem known as debromination, where the bromine atom at the 5-position is replaced by a hydrogen atom.[1][2] This side reaction is often promoted by several factors related to the reaction conditions and the nature of the 5-bromo-indole substrate itself.

  • Acidity of the Indole N-H Proton: The N-H proton of the indole ring is acidic and can be deprotonated by the base used in the coupling reaction. The resulting indolide anion has increased electron density, which can destabilize the C-Br bond, making it more susceptible to reductive cleavage.[1][3]

  • Presence of Hydride Sources: Impurities in solvents or reagents, or the use of certain alcohols as solvents, can act as hydride sources, leading to reductive debromination.[1][3]

  • Reaction Temperature: Higher reaction temperatures can sometimes promote debromination.

Solutions:

  • N-Protection of the Indole: This is the most effective strategy to prevent debromination.[2] Protecting the indole nitrogen with a suitable group prevents deprotonation under basic conditions, leading to cleaner reactions and higher yields.[1][3]

    • Recommended Protecting Groups:

      • Boc (tert-Butoxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions.[1]

      • SEM (2-(Trimethylsilyl)ethoxy)methyl: Offers robust protection under various conditions and is removable with fluoride sources.[1]

      • Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can offer better stability but may require harsher conditions for removal.[1]

  • Optimization of Reaction Conditions:

    • Solvent Choice: Use high-purity, anhydrous solvents to minimize the presence of hydride sources. Avoid using alcohols if debromination is a significant issue.[1][3]

    • Systematic Screening: Systematically screen different catalysts, ligands, bases, and temperatures to find the optimal conditions for your specific substrates.[1]

Issue: My Suzuki coupling reaction is not proceeding to completion, and I observe multiple side products on my TLC plate.

Cause: Besides debromination, other side reactions can plague Suzuki couplings of 5-bromo-indole, leading to a complex reaction mixture and low yields of the desired product.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl compound from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or high catalyst loadings.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture. This can be a significant issue with certain boronic acids.[3]

Solutions:

  • Minimize Homocoupling:

    • Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove oxygen.[3]

    • Catalyst Loading: Consider slightly reducing the catalyst loading.[3]

  • Suppress Protodeboronation:

    • High-Quality Reagents: Use high-quality, fresh boronic acid.[3]

    • Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[3]

    • Minimize Water: Minimize the water content in the reaction, although some water is often necessary for the Suzuki reaction to proceed.[4]

N-Alkylation Reactions

Issue: My N-alkylation of 5-bromo-indole with an alkyl halide is sluggish and does not go to completion, leaving a significant amount of unreacted starting material.

Cause: Incomplete N-alkylation reactions can be frustrating. The issue often lies in the reaction conditions, particularly the choice of base and solvent, and the solubility of the reagents.

  • Inadequate Deprotonation: The base may not be strong enough to completely deprotonate the indole N-H.

  • Poor Solubility: The indole starting material or the base may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[5]

  • Reactivity of the Alkylating Agent: The alkyl halide may not be reactive enough under the applied conditions.

Solutions:

  • Choice of Base and Solvent:

    • Stronger Base: Consider using a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the indole nitrogen.[6]

    • Solvent System: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the indole and the base.[5][6]

    • Phase-Transfer Catalysis: For some systems, a phase-transfer catalyst can be beneficial.

  • Enhancing Reactivity:

    • Catalytic Potassium Iodide: Adding a catalytic amount of potassium iodide (KI) can promote the reaction, especially when using alkyl chlorides or bromides, through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[5]

    • Microwave Irradiation: Using a microwave reactor can significantly accelerate the reaction and improve yields, often allowing for shorter reaction times.[5]

    • Increased Temperature: Gently heating the reaction mixture can improve reaction rates.[7]

Issue: I am observing both N-alkylation and C3-alkylation in my reaction.

Cause: The indolide anion formed upon deprotonation is an ambident nucleophile, meaning it can react at both the nitrogen and the C3 position. The regioselectivity of the alkylation is influenced by the reaction conditions.

  • Solvent Effects: Ethereal solvents like THF can sometimes lead to poorer regioselectivity compared to more polar solvents like DMF.[7]

  • Incomplete Deprotonation: If deprotonation is incomplete, the neutral indole can react directly with the alkylating agent at the C3 position.[7]

Solutions:

  • Optimize Reaction Conditions to Favor N-Alkylation:

    • Solvent Choice: Use a polar aprotic solvent like DMF.[7]

    • Ensure Complete Deprotonation: Use a slight excess of a strong base like NaH and allow sufficient time for deprotonation before adding the alkylating agent.[7]

    • Temperature Control: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[7]

Lithiation and Halogen-Metal Exchange

Issue: My bromine-lithium exchange on 5-bromo-indole followed by quenching with an electrophile is giving low yields and a complex mixture of products.

Cause: Halogen-metal exchange reactions on N-H containing heterocycles like 5-bromo-indole are challenging due to the presence of the acidic proton.

  • Competitive Deprotonation: The organolithium reagent (e.g., n-BuLi) can act as a base and deprotonate the N-H group instead of performing the desired halogen-metal exchange.[8]

  • Instability of the Lithiated Intermediate: The generated lithiated indole can be unstable, especially at higher temperatures, leading to side reactions.[8]

Solutions:

  • Protect the Indole Nitrogen: As with cross-coupling reactions, N-protection is highly recommended to avoid competitive deprotonation.

  • Use of Excess Organolithium Reagent: If N-protection is not feasible, using more than two equivalents of the organolithium reagent is necessary to first deprotonate the N-H and then perform the halogen-metal exchange.[8]

  • Low-Temperature Conditions: These reactions are typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions and ensure the stability of the lithiated intermediate.[8]

  • Alternative Reagents: Consider using a combination of i-PrMgCl and n-BuLi, which can offer a more selective bromine-metal exchange under non-cryogenic conditions.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 5-bromo-indole, and how can they affect my reaction?

A1: Commercial 5-bromo-indole can contain several impurities that may interfere with your reactions.[2] Common impurities include:

  • Unreacted Indole: Incomplete bromination can leave residual indole.[2]

  • Dibromoindoles: Over-bromination can lead to the formation of dibrominated isomers.[2]

  • Other Bromoindole Isomers: While bromination is generally regioselective for the 5-position, other isomers can form in small quantities.[2]

  • Oxidized Species: Exposure to air and light can lead to colored, oxidized byproducts.[2]

These impurities can lead to unexpected side products, low yields, and difficulties in purification. It is often beneficial to purify commercial 5-bromo-indole before use, for example, by recrystallization or column chromatography.[2]

Q2: Which N-protecting group is best for my reaction?

A2: The choice of the N-protecting group depends on the specific reaction conditions and the desired deprotection strategy.[1]

  • Boc (tert-Butoxycarbonyl): A good general-purpose protecting group, stable to many reaction conditions and easily removed with acid.[1][9]

  • SEM ((2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection and can be removed with fluoride sources, providing an orthogonal deprotection strategy.[1]

  • Sulfonyl (e.g., Tosyl, Phenylsulfonyl): These are electron-withdrawing groups that can increase the stability of the indole ring but require harsher conditions for removal.[1][9]

  • Benzyl (Bn): Can be removed by hydrogenolysis.[10]

It is often recommended to screen a few protecting groups to find the optimal one for a specific transformation.[1]

Q3: My purified product is a colored oil/solid, but the literature reports a white solid. What could be the reason?

A3: The discoloration of your product could be due to several factors:

  • Residual Palladium Catalyst: In cross-coupling reactions, residual palladium can cause the product to be dark. Treatment with activated carbon or filtration through a pad of Celite can sometimes help.

  • Oxidation: Indole derivatives can be sensitive to air and light and may oxidize over time, leading to coloration. Storing the compound under an inert atmosphere and in the dark can help.

  • Trace Impurities: Even small amounts of highly colored impurities can affect the appearance of the final product. Thorough purification by column chromatography or recrystallization is crucial.

Section 3: Experimental Protocols and Data

Table 1: Representative Conditions for Suzuki Coupling of N-Boc-5-bromo-indole
ParameterConditionNotes
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Other common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with a suitable ligand.[3]
Ligand dppf (if not using a pre-formed complex)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 4:1)The solvent system should be thoroughly degassed.
Temperature 80-100 °CMonitor reaction progress by TLC or LC-MS.
Reactants N-Boc-5-bromo-indole (1 eq.), Boronic acid (1.2-1.5 eq.)
Representative Experimental Protocol: Suzuki Coupling of N-Boc-5-bromo-indole
  • To an oven-dried flask, add N-Boc-5-bromo-indole (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

  • Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.

Table 2: Typical Conditions for N-Alkylation of 5-bromo-indole
ParameterConditionNotes
Base NaH (1.2 eq.) or K₂CO₃ (2-3 eq.)NaH is a stronger base and often gives better results.[6]
Solvent Anhydrous DMF or DMSOThese solvents help to dissolve the starting material and the base.[6]
Alkylating Agent Alkyl halide (1.1-1.5 eq.)
Temperature 0 °C to room temperature (or gentle heating)The initial deprotonation is often done at 0 °C.[6]
Additive Catalytic KI (optional)Can accelerate the reaction with alkyl bromides or chlorides.[5]
Representative Experimental Protocol: N-Alkylation of 5-bromo-indole
  • To a dry flask under an inert atmosphere, add 5-bromo-indole (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Slowly add the alkylating agent (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.[6]

  • Dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography.

Section 4: Visualizing Workflows

Diagram 1: General Workflow for Optimizing Suzuki Coupling

Suzuki_Workflow start Start: Low Yield in Suzuki Coupling check_debromination Check for Debromination (Indole byproduct) start->check_debromination yes_debromination Yes check_debromination->yes_debromination no_debromination No check_debromination->no_debromination n_protection Implement N-Protection (e.g., Boc, SEM) yes_debromination->n_protection check_other_side_products Check for Other Side Products (Homocoupling, Protodeboronation) no_debromination->check_other_side_products optimize_conditions Optimize Reaction Conditions: - Anhydrous Solvents - Screen Base/Ligand/Temp n_protection->optimize_conditions purify Purify Product optimize_conditions->purify degas Thoroughly Degas Solvents & Reaction Mixture check_other_side_products->degas boronic_ester Use High-Quality Boronic Acid or a Boronic Ester check_other_side_products->boronic_ester degas->purify boronic_ester->purify

Caption: Troubleshooting workflow for Suzuki coupling of 5-bromo-indole.

Diagram 2: Decision Tree for N-Alkylation Strategy

N_Alkylation_Strategy start Start: N-Alkylation of 5-Bromo-indole reaction_completeness Is the reaction sluggish or incomplete? start->reaction_completeness yes_incomplete Yes reaction_completeness->yes_incomplete Yes no_incomplete No reaction_completeness->no_incomplete No optimize_conditions Optimize Conditions: - Stronger Base (NaH) - Polar Aprotic Solvent (DMF/DMSO) - Add catalytic KI - Increase Temperature/Microwave yes_incomplete->optimize_conditions check_regioselectivity Check for C3-Alkylation no_incomplete->check_regioselectivity c3_alkylation_present Yes check_regioselectivity->c3_alkylation_present Yes no_c3_alkylation No check_regioselectivity->no_c3_alkylation No proceed Proceed to Workup and Purification optimize_conditions->proceed optimize_for_n Optimize for N-Selectivity: - Use DMF - Ensure complete deprotonation - Adjust Temperature c3_alkylation_present->optimize_for_n no_c3_alkylation->proceed optimize_for_n->proceed

Caption: Decision-making process for optimizing N-alkylation reactions.

References

  • CN103387530A - 5-bromoindole preparation method - Google P
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (URL: [Link])

  • Protecting Groups List - SynArchive. (URL: [Link])

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (URL: [Link])

  • Functionalization of 2-Bromo-N-Benzyl Indole via Lithium-Bromide Exchange | Request PDF. (URL: [Link])

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. (URL: [Link])

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (URL: [Link])

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly) - ORGANIC CHEMISTRY. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy - American Chemical Society. (URL: [Link])

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (URL: [Link])

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (URL: [Link])

  • Synthesis of 5-Bromo Indole - Erowid. (URL: [Link])

  • Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - RSC Publishing. (URL: [Link])

Sources

Identification and minimization of side products in spiro[indole-3,4'-oxane] synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[indole-3,4'-oxane] derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to help you identify and minimize side products, thereby optimizing your reaction outcomes.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis. Each entry details the symptoms, probable cause, and actionable solutions.

Problem 1: Low yield of the desired spiro[indole-3,4'-oxane] with a significant amount of a polar, UV-active byproduct observed on TLC.

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows a major byproduct spot with a lower Rf value than the product.

  • ¹H NMR of the crude product shows broad signals corresponding to an oligomeric or polymeric material.

  • The reaction mixture becomes viscous or forms a precipitate that is difficult to characterize.

Probable Cause: This issue often points to the acid-catalyzed polymerization of the indole starting material or an intermediate. Indoles, particularly those with electron-rich substituents, are susceptible to polymerization under acidic conditions, which are commonly employed in oxa-Pictet-Spengler type reactions to generate the spiro-oxane core.[1] The intermediate oxocarbenium ion, essential for the cyclization, can also be intercepted by another molecule of the indole starting material, initiating polymerization.

Proposed Mechanism of Side Product Formation:

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Indole Indole Derivative Oxocarbenium Oxocarbenium Ion Indole->Oxocarbenium Reaction w/ Carbonyl Partner Product Spiro[indole-3,4'-oxane] Oxocarbenium->Product Intramolecular Cyclization Oxocarbenium_side Oxocarbenium Ion Dimer Dimer Intermediate Oxocarbenium_side->Dimer Intermolecular Attack Indole_side Another Indole Molecule Indole_side->Dimer Polymer Polymerization Dimer->Polymer Propagation

Caption: Competing pathways in spiro[indole-3,4'-oxane] synthesis.

Solutions & Step-by-Step Protocol:

  • Catalyst Optimization:

    • Action: Screen a series of Lewis acids instead of Brønsted acids. While strong Brønsted acids (e.g., TFA, HCl) can be effective, they often promote polymerization. Lewis acids like Cu(OTf)₂ or Sc(OTf)₃ can catalyze the reaction more mildly.[2]

    • Protocol:

      • Set up parallel reactions using your standard substrate concentrations.

      • In separate vials, add 5-10 mol% of different catalysts: TFA, p-TSA, Cu(OTf)₂, Sc(OTf)₃, and InCl₃.

      • Run the reactions at the standard temperature and monitor by TLC every 30 minutes.

      • Compare the product-to-byproduct ratio to identify the optimal catalyst.

  • Control of Stoichiometry and Addition Rate:

    • Action: Employ high dilution conditions and slow addition of the catalyst or one of the reactants. This favors the intramolecular cyclization over the intermolecular polymerization.

    • Protocol:

      • Dissolve the indole and carbonyl partner in the bulk of the solvent (e.g., 0.05 M final concentration).

      • Dissolve the catalyst in a small amount of solvent.

      • Using a syringe pump, add the catalyst solution to the reaction mixture over a period of 2-4 hours.

      • Maintain the reaction temperature during the addition.

  • Temperature Management:

    • Action: Lower the reaction temperature. Many cycloaddition reactions have a lower activation energy for the desired pathway than for polymerization.[3]

    • Protocol:

      • If the reaction is typically run at room temperature or higher, attempt the synthesis at 0 °C or even -20 °C.

      • Cool the reaction vessel in an ice-water or ice-salt bath before adding the catalyst.

      • Allow the reaction to proceed for a longer period, monitoring progress by TLC or LC-MS.

Problem 2: Formation of a stable, non-cyclized intermediate.

Symptoms:

  • A major, stable spot is observed on TLC that is less polar than the starting indole but more polar than the desired spiro-product.

  • Mass spectrometry confirms the addition of the two starting components, but the mass corresponds to the pre-cyclization intermediate (e.g., a hydroxylated adduct).

  • ¹H NMR shows signals for both starting materials incorporated into one molecule, with a characteristic signal for a newly formed hydroxyl group.

Probable Cause: The reaction has stalled after the initial nucleophilic attack of the indole onto the carbonyl partner but before the final cyclization and dehydration/etherification step. This is often due to insufficient activation of the intermediate alcohol to form the oxocarbenium ion needed for the final ring closure. The stability of this intermediate can be influenced by the electronic properties of the substrates and the nature of the catalyst.

Workflow for Troubleshooting Stalled Cyclization:

Caption: Troubleshooting workflow for incomplete cyclization.

Solutions & Step-by-Step Protocol:

  • Increase Driving Force for Cyclization:

    • Action: Increase the reaction temperature or the catalyst loading to provide sufficient energy to overcome the activation barrier for the cyclization step.

    • Protocol:

      • Isolate the stable intermediate if possible, or use the crude reaction mixture containing it.

      • Re-subject the material to the reaction conditions but increase the temperature by 20 °C increments (e.g., from RT to 40 °C, then 60 °C).

      • Alternatively, add an additional 5 mol% of the catalyst to the stalled reaction and continue stirring.

  • Use of a Dehydrating Agent:

    • Action: Add a dehydrating agent to the reaction to remove water and shift the equilibrium towards the cyclized product, according to Le Châtelier's principle.

    • Protocol:

      • Set up the reaction as usual, but add activated molecular sieves (4 Å) to the reaction vessel before adding the reactants and catalyst.

      • Ensure the sieves are freshly activated by heating under vacuum.

      • Run the reaction and monitor for the disappearance of the intermediate and formation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of spiro[indole-3,4'-oxane]?

A1: The most common route is a variation of the oxa-Pictet-Spengler reaction. The key steps are:

  • Activation: A Lewis or Brønsted acid activates a carbonyl compound (e.g., a ketone or aldehyde tethered to a hydroxyl group).

  • Nucleophilic Attack: The electron-rich C3 position of the indole attacks the activated carbonyl, forming a C-C bond and a hemiaminal or alcohol intermediate.

  • Oxocarbenium Ion Formation: The intermediate alcohol is protonated (or coordinated by a Lewis acid) and eliminated as water, generating a resonance-stabilized oxocarbenium ion.

  • Spirocyclization: The tethered hydroxyl group on the side chain performs an intramolecular nucleophilic attack on the C2 position of the indole nucleus (or an alternative electrophilic center), forming the oxane ring and the spiro-center. The synthesis of related spiroindolines often proceeds through similar dearomatizing spirocyclization pathways.[4][5]

Q2: How do protecting groups on the indole nitrogen affect the reaction?

A2: Protecting groups on the indole nitrogen play a critical role in modulating the nucleophilicity of the indole and can significantly influence the reaction's stereochemical outcome.[6][7]

  • Electron-Withdrawing Groups (EWGs) like Boc, Cbz, or sulfonyl groups decrease the indole's nucleophilicity. This can slow down the initial attack but often leads to cleaner reactions by suppressing polymerization side reactions. In some cases, EWGs are crucial for achieving high diastereoselectivity or enantioselectivity in catalytic asymmetric variants.[6][7]

  • Electron-Donating or Sterically Small Groups (e.g., H, Me) result in a more nucleophilic indole, leading to faster reaction rates. However, this increased reactivity can also accelerate side product formation. The choice of N-protection is a key parameter to optimize for any new substrate.

Table 1: Effect of N-Protecting Group on Reaction Outcome

N-Protecting GroupIndole NucleophilicityTendency for PolymerizationTypical Yield of Spiro-ProductNotes
-H HighHighVariable (Low to Moderate)Prone to side reactions; requires mild conditions.
-Boc ModerateLowGood to ExcellentOften improves selectivity and reduces byproducts.[6]
-SO₂Ph LowVery LowGoodSignificantly deactivates the indole; may require stronger catalysts or higher temperatures.
-Me HighHighModerateSimilar reactivity to N-H but can alter product stability.

Q3: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?

A3: A combination of techniques is recommended for robust analysis:

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products and byproducts. Use a combination of UV visualization and a stain (e.g., ceric ammonium molybdate or permanganate) as not all compounds may be UV-active.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for reaction monitoring. It provides retention time data (like HPLC) and mass information simultaneously. This allows you to track the masses of all key species (reactants, intermediates, product, byproducts) in real-time, which is invaluable for identifying unexpected side products.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation. Taking a crude NMR of the reaction mixture can provide a clear picture of the product-to-byproduct ratio and help in the structural elucidation of major impurities by identifying characteristic functional groups and spin systems.

References

  • Bariwal, J., Voskressensky, L. G., & Van der Eycken, E. V. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(11), 3831–3848. [Link]

  • Reddy, B. V. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311-2314. [Link]

  • Burrows, C. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11953. [Link]

  • Gong, L., et al. (2013). Organocatalytic reactions of 3-olefinic oxindoles and pentane-1,5-dial were investigated to provide access to substituted spirocyclohexane oxindoles via Michael/Aldol cascade reactions. PubMed. [Link]

  • Marini, F., et al. (2019). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 15, 1860-5397. [Link]

  • Medley, J. W., & Movassaghi, M. (2009). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Organic Letters, 11(13), 2824–2827. [Link]

  • Taylor, R. J. K., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6428–6431. [Link]

  • Zhu, J., et al. (2022). Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. ACS Medicinal Chemistry Letters, 5(8), 851-856. [Link]

  • Wender, P. A., et al. (1989). The [3+2]Cycloaddition Reaction. Journal of the American Chemical Society, 111, 8954. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of NMR spectra for this and structurally related spirocyclic systems. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Introduction: Why is the NMR Spectrum of this Spirocycle So Complex?

The ¹H NMR spectrum of this compound often presents a significant interpretative challenge due to a confluence of structural and electronic factors. The core of this complexity lies in the molecule's three-dimensional structure. The spirocyclic junction, where the indole and oxane rings meet at a single carbon atom (C3), creates a rigid, non-planar geometry. This rigidity has profound consequences for the magnetic environments of the protons, particularly on the oxane ring.

Furthermore, the presence of a stereocenter at the spiro carbon (C3) renders the geminal protons on the adjacent methylene groups of the oxane ring (C2' and C5') and the indole ring (C2) diastereotopic.[1] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.[2][3] The hydrochloride salt form also influences the electronic environment, causing downfield shifts of nearby protons.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do the methylene protons on the oxane ring appear as complex multiplets instead of simple triplets?

A1: This is a classic manifestation of diastereotopicity. The spiro carbon (C3) is a chiral center. Consequently, the two protons on any given methylene carbon in the adjacent oxane ring (e.g., at the C5' position) are in different chemical environments. One proton is cis to the oxindole ring system, while the other is trans. This difference in spatial relationship to the anisotropic indole ring means they experience different shielding effects and are therefore chemically non-equivalent.[1]

These diastereotopic protons will have distinct chemical shifts and will couple to each other (geminal coupling, ²J), as well as to the protons on the neighboring carbon (vicinal coupling, ³J). This results in a complex splitting pattern, often appearing as a pair of doublets of doublets (dd) or even more complex multiplets if further long-range couplings are involved.[2][6]

Q2: The aromatic region of my ¹H NMR spectrum is difficult to assign. What is the expected pattern for the bromo-substituted indole ring?

A2: The 5-bromo substitution pattern on the indole ring simplifies the aromatic region compared to an unsubstituted indole, but the signals can still be close together. You should expect to see three distinct aromatic proton signals.

  • H4: This proton is ortho to the bromine atom and will likely appear as a doublet.

  • H6: This proton is meta to the bromine and ortho to the annulated ring junction. It will likely appear as a doublet of doublets due to coupling with both H7 and H4 (a small meta-coupling).

  • H7: This proton is para to the bromine and will likely appear as a doublet.

The exact chemical shifts can be influenced by the solvent and the protonation state of the indoline nitrogen.[7] To definitively assign these protons, a 2D NMR experiment like COSY (Correlation Spectroscopy) is highly recommended.[8] A COSY spectrum will show correlations between coupled protons, allowing you to "walk" around the aromatic ring and confirm the connectivity.

Q3: I'm observing broad signals in my spectrum, particularly for the N-H proton. What could be the cause and how can I fix it?

A3: Signal broadening for N-H protons is common and can be attributed to several factors:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of adjacent proton signals.[9]

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water in the NMR solvent or with other labile protons. This exchange can occur at a rate that is intermediate on the NMR timescale, leading to signal broadening.

  • Protonation/Deprotonation Equilibrium: As a hydrochloride salt, there is an equilibrium between the protonated and unprotonated forms of the indoline nitrogen. If this exchange is at an intermediate rate, it can also cause broadening.[10]

Troubleshooting Protocol:

  • Dry Your Sample and Solvent: Ensure your sample is thoroughly dried and use a freshly opened ampule of high-purity deuterated solvent to minimize water content.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity. This is a definitive way to identify the N-H peak.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to sharpen the signals.[11] Lowering the temperature can slow down exchange processes, potentially resolving the broad peak into a sharper signal. Conversely, increasing the temperature can sometimes accelerate exchange to the point where an averaged, sharp signal is observed.

Q4: How does the hydrochloride salt form affect the ¹H NMR spectrum?

A4: The formation of a hydrochloride salt involves the protonation of a basic site on the molecule, in this case, the nitrogen of the 1,2-dihydrospiro[indole-3,4'-oxane]. This protonation has two main effects on the NMR spectrum:

  • Downfield Chemical Shifts: The positive charge on the protonated nitrogen atom withdraws electron density from the surrounding atoms. This deshielding effect causes the signals of nearby protons to shift to a higher frequency (downfield).[4][5] You should expect the protons on the carbons adjacent to the nitrogen (C2 and C7a) to be shifted downfield compared to the free base.

  • Appearance of an N-H Proton Signal: In the salt form, you will observe a signal for the ammonium proton (+N-H).[5] The chemical shift of this proton can be highly variable and is often broad, as discussed in Q3.

Data Presentation & Expected NMR Data

The following table summarizes the expected ¹H NMR chemical shift ranges for the key protons of this compound. Note that these are approximate values and can vary depending on the solvent and concentration.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Notes
N-H (Indole)10.0 - 11.0broad singlet (br s)Labile proton, may be broad or exchange with D₂O.
H4 (Aromatic)~7.5dortho to Bromine.
H6 (Aromatic)~7.2ddmeta to Bromine.
H7 (Aromatic)~6.8dpara to Bromine.
H2'ax, H2'eq (Oxane)3.5 - 4.5mDiastereotopic protons, complex multiplet.
H5'ax, H5'eq (Oxane)3.5 - 4.5mDiastereotopic protons, complex multiplet.
H2ax, H2eq (Indole)2.5 - 3.5mDiastereotopic protons, complex multiplet.

Chemical shift values are estimations and can be influenced by solvent and other experimental conditions.[12][13]

Experimental Protocols & Advanced Analysis

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Step-by-Step Protocol for 2D NMR Analysis:
  • Acquire a High-Resolution ¹H NMR Spectrum: This will serve as the basis for all subsequent analyses.

  • Run a COSY (Correlation Spectroscopy) Experiment: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8] This is crucial for assigning the aromatic protons and tracing the connectivity within the oxane and indole rings.

  • Acquire an HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton with the carbon atom to which it is directly attached.[9] This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons that are separated by two or three bonds.[8] This is particularly useful for identifying quaternary carbons (like the spiro-carbon C3 and the carbonyl carbon C2) and for confirming the overall connectivity of the molecular framework.

Visualizing Molecular Complexity

To better understand the structural relationships leading to the complex NMR spectrum, consider the following diagrams:

G cluster_workflow NMR Troubleshooting Workflow start Complex ¹H NMR Spectrum Observed q1 Are methylene protons complex multiplets? start->q1 a1 Yes: Diastereotopicity due to spiro-center. Expect distinct signals and geminal coupling. q1->a1 Yes q2 Are N-H / O-H signals broad? q1->q2 No a1->q2 a2 Yes: Quadrupolar broadening or chemical exchange. q2->a2 Yes q3 Are aromatic signals overlapped? q2->q3 No protocol1 Perform D₂O exchange. Run Variable Temperature (VT) NMR. a2->protocol1 protocol1->q3 a3 Yes: Similar electronic environments. q3->a3 Yes end Unambiguous Spectral Assignment q3->end No protocol2 Run 2D NMR: - COSY for H-H correlations - HSQC for C-H correlations - HMBC for long-range C-H correlations a3->protocol2 protocol2->end

A logical workflow for troubleshooting complex NMR spectra of spirocyclic compounds.

References
  • Bryce, M. R., & Riddell, F. G. (1982). A variable temperature nuclear magnetic resonance study of the conformational equilibrium in N-acyl-cis-decahydroquinolines. Magnetic Resonance in Chemistry, 20(4), 203-206.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gowda, B. T., & Weiss, A. (1985). A ³⁵Cl NQR study of N-chloro-and N, N-dichloro compounds. Berichte der Bunsengesellschaft für physikalische Chemie, 89(9), 984-988.
  • Jackman, L. M., & Sternhell, S. (2015). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
  • Jan, M. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Chemistry Stack Exchange. Retrieved from [Link]

  • La Planche, L. A., Rothchild, R., & Xu, G. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence of Diastereoisomerism. Magnetic Resonance in Chemistry, 30(2), 155-158.
  • Mondal, S., & Anisimov, V. M. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Roger Bovy, P. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Retrieved from [Link]

  • Talukdar, S., et al. (2016). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Retrieved from [Link]

  • Spotting diastereotopic protons in the NMR spectrum. (2025). Chemistry Steps. Retrieved from [Link]

  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Homotopic Enantiotopic Diastereotopic and Heterotopic. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • KRM-II-81·HCl was produced from the free base with anhydrous hydrochloric acid. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. (2006). Journal of the American Chemical Society. Retrieved from [Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (2001). The Journal of Physical Chemistry A. Retrieved from [Link]

  • The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

  • 5-Bromoindole. (n.d.). PubChem. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. Retrieved from [Link]

  • 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

Mitigating off-target effects and cytotoxicity of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The spiro-oxindole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] This guide addresses potential challenges with a representative member of this class, which we will refer to as Compound X , exemplified by structures like 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. While specific data on this exact hydrochloride salt is limited in publicly available literature, the principles and troubleshooting strategies discussed herein are derived from extensive research on structurally similar 5-bromo-indolinone and spiro-oxindole derivatives.[4][5][6] Our goal is to provide you with a robust framework for anticipating and mitigating common experimental hurdles, namely off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for my 5-Bromo-spiro-oxindole compound?

A1: Many spiro-oxindole derivatives function as kinase inhibitors.[4] The indolinone core can mimic the hinge-binding region of ATP in the catalytic cleft of various kinases. The specific kinases targeted are determined by the substitutions on the oxindole ring. For instance, derivatives of 5-bromo-7-azaindolin-2-one have shown potent anti-tumor activity by inhibiting key kinases involved in angiogenesis and cell proliferation.[4] It is crucial to experimentally determine the kinase inhibition profile of your specific compound.

Q2: I'm observing significant cytotoxicity in my cell-based assays even at low concentrations. What could be the cause?

A2: This is a common challenge. Several factors could be at play:

  • On-target toxicity: The intended molecular target of your compound may be critical for cell survival. Inhibition of this target could be inducing apoptosis or cell cycle arrest.

  • Off-target kinase inhibition: Your compound may be inhibiting other kinases essential for cell viability.[7] Many kinase inhibitors have a degree of promiscuity, binding to multiple kinases with varying affinity.

  • Non-specific cytotoxicity: The chemical properties of the compound itself might be causing cellular stress, independent of its intended target. This can include disruption of mitochondrial function or generation of reactive oxygen species (ROS).[6]

  • Compound solubility and aggregation: At higher concentrations, your compound might precipitate out of solution in the cell culture media, leading to artifactual results in viability assays.[8]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: This is a critical step in characterizing your compound. A multi-pronged approach is recommended:

  • Target Engagement Assays: Confirm that your compound is interacting with its intended target in your cellular model at the concentrations where you observe cytotoxicity.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target protein. If the cytotoxicity is on-target, these cells should be less sensitive to your compound.

  • Phenotypic Comparison: Compare the cellular phenotype induced by your compound to that of a known, highly selective inhibitor of the same target or to the phenotype observed with genetic knockdown (e.g., siRNA) of the target.

  • Off-Target Profiling: Screen your compound against a panel of kinases to identify potential off-target interactions.

Troubleshooting Guide: Mitigating Unwanted Effects

Issue 1: High background cytotoxicity is masking the specific effects of my compound.

This can make it difficult to determine a therapeutic window for your compound.

dot

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Mechanistic Investigation cluster_3 Resolution Obs High Cytotoxicity at Low Concentrations Solubility Verify Compound Solubility & Stability Obs->Solubility Dose Refine Dose-Response Curve Solubility->Dose Time Optimize Treatment Duration Dose->Time Assay Select Appropriate Viability Assay Time->Assay Apoptosis Assess Apoptosis Markers (e.g., Caspase-3) Assay->Apoptosis OffTarget Perform Off-Target Profiling (Kinase Panel) Apoptosis->OffTarget Conclusion Identify Source of Cytotoxicity (On-target vs. Off-target vs. Non-specific) OffTarget->Conclusion

Caption: Workflow for troubleshooting high cytotoxicity.

  • Verify Compound Integrity and Solubility:

    • Action: Before each experiment, prepare fresh stock solutions of your compound in an appropriate solvent (e.g., DMSO).

    • Rationale: Compounds can degrade over time, and freeze-thaw cycles can affect stability.

    • Action: Determine the solubility limit of your compound in the final cell culture medium. Visually inspect for precipitation at the highest concentrations used.

    • Rationale: Insoluble compound aggregates can lead to inaccurate results in cytotoxicity assays.[8]

  • Refine Experimental Conditions:

    • Action: Perform a detailed dose-response curve with a wider range of concentrations and more data points at the lower end.

    • Rationale: This will help you more accurately determine the IC50 value and identify a potential therapeutic window.

    • Action: Conduct a time-course experiment, measuring viability at different time points (e.g., 24, 48, 72 hours).

    • Rationale: The cytotoxic effects of your compound may be time-dependent. Shorter incubation times might reveal specific on-target effects before widespread cytotoxicity occurs.[9]

  • Choose the Right Assay:

    • Action: Use multiple, mechanistically different cell viability assays. For example, complement a metabolic assay like MTT or XTT with a membrane integrity assay like trypan blue exclusion or a commercial cytotoxicity kit that measures LDH release.[10]

    • Rationale: Different assays measure different aspects of cell health. An MTT assay measures metabolic activity, which can sometimes be misleading.[11] For instance, a compound that induces metabolic shutdown without immediate cell death might score as highly "cytotoxic".

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT [10]Measures mitochondrial reductase activity.Simple, high-throughput.Can be affected by changes in cellular metabolism.
Trypan Blue Measures membrane integrity.Direct measure of cell death.Low-throughput, subjective.
LDH Release Measures lactate dehydrogenase release from damaged cells.Direct measure of cytotoxicity.Can be affected by serum components in media.
Issue 2: My compound is hitting unintended targets, complicating data interpretation.

Off-target effects are a common characteristic of kinase inhibitors and can lead to unexpected phenotypes or toxicity.[7]

  • In Silico Prediction:

    • Action: Use computational tools and databases to predict potential off-targets based on the structure of your compound.

    • Rationale: This can provide a list of candidate off-targets to investigate experimentally, saving time and resources.[12]

  • In Vitro Kinase Profiling:

    • Action: Screen your compound against a broad panel of kinases at a fixed concentration (e.g., 1 or 10 µM).

    • Rationale: This provides a global view of your compound's selectivity.

    • Action: For any significant "hits" from the initial screen, perform follow-up dose-response assays to determine the IC50 for each off-target.

    • Rationale: This quantifies the potency of your compound against unintended targets.

  • Cellular Target Validation:

    • Action: Use techniques like Western blotting to assess the phosphorylation status of known substrates of the identified off-target kinases in cells treated with your compound.

    • Rationale: This confirms that the off-target interaction observed in vitro is also occurring in a cellular context.

Advanced Protocols

Protocol 1: Caspase-3 Activity Assay to Quantify Apoptosis

This protocol helps determine if the observed cytotoxicity is due to programmed cell death (apoptosis). Caspase-3 is a key executioner caspase in the apoptotic pathway.[13]

  • Cell Treatment: Plate and treat cells with your compound at various concentrations for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, harvest and wash the cells. Lyse the cells in a buffer that preserves protein activity.

  • Assay Execution: Add the cell lysate to a microplate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[14][15]

  • Measurement: Incubate at 37°C and measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/440 nm for AMC) over time.[13]

  • Data Analysis: The rate of substrate cleavage is proportional to the caspase-3 activity. Normalize the results to the protein concentration of the lysate.

Protocol 2: Matrix Metalloproteinase (MMP) Activity Assay

Some small molecules can inadvertently affect the activity of enzymes like MMPs, which are involved in extracellular matrix remodeling and can influence cell behavior.[16]

  • Sample Preparation: Collect conditioned media from cell cultures treated with your compound.

  • Assay Principle: Use a fluorogenic MMP substrate, which is a FRET peptide. In its intact form, the fluorescence is quenched. Cleavage by an active MMP separates the fluorophore and quencher, resulting in a detectable fluorescent signal.

  • Assay Procedure: Add the conditioned media to a microplate. Add the MMP substrate and incubate.

  • Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).

  • Interpretation: An increase in fluorescence indicates MMP activity. This can be a useful secondary assay to check for unexpected effects on the cellular microenvironment.

dot

cluster_0 Compound X (Kinase Inhibitor) cluster_1 On-Target Pathway cluster_2 Off-Target Pathway CompoundX Compound X TargetKinase Target Kinase CompoundX->TargetKinase Inhibition OffTargetKinase Off-Target Kinase CompoundX->OffTargetKinase Inhibition Downstream1 Substrate 1 TargetKinase->Downstream1 Phosphorylation Phenotype1 Desired Phenotype (e.g., Anti-proliferative) Downstream1->Phenotype1 Downstream2 Substrate 2 OffTargetKinase->Downstream2 Phosphorylation Phenotype2 Undesired Phenotype (e.g., Cytotoxicity) Downstream2->Phenotype2

Caption: On-target vs. Off-target signaling pathways.

By systematically applying these troubleshooting guides and validation protocols, you can gain a clearer understanding of the biological activity of your 5-Bromo-spiro-oxindole compound, leading to more robust and interpretable experimental results.

References

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). PubMed. Retrieved from [Link]

  • Human MMP and TIMP Assays. (n.d.). Bio-Rad. Retrieved from [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2022). MDPI. Retrieved from [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH SEED Office. Retrieved from [Link]

  • 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Retrieved from [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). Anticancer Research. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. (n.d.). PubMed. Retrieved from [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Evaluating drug selectivity and reducing toxicity. (n.d.). Nanolive. Retrieved from [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central. Retrieved from [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. (n.d.). PubMed. Retrieved from [Link]

  • Assays of matrix metalloproteinases (MMPs) activities: a review. (n.d.). PubMed. Retrieved from [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved from [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Spirooxindoles as Potential Pharmacophores. (n.d.). PubMed. Retrieved from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2021). ResearchGate. Retrieved from [Link]

  • Caspase-3 Activation Assay. (2022). Reaction Biology. Retrieved from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. Retrieved from [Link]

  • MMP assays – activity measurement. (n.d.). Eurogentec. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved from [Link]

  • Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not? (2023). ResearchGate. Retrieved from [Link]

  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. (2017). PubMed. Retrieved from [Link]

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Advanced Purification of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the advanced purification of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. This molecule, a key building block in medicinal chemistry and drug discovery programs, features a spirooxindole core—a privileged scaffold found in numerous bioactive natural products.[1][2] Its purification, however, presents unique challenges due to the presence of a stereocenter, a basic nitrogen atom, and its formulation as a hydrochloride salt.

This guide is structured to provide direct, actionable solutions to common and advanced purification problems encountered in the laboratory. We will move from initial purity assessment to troubleshooting specific issues and finally to detailed advanced protocols, grounding our recommendations in established scientific principles.

Section 1: Initial Purity Assessment & Impurity Profiling (FAQs)

Effective purification begins with a thorough understanding of the crude material. Before attempting large-scale purification, it is critical to profile the impurities present.

Q1: What are the recommended first steps to assess the purity of my crude this compound?

A1: A multi-technique approach is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use it to visualize the number of components and to screen for an effective solvent system for column chromatography. Due to the basic nitrogen, streaking can be an issue on standard silica plates. If you observe this, add 0.5-1% triethylamine (Et₃N) or ammonia to your mobile phase to improve spot shape.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is invaluable for obtaining a quantitative purity value (% area). It is also highly effective for detecting and resolving closely related impurities, including potential diastereomers.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weights of your main component and its impurities, offering crucial clues to their identities (e.g., unreacted starting materials, by-products, or dimers).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation of your target compound. It can also reveal the presence of major impurities and, importantly, the diastereomeric ratio (dr) of your product by integrating characteristic, well-resolved peaks.[6][7]

Q2: What are the most common impurities I should expect from the synthesis of this spirooxindole?

A2: Impurities are typically derived from the specific synthetic route, but common classes include:

  • Unreacted Starting Materials: Such as the parent isatin derivative or other coupling partners used in the spirocyclization.

  • Reaction By-products: Arising from side reactions. For instance, in reactions involving Michael additions or annulations, intermediates may be present.[8]

  • Isomers: The spiro carbon atom in the target molecule is a stereocenter. Unless the synthesis is perfectly stereoselective, you will likely have a mixture of diastereomers.[9][10]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium or silver complexes if used in the synthesis) or excess reagents can contaminate the crude product.[1]

  • Degradation Products: Spirooxindoles can sometimes be sensitive to prolonged exposure to strong acid or base, potentially leading to ring-opening.[7]

Section 2: Troubleshooting Guide for Common Purification Issues

This section directly addresses specific problems you may encounter during purification experiments.

Q3: My compound streaks badly on my silica gel TLC plate and column. How can I fix this for better separation?

A3: This is a classic issue for nitrogen-containing heterocycles.[3] The basic nitrogen atom on the indole ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing (streaking).

The Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase.

  • For Flash Chromatography: Add 0.5-1% triethylamine (Et₃N) or 0.5-1% ammonia (using a concentrated ammonium hydroxide solution) to your eluent mixture (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The amine competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically.[3] Always perform a TLC with the modified eluent first to confirm it resolves the issue.

Q4: My ¹H NMR spectrum shows two sets of peaks, indicating a mixture of diastereomers. What is the best way to separate them?

A4: Separating diastereomers is a common challenge for spiro-compounds.[9][11] Since diastereomers have different physical properties, they can be separated by achiral chromatographic methods or crystallization.[9]

Recommended Strategies:

  • Flash Column Chromatography: For diastereomers with a significant difference in polarity (ΔRf > 0.1 on TLC), careful flash chromatography can be effective. Use a long column and a shallow solvent gradient to maximize resolution.

  • Preparative HPLC: This is a high-resolution technique ideal for separating diastereomers with very similar polarities. Reverse-phase (C18) HPLC is often the first choice.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral and achiral separations, often providing faster and more efficient separation of diastereomers than HPLC.[12] Studies have shown that gradient non-chiral SFC can be more successful than traditional HPLC for separating diverse sets of drug-like diastereomers.[12]

  • Fractional Recrystallization: This classical technique can be highly effective if you can identify a solvent in which the two diastereomers have significantly different solubilities. This often requires extensive solvent screening.

TechniqueProsConsBest For
Flash Chromatography High capacity, lower cost, fast.Lower resolution than HPLC/SFC.Diastereomers with clear separation on TLC (ΔRf > 0.1).
Preparative HPLC High resolution, widely available.Slower, higher solvent consumption, lower capacity.Difficult separations of closely eluting diastereomers.[5]
Preparative SFC Very high resolution, fast, green (uses CO₂).Requires specialized equipment.Rapid, efficient separation of complex diastereomer mixtures.[12]
Recrystallization Potentially scalable, can yield very high purity material.Highly compound-dependent, can be low-yielding, requires trial and error.Cases where a suitable solvent system is found.

Q5: I'm having trouble getting my hydrochloride salt to crystallize. What should I try?

A5: Crystallization of hydrochloride salts can be tricky due to their high polarity and solubility in many common solvents.[13]

Troubleshooting Steps:

  • Solvent Selection is Key: Avoid highly polar protic solvents like methanol or water where the salt is likely too soluble. Consider solvents like isopropanol (IPA) , ethanol (EtOH) , or acetonitrile (MeCN) .[13]

  • Use a Co-solvent System: Dissolve your compound in a minimum amount of a "good" solvent (like IPA or EtOH) while warm, and then slowly add a "poor" or anti-solvent (like diethyl ether, methyl tert-butyl ether (MTBE), or hexanes) until the solution becomes faintly turbid. Cool slowly to induce crystallization.

  • Ensure Anhydrous Conditions: The presence of water can significantly increase the solubility of the salt and inhibit crystallization. Use dry solvents.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[3]

  • pH Adjustment: While less common for purification, ensure your compound is fully protonated. If the synthesis workup involved a basic wash, residual free base could inhibit crystallization of the salt.

Q6: My purified compound has low recovery after column chromatography. Where might it be going?

A6: Low recovery is often due to irreversible adsorption onto the silica gel or decomposition.

  • Irreversible Adsorption: As discussed in Q3, strong interaction with silica can be an issue. If adding a basic modifier doesn't solve the problem, your compound may be too polar for normal-phase chromatography. Consider switching to reversed-phase chromatography on a C18 support.[3]

  • On-Column Decomposition: Before committing to a large-scale column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit in the open air for an hour, and then develop it. If new spots appear or the original spot diminishes, your compound is degrading on the silica. In this case, alternative methods like recrystallization or reversed-phase chromatography are necessary.

Section 3: Advanced Purification Protocols

Here are step-by-step guides for the most common advanced purification workflows.

Protocol 1: High-Resolution Flash Chromatography for Diastereomer Separation

This protocol is designed to maximize the separation of diastereomers.

  • TLC Optimization:

    • Screen for a mobile phase that gives an Rf value of ~0.2-0.3 for the lower-eluting diastereomer and provides the maximum possible separation (ΔRf) between the two spots.

    • Test systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol.

    • Add 0.5% triethylamine to the chosen mobile phase to prevent streaking.

  • Column Preparation:

    • Use a high-quality, small-particle-size silica gel for best resolution.

    • Pack a long, thin column (high aspect ratio) to increase the number of theoretical plates.

  • Sample Loading:

    • Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add this powder to the top of your packed column. This ensures a tight injection band and improves separation.

  • Elution:

    • Begin eluting with a slightly less polar solvent mixture than your target TLC system.

    • Run a slow, shallow gradient towards the final, more polar mobile phase. A slow gradient is critical for resolving closely eluting compounds.

  • Fraction Collection & Analysis:

    • Collect small fractions.

    • Analyze the fractions meticulously by TLC to identify which contain the pure, separated diastereomers before combining them.

Workflow Diagram: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial impurity profile.

Purification_Strategy start Start: Crude Product (5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl) assess Assess Purity & Impurities (TLC, LCMS, 1H NMR) start->assess decision1 What is the primary impurity type? assess->decision1 path_starting_material Unreacted Starting Materials / By-products decision1->path_starting_material Different Polarity path_diastereomers Diastereomers Present decision1->path_diastereomers Similar Polarity path_baseline Baseline Material / Polar Impurities decision1->path_baseline Highly Polar path_salt Salt / Inorganic Impurities decision1->path_salt Non-organic tech_flash Flash Chromatography (with Et3N modifier) path_starting_material->tech_flash path_diastereomers->tech_flash Separable by TLC tech_recrystallization Recrystallization / Trituration path_diastereomers->tech_recrystallization If solubility differs tech_prep_hplc Preparative HPLC / SFC path_diastereomers->tech_prep_hplc High Resolution Needed tech_rp_flash Reversed-Phase (C18) Flash Chromatography path_baseline->tech_rp_flash path_salt->tech_recrystallization end_product Pure Product tech_flash->end_product tech_recrystallization->end_product tech_prep_hplc->end_product tech_rp_flash->end_product

Caption: Decision tree for selecting a purification strategy.

References
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies, Inc.

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb.

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154.

  • How can we separate diastereomers of larger organic moiety? ResearchGate.

  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. National Institutes of Health.

  • Comparative study on separation of diastereomers by HPLC. ResearchGate.

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.

  • (PDF) Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael−Domino Michael/Aldol Reaction. ResearchGate.

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.

  • This compound | 1609266-05-8. Sigma-Aldrich.

  • Stereocontrolled Synthesis of Spirooxindoles Through Lewis Acid Promoted [5+2]-Annulation of Chiral Silylalcohols. National Institutes of Health.

  • 5-bromo-1, 2-dihydrospiro[indole-3, 4'-oxane] hydrochloride, min 97%, 1 gram. Fisher Scientific.

  • 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one | 304876-31-1. Biosynth.

  • Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. RSC Publishing.

  • Purification of organic hydrochloride salt? ResearchGate.

  • 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. PubChem.

  • 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] | 1160247-95-9. ChemicalBook.

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).

  • CN103387530A - 5-bromoindole preparation method. Google Patents.

  • CN102558017A - Method for preparing 5-bromoindole. Google Patents.

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. National Institutes of Health.

  • Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. ACS Publications.

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances (RSC Publishing).

  • US2982771A - Purification of heterocyclic organic nitrogen compounds. Google Patents.

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

  • Synthesis of 5-Bromo Indole Compounds. Scribd.

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate.

Sources

Technical Support Center: Purity Confirmation of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the post-synthesis analysis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purity assessment of this novel spiro-oxindole compound. Our goal is to equip you with the scientific rationale and practical methodologies to confidently ascertain the purity of your synthesized product.

Introduction: The Critical Role of Purity in Drug Discovery

Core Analytical Workflow for Purity Determination

A robust purity assessment strategy for this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. The following diagram illustrates a recommended workflow:

Purity Confirmation Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Final Confirmation Initial_Synthesis Post-Synthesis Product NMR NMR Spectroscopy (¹H, ¹³C) Initial_Synthesis->NMR Structural Verification MS Mass Spectrometry (LC-MS or ESI-MS) Initial_Synthesis->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Initial_Synthesis->FTIR Functional Group Identification HPLC High-Performance Liquid Chromatography (HPLC) NMR->HPLC MS->HPLC FTIR->HPLC Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis Quantitative Analysis Final_Purity Purity >95% Confirmed Elemental_Analysis->Final_Purity Compositional Validation

Caption: Workflow for the comprehensive purity analysis of this compound.

Troubleshooting and FAQs

This section addresses common challenges and questions that may arise during the purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows more peaks than expected. What could be the cause?

A1: The presence of unexpected peaks in your ¹H NMR spectrum can be attributed to several factors:

  • Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, acetone) are a frequent source of extraneous peaks. Compare the chemical shifts of the unexpected signals with known solvent peaks.

  • Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials. Compare the spectrum of your product with the spectra of the starting materials to identify any overlapping signals.

  • Side Products: The synthesis of spiro-oxindoles can sometimes yield isomeric byproducts or degradation products.[] 2D NMR techniques like COSY and HSQC can help in elucidating the structure of these minor components.

  • Water: The presence of water in your NMR solvent (especially DMSO-d₆) can result in a broad singlet.

Q2: The chemical shifts in my ¹H and ¹³C NMR spectra do not exactly match literature values for similar compounds. Should I be concerned?

A2: Minor deviations in chemical shifts are common and can be influenced by:

  • Solvent Effects: The choice of NMR solvent can cause slight variations in chemical shifts. Ensure you are comparing your data to literature values obtained in the same solvent.

  • Concentration: Sample concentration can sometimes affect the chemical shifts of protons involved in hydrogen bonding (e.g., N-H protons).

  • pH: For a hydrochloride salt, the pH of the sample solution can influence the chemical shifts of nearby protons.

Significant deviations, however, may indicate a different molecular structure or the presence of impurities, warranting further investigation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Moiety

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Aromatic Protons6.8 - 7.8110 - 145The bromine substituent will influence the splitting pattern and chemical shifts of the aromatic protons.
N-H Proton8.0 - 11.0-Often appears as a broad singlet; exchangeable with D₂O.
Spiro Carbon-70 - 80A quaternary carbon, will not have a corresponding proton signal.[2]
Oxane Ring Protons3.5 - 4.560 - 70Methylene protons adjacent to the oxygen atom will be deshielded.
Indole C-2 Protons~3.0 - 3.540 - 50Methylene protons of the dihydroindole ring.

Note: These are estimated ranges based on similar spiro-oxindole structures and should be used as a general guide.[2][3]

Mass Spectrometry (MS)

Q3: My mass spectrum shows a peak that does not correspond to the expected molecular weight of my compound. What should I do?

A3: An unexpected peak in your mass spectrum could be:

  • An Adduct: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. Calculate the expected masses for these common adducts to see if they match the observed peak.

  • A Fragment Ion: Depending on the ionization method and energy, your compound may fragment. Look for characteristic fragmentation patterns of indole alkaloids, which often involve cleavages of the spiro-ring system.[4]

  • An Impurity: The peak could correspond to the molecular weight of a synthetic byproduct or a contaminant.

Q4: How can I confirm the presence of bromine in my compound using mass spectrometry?

A4: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum. You should observe two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity, separated by 2 m/z units.

High-Performance Liquid Chromatography (HPLC)

Q5: I am seeing multiple peaks in my HPLC chromatogram. How do I determine which is my product and what are the impurities?

A5: A multi-peak chromatogram requires systematic investigation:

  • Inject Standards: If available, inject solutions of your starting materials to see if any of the peaks in your product's chromatogram co-elute.

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer. This will allow you to obtain the mass spectrum of each peak, helping to identify your product (based on its molecular weight) and providing clues to the identity of the impurities.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity across each peak. A spectrally pure peak will have a consistent UV spectrum across its entire width.

Q6: How do I develop a reliable HPLC method for purity analysis?

A6: For a moderately polar compound like this compound, a reversed-phase HPLC method is a good starting point.[2]

Table 2: Recommended Starting Conditions for HPLC Method Development

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or scan for optimal wavelength with a PDA detector)
Column Temperature 30 °C

This method should be optimized for your specific sample to achieve good peak shape and resolution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q7: What are the key characteristic peaks I should look for in the FTIR spectrum?

A7: The FTIR spectrum can confirm the presence of key functional groups:

Table 3: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (indole)3200 - 3400 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=O Stretch (if applicable, for oxindole precursor)1680 - 1720
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-O Stretch (oxane ring)1050 - 1150
C-Br Stretch500 - 600

The absence of a strong carbonyl peak can indicate the successful reduction of an oxindole precursor.

Concluding Remarks

Confirming the purity of a novel compound like this compound is a meticulous process that underpins the integrity of your research. By employing a multi-technique approach and systematically troubleshooting any unexpected results, you can be confident in the quality of your synthesized material. This guide serves as a foundational resource, and further refinement of analytical methods may be necessary based on your specific synthetic route and observed impurities.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27468–27480. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromoindole. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Asymmetric synthesis of spiro[oxindole-3,2'-pyrrolidine]s through the organocatalytic 1,3-dipolar c. Retrieved from [Link]

  • Reddit. (2019). How to be sure of purity of a compound? r/chemistry. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-BROMOINDOLE-2,3-DIONE, 3-AZINE WITH 3,4,5-TRIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Egyptian Journal of Chemistry. (n.d.). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-BROMO-1H-INDOLE-3-ETHANOL. Retrieved from [Link]

  • SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. Retrieved from [Link]

Sources

Challenges and solutions for scaling up the production of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this promising spirooxindole scaffold. The inherent three-dimensional structure of spiro-compounds presents unique opportunities for interacting with biological targets but also introduces specific challenges during process development and manufacturing.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of moving from bench-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a heterocyclic compound featuring a spirooxindole core. The spirooxindole motif is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antiviral properties.[3][4] The bromine atom offers a site for further functionalization via cross-coupling reactions, while the oxane ring and the spirocyclic center impart a rigid, three-dimensional structure that can lead to high-affinity and selective binding to protein targets.[1]

Q2: Why is this compound prepared as a hydrochloride salt?

The hydrochloride salt form is typically chosen to improve the aqueous solubility and crystalline properties of the parent molecule.[5] For drug development professionals, enhanced solubility is critical for formulation and bioavailability, while a stable, crystalline solid is easier to handle, purify, and store compared to a freebase that might be oily or amorphous. The hydrochloride salt has a defined stoichiometry and often a higher melting point, contributing to better stability.

Q3: What are the primary safety concerns when handling this compound and its precursors?

Based on safety data for similar bromo-indole compounds and hydrochloride salts, the primary concerns involve:

  • Corrosivity and Irritation: The hydrochloride salt can be corrosive and cause severe skin and eye irritation or damage.[6]

  • Respiratory Irritation: Fine powders can be harmful if inhaled, causing respiratory tract irritation.[7]

  • General Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Q4: What is a common synthetic strategy for spirooxindoles, and how does it apply here?

A prevalent method for synthesizing spirooxindoles is the [3+2] cycloaddition reaction. This often involves the condensation of an isatin (or a derivative) with an amino acid to generate an intermediate azomethine ylide. This ylide then reacts with a dipolarophile to construct the spiro-pyrrolidine ring system.[8][9] For the oxane ring in our target molecule, a different strategy, likely involving an intramolecular cyclization or a key alkylation step on an oxindole precursor, would be employed. An efficient, scalable synthesis is crucial and often avoids chromatographic purification in favor of crystallization.[10]

Troubleshooting Guide: From Bench to Reactor

Transitioning a synthesis from a laboratory flask to a multi-liter reactor introduces challenges related to mass and heat transfer, mixing dynamics, and impurity amplification.[11] This section addresses common problems encountered during the scale-up of this compound production.

Guide 1: Low Yield or Stalled Reaction at Scale

A common and frustrating scale-up issue is a significant drop in yield compared to bench-top experiments. This often points to physical process parameters that do not scale linearly.

Problem: The reaction yield has dropped from 85% at the 1 L scale to <60% in the 50 L reactor, and in-process controls (IPCs) show the reaction has stalled.

Causality Analysis and Solutions:

Potential CauseScientific RationaleTroubleshooting & Optimization Steps
Inefficient Mixing In larger vessels, surface area to volume ratio decreases. A magnetic stir bar's efficiency plummets, leading to "dead zones" where reagents are not adequately mixed, causing localized concentration imbalances and reducing the overall reaction rate.[11]1. Switch to Overhead Stirring: Implement a mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure proper vortexing and bulk fluid motion. 2. Baffling: Install baffles in the reactor to disrupt laminar flow and improve turbulence, ensuring better homogenization. 3. Validate Mixing: Perform a mixing study with a dye or tracer to visually confirm that the entire reactor volume is being effectively agitated.
Poor Heat Transfer Exothermic or endothermic reactions are harder to control at scale. Poor heat dissipation in an exothermic step can lead to localized "hot spots," causing reagent decomposition and the formation of thermal byproducts.[11]1. Controlled Addition: Add critical reagents subsurface via a dosing pump over an extended period rather than all at once. This controls the rate of heat generation. 2. Jacket Temperature Control: Ensure the reactor jacket's heating/cooling fluid is circulating efficiently. Monitor both the jacket temperature and the internal batch temperature to detect any lag. 3. Solvent Choice: Consider a higher-boiling solvent if solvent reflux is being used for temperature control, providing a larger operating window.
Reagent Instability Some reagents or intermediates may be stable for the duration of a short lab-scale reaction but can degrade over the longer processing times typical of large-scale batches.1. Kinetic Analysis: Perform simple kinetic studies (e.g., HPLC analysis at timed intervals) to understand the stability of key intermediates under reaction conditions. 2. Minimize Hold Times: Streamline the process to minimize the time the reaction mixture is held at elevated temperatures or in an unstable state.
Workflow: Troubleshooting Low Reaction Yield

The following diagram outlines a logical decision-making process for diagnosing the root cause of low yield during scale-up.

LowYieldTroubleshooting start Low Yield Detected at Scale check_ipc Review In-Process Control (IPC) Data (HPLC, TLC, etc.) start->check_ipc is_stalled Is Starting Material Still Present? check_ipc->is_stalled mixing Investigate Mixing Efficiency is_stalled->mixing Yes workup_issue Investigate Work-up & Isolation is_stalled->workup_issue No temp Analyze Temperature Profile mixing->temp improve_mixing Solution: - Optimize Stirrer/Baffles - Perform Mixing Study mixing->improve_mixing reagent_quality Verify Reagent Quality & Stoichiometry temp->reagent_quality improve_temp Solution: - Controlled Reagent Addition - Optimize Jacket Control temp->improve_temp reagent_sol Solution: - Re-test Reagent Purity - Recalculate Scale-up Stoichiometry reagent_quality->reagent_sol solubility Check Product Solubility in Extraction/Wash Solvents workup_issue->solubility decomp Assess Product Stability During Isolation solubility->decomp workup_sol Solution: - Modify Solvents - Adjust pH/Temperature decomp->workup_sol

Caption: Decision tree for diagnosing low yield in scale-up operations.

Guide 2: Polymorphism and Inconsistent Crystallization

The final crystallization and salt formation step is critical for achieving the desired purity, particle size, and solid-state form. Spirocyclic compounds, due to their conformational flexibility, can be prone to polymorphism.[12]

Problem: During the crystallization of the hydrochloride salt, the product initially "oils out" before solidifying into a poorly filterable, amorphous solid. The final product shows batch-to-batch variability in its XRPD pattern.

Causality Analysis and Solutions:

Potential CauseScientific RationaleTroubleshooting & Optimization Steps
Metastable Zone Width (MSZW) The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. If cooling is too rapid or anti-solvent is added too quickly, the solution becomes too supersaturated, crossing the MSZW and leading to uncontrolled precipitation or oiling out instead of controlled crystal growth.1. Controlled Cooling: Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour) to stay within the MSZW for longer, promoting crystal growth over nucleation. 2. Seeding: Introduce a small quantity of high-quality seed crystals at a specific temperature within the MSZW to direct the crystallization to the desired polymorph and control particle size.
Polymorphism The compound may exist in multiple crystalline forms (polymorphs), each with different stability and physical properties. The form obtained can be highly dependent on factors like solvent, temperature, and saturation level.[13] An unstable polymorph may form initially and then convert, or an amorphous solid may result from a "crash" precipitation.1. Polymorph Screen: Conduct a systematic polymorph screen using various solvents and crystallization conditions to identify the most thermodynamically stable form.[13] 2. Solvent Selection: Choose a solvent system where the desired polymorph has moderate solubility and a well-defined MSZW. 3. Characterization: Use techniques like XRPD, DSC, and TGA to characterize the solid form of each batch and ensure consistency.
Inconsistent HCl Addition For hydrochloride salt formation, the stoichiometry and method of HCl addition are critical. Localized excess of HCl can suppress solubility too quickly. Gaseous HCl can be difficult to control on a large scale.1. Use HCl in a Solvent: Switch from gaseous HCl to a solution of HCl in a compatible solvent (e.g., isopropanol, dioxane). This allows for precise stoichiometric control via a dosing pump. 2. pH/Conductivity Monitoring: If in an aqueous or semi-aqueous system, use a pH or conductivity probe to monitor the salt formation endpoint, ensuring consistency.

Key Experimental Protocols

The following protocols are provided as a baseline for laboratory-scale work and should be adapted and optimized during process development.

Protocol 1: Illustrative Synthesis of a Spirooxindole Precursor (Lab Scale)

This protocol describes a key step in a potential synthesis, illustrating the formation of the spirocyclic core.

  • Reactor Setup: To a clean, dry, 1 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add 5-bromooxindole (1.0 eq) and a suitable solvent such as THF (10 volumes).

  • Inerting: Purge the vessel with nitrogen for 15 minutes.

  • Base Addition: Cool the reactor contents to -10 °C. Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.1 eq), portion-wise over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Alkylation: After stirring for 1 hour at -10 °C, add the di-electrophile (e.g., a protected dihalo-oxane derivative) (1.1 eq) dropwise via syringe or addition funnel.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spirooxindole precursor.

Protocol 2: Controlled Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude freebase product from Protocol 1 in a suitable solvent (e.g., isopropanol, 5 volumes) in a jacketed reactor. Heat to 50-60 °C to ensure complete dissolution.

  • Filtration: Perform a hot filtration through a polish filter to remove any particulate matter.

  • Acidification: Cool the solution to 40 °C. Slowly add a 2M solution of HCl in isopropanol (1.05 eq) over 1 hour with moderate agitation.

  • Seeding: Once the solution becomes slightly turbid, add seed crystals of the desired polymorph (approx. 0.1% w/w).

  • Maturation: Hold the slurry at 40 °C for 2 hours to allow the crystals to grow.

  • Cooling: Cool the slurry to 0-5 °C over 4-6 hours.

  • Isolation: Filter the product and wash the filter cake with cold isopropanol.

  • Drying: Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

  • Characterization: Analyze the final product for purity (HPLC), identity (NMR, MS), and solid form (XRPD).

References

  • Crystal Growth & Design. (2004). Concomitant Polymorphism in a Spirobicyclic Dione. ACS Publications. [Link]

  • PMC. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. NIH. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Reagent and conditions. [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]

  • Taylor & Francis. (n.d.). Design and synthesis of new spirooxindole candidates and their selenium nanoparticles as potential dual Topo I/II inhibitors, DNA intercalators, and apoptotic inducers. [Link]

  • PubMed. (2021). Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. [Link]

  • PubMed. (2015). Drug discovery using spirooxindole cores: Success and Challenges. [Link]

  • PubMed. (2025). Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. [Link]

  • Wikipedia. (n.d.). Spiro compound. [Link]

  • PubMed. (n.d.). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. [Link]

  • ACS Publications. (n.d.). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. [Link]

Sources

Validation & Comparative

The Halogen Advantage: A Comparative Analysis of the Antimicrobial Efficacy of Spiroindoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the spiroindole scaffold has emerged as a promising pharmacophore.[1][2] Its unique three-dimensional structure and synthetic tractability have made it a focal point of medicinal chemistry. This guide provides an in-depth comparative analysis of the antimicrobial efficacy of different halogenated spiroindoles, offering a technical synthesis of available data for researchers, scientists, and drug development professionals. We will delve into the nuances of how fluorination, chlorination, bromination, and iodination of the spiroindole core influence its antimicrobial and antifungal properties, supported by experimental data from various studies.

The Rationale for Halogenation: Enhancing Lipophilicity and Binding Interactions

Halogenation is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. The introduction of halogen atoms onto the spiroindole framework can significantly impact its antimicrobial efficacy through several mechanisms. Increased lipophilicity can enhance the compound's ability to penetrate microbial cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to biological targets within the pathogen. The nature of the halogen, its position on the indole ring, and the overall substitution pattern all play a crucial role in determining the final antimicrobial profile.[1][3]

Comparative Antimicrobial Efficacy: A Synthesis of In Vitro Data

A direct, large-scale comparative study of a wide array of halogenated spiroindoles under standardized conditions is not yet available in the published literature. However, by collating data from various independent studies, we can discern clear trends in their antimicrobial efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative fluorinated, chlorinated, brominated, and iodinated spiroindoles against a panel of clinically relevant bacteria and fungi. It is crucial to acknowledge that variations in experimental protocols across different studies can influence the absolute MIC values. Therefore, this comparison should be viewed as a qualitative and semi-quantitative guide to the relative potency of these compounds.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Halogenated Spiroindoles

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Fluorinated 3'-[(4-fluorophenyl)carbonyl]-4'-phenylspiro[indole-3,2'-pyrrolidin]-2(1H)-one20-20-[4]
Chlorinated 5,7-dichloro-spiro[indoline-3,3'-pyrrolizine] derivative----[5]
A chlorinated spiro[indoline-3,4'-pyrimidin]-2-one--12.5-[6]
Brominated 6-bromo-4-iodoindole20-30---[1]
A brominated 3-spirocyclopropyl-2-oxindole-0.243.97.88[6]
Iodinated 5-iodoindole----[1]
6-bromo-4-iodoindole20-30---[1]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Halogenated Spiroindoles

Compound ClassDerivative ExampleCandida albicansAspergillus nigerCandida kruseiReference
Fluorinated -----
Chlorinated A chlorinated spiro[indoline-3,2'-[4][6][7]oxadiazole]---[6]
Brominated 4,6-dibromoindole25--[3]
5-bromo-4-chloroindole25--[3]
Iodinated 5-iodoindole75--[3]

From the available data, a clear trend emerges: halogenation, in general, enhances the antimicrobial and antifungal potency of the spiroindole scaffold. Brominated and multi-halogenated derivatives, such as 6-bromo-4-iodoindole and 4,6-dibromoindole, appear to exhibit particularly strong activity against both bacteria and fungi.[1][3]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of halogenated spiroindoles and their antimicrobial activity is a critical aspect of lead optimization. Several key SAR trends can be identified from the literature:

  • Nature of the Halogen: The antimicrobial activity often follows the trend Br ≥ Cl > F > I for antibacterial action, although exceptions exist. For antifungal activity, brominated and multi-halogenated indoles have shown significant potency.[3] The larger and more polarizable halogens like bromine may form more effective halogen bonds with target biomolecules.

  • Position of Halogenation: The position of the halogen substituent on the indole ring significantly influences activity. Studies on multi-halogenated indoles suggest that substitution at the C4, C5, and C6 positions is favorable for enhanced antimicrobial and antibiofilm activities.[1][3]

  • Multi-halogenation: The presence of multiple halogen atoms on the indole ring often leads to a synergistic enhancement of antimicrobial activity. Di- and tri-halogenated derivatives have demonstrated superior potency compared to their mono-halogenated counterparts.[1]

Proposed Mechanism of Action: A Multi-Targeted Approach

The precise mechanism by which halogenated spiroindoles exert their antimicrobial effects is likely multi-faceted and may vary depending on the specific compound and microbial species. However, several potential molecular targets have been proposed based on in silico and in vitro studies. These include:

  • DNA Gyrase and Topoisomerase IV Inhibition: These essential bacterial enzymes are involved in DNA replication and are validated targets for many antibiotics. Spiroindoles may interfere with their function, leading to the inhibition of bacterial growth.

  • Enzyme Inhibition: Some spirooxindoles have been suggested to inhibit enzymes crucial for microbial survival, such as methionine tRNA synthase and glucosamine-6-phosphate synthase.[4]

  • Membrane Disruption: The increased lipophilicity of halogenated spiroindoles may facilitate their insertion into and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Reactive Oxygen Species (ROS) Generation: Some studies on halogenated indoles have indicated that they can induce the production of ROS within microbial cells, leading to oxidative stress and damage to cellular components.[1]

The following diagram illustrates a proposed multi-targeted mechanism of action for halogenated spiroindoles.

G Proposed Antimicrobial Mechanism of Halogenated Spiroindoles cluster_entry Cellular Entry cluster_targets Intracellular Targets cluster_effects Cellular Effects Halogenated Spiroindole Halogenated Spiroindole DNA_Gyrase DNA Gyrase / Topoisomerase IV Halogenated Spiroindole->DNA_Gyrase Enzymes Essential Enzymes (e.g., MetRS, GlmS) Halogenated Spiroindole->Enzymes Membrane Cell Membrane Halogenated Spiroindole->Membrane ROS ROS Production Halogenated Spiroindole->ROS DNA_Damage DNA Replication Inhibition DNA_Gyrase->DNA_Damage Metabolic_Disruption Metabolic Disruption Enzymes->Metabolic_Disruption Membrane_Disruption Membrane Depolarization & Leakage Membrane->Membrane_Disruption Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Bacterial_Death Bacterial Cell Death DNA_Damage->Bacterial_Death Metabolic_Disruption->Bacterial_Death Membrane_Disruption->Bacterial_Death Oxidative_Stress->Bacterial_Death

Caption: A diagram illustrating the proposed multi-targeted antimicrobial mechanism of action of halogenated spiroindoles.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays. Below are detailed, step-by-step protocols for the two most common methods used to evaluate the antimicrobial activity of novel compounds like halogenated spiroindoles.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of the halogenated spiroindole in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Inoculum: From a fresh 18-24 hour culture on an appropriate agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria or other appropriate broths (e.g., RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Assay Procedure:

  • Serial Dilution: Dispense 50 µL of sterile broth into all wells of the microtiter plate. Add 50 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of decreasing concentrations of the test compound.
  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well.
  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar (MHA) plates are standard for non-fastidious bacteria.
  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
  • Filter Paper Disks: Sterile, blank filter paper disks (6 mm in diameter).
  • Test Compound Solution: Prepare a known concentration of the halogenated spiroindole solution.

2. Assay Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
  • Application of Disks: Aseptically apply the filter paper disks impregnated with a known amount of the halogenated spiroindole onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
  • Controls: Use a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

The available evidence strongly suggests that halogenation is a highly effective strategy for enhancing the antimicrobial and antifungal properties of the spiroindole scaffold. Brominated and multi-halogenated derivatives have shown particular promise, exhibiting potent activity against a range of pathogens. While the precise mechanism of action is still under investigation, a multi-targeted approach involving the inhibition of essential enzymes, disruption of cell membranes, and induction of oxidative stress is likely.

To further advance the development of halogenated spiroindoles as viable antimicrobial therapeutics, future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of a diverse library of fluorinated, chlorinated, brominated, and iodinated spiroindoles under standardized conditions to provide a more definitive understanding of their relative potencies.

  • Mechanism of Action Elucidation: Employing advanced techniques such as transcriptomics, proteomics, and target-based assays to definitively identify the molecular targets of these compounds in various pathogens.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating class of halogenated heterocyclic compounds in the ongoing battle against infectious diseases.

References

  • ResearchGate. (n.d.). Antimicrobial activity data of spiro-oxindole derivatives: MIC in g/mL (zone of inhibition in mm).. Retrieved from [Link]

  • Sim, J., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280. [Link]

  • Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 416-424. [Link]

  • El-Dean, A. M. K., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link]

  • Kumar, A., et al. (2013). Synthesis and antimicrobial evaluation of diversely substituted spirooxindole derivatives. Der Pharma Chemica, 5(2), 22-27. [Link]

  • Wang, L., et al. (2017). The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 18(13), 1134-1144. [Link]

  • ResearchGate. (n.d.). Spirooxindole derivatives as antibacterial agents. Retrieved from [Link]

  • Scribd. (n.d.). Indole Derivatives' Antimicrobial Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Retrieved from [Link]

  • Boya, C. N., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(11), 7. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2018). The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial evaluation of diversely substituted spirooxindole derivatives. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (2022). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 27(19), 6649. [Link]

  • Frontiers in Microbiology. (2022). Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. [Link]

  • Kaminsky, R., & Geary, T. G. (2012). A brief review on the mode of action of antinematodal drugs. Current pharmaceutical design, 18(19), 2886–2895. [Link]

  • News-Medical.Net. (2025, October 9). Chlorinated compounds from slime mold show strong antibacterial activity. [Link]

  • International Journal of Nano Research and Development. (2023). Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. [Link]

  • Pharmacology. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthelmintic. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. Retrieved from [Link]

  • Nazari, P., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian journal of pharmaceutical research : IJPR, 15(4), 841–849. [Link]

  • Gherghilescu, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Antibiotics, 13(11), 1119. [Link]

  • Li, Y., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 8, 595. [Link]

  • Nishikawa, J., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology letters, 224(1), 136–142. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases and acute ischemic events, such as stroke, represent a significant and growing global health burden. The pathophysiology of neuronal death in these conditions is complex, often involving a cascade of oxidative stress, excitotoxicity, inflammation, and apoptosis. Despite decades of research, therapeutic options remain limited. The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimicrobial effects[1][2]. Their rigid, three-dimensional structure allows for precise interaction with biological targets. Some analogues have shown activity against neuroblastoma cell lines, hinting at their potential in neuroscience[1].

This guide introduces a novel candidate, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride (hereafter designated "Compound X"), for in vivo neuroprotective validation. We present a comprehensive framework for its evaluation against a clinically relevant benchmark in a gold-standard preclinical model of ischemic stroke.

Causality Statement: The choice to investigate Compound X is based on the established biological relevance of the spirooxindole core[2][3][4]. The addition of a bromine atom can enhance membrane permeability and binding affinity, while the spiro-oxane moiety introduces unique stereochemical properties. Our hypothesis is that these features may confer potent antioxidant and anti-apoptotic properties. This guide provides the strategic and technical framework to rigorously test this hypothesis in vivo.

Proposed Mechanism of Action and Comparative Framework

Based on the known activities of similar heterocyclic compounds, we hypothesize that Compound X exerts neuroprotection by mitigating ischemia-induced oxidative stress and subsequent apoptotic signaling. Ischemic events trigger a surge in reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of the caspase cascade, culminating in neuronal death. We propose that Compound X may act as a potent free radical scavenger or as an inhibitor of key apoptotic proteins.

To establish a robust comparative context, Compound X will be evaluated against Edaravone (Radicava). Edaravone is an FDA-approved neuroprotective agent for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[5][6]. Its primary mechanism involves scavenging free radicals, making it an ideal positive control to benchmark the antioxidant potential of Compound X[7][8].

Proposed_Neuroprotective_Pathway cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Ischemia / Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis CompoundX Compound X CompoundX->ROS Scavenges CompoundX->Caspase Inhibits (Hypothesized) Edaravone Edaravone Edaravone->ROS Scavenges

Caption: Proposed mechanism of Compound X compared to Edaravone in the ischemic cascade.

Experimental Design: A Self-Validating System

The cornerstone of this validation guide is a rigorous, multi-endpoint experimental design using a transient focal cerebral ischemia model, which closely mimics human ischemic stroke[9][10][11].

3.1 Animal Model

  • Species: Male C57BL/6 mice (8-10 weeks old, 22-25g). This strain is widely used for its consistent infarct development in stroke models[12][13].

  • Model: Transient Middle Cerebral Artery Occlusion (MCAO). The intraluminal suture method will be used to induce focal ischemia for 60 minutes, followed by reperfusion[9][10][14]. This technique is highly reproducible and allows for controlled reperfusion, which is critical for studying ischemia-reperfusion injury[9].

3.2 Experimental Groups

  • Sham Group (n=10): Undergoes surgery without MCAO; receives vehicle. Establishes baseline performance and controls for surgical stress.

  • Vehicle Group (n=12): Undergoes MCAO; receives vehicle (e.g., 5% DMSO in saline) post-insult. Represents the untreated disease state.

  • Compound X (Low Dose, n=12): MCAO + 5 mg/kg Compound X.

  • Compound X (High Dose, n=12): MCAO + 20 mg/kg Compound X. (Doses are hypothetical and should be determined by prior dose-range-finding studies).

  • Positive Control (n=12): MCAO + Edaravone (3 mg/kg).

3.3 Experimental Workflow The workflow is designed to integrate behavioral assessments with terminal histological and biochemical analyses, providing a comprehensive picture of neuroprotection.

Experimental_Workflow cluster_timeline Experimental Timeline T0 Day 0 (Surgery) MCAO tMCAO Surgery (60 min) & Drug Administration (i.p.) T1 Day 1 T3 Day 3 T7 Day 7 (Terminal) Euthanasia Euthanasia & Brain Collection Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Tests (Rotarod) NDS_D1 Neurological Scoring (Day 1) MCAO->NDS_D1 Rotarod_D3 Rotarod Test (Day 3) NDS_D1->Rotarod_D3 Analysis Histology (TTC) Biochemistry (Western Blot) Euthanasia->Analysis

Caption: Integrated timeline for in vivo validation of neuroprotective efficacy.

Detailed Experimental Protocols

4.1 Middle Cerebral Artery Occlusion (MCAO) Protocol This protocol is adapted from established methods and must be performed under approved animal care and use guidelines.[9][14]

  • Anesthesia: Anesthetize the mouse with isoflurane (3-4% induction, 1.5-2% maintenance). Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

  • Surgical Prep: Place the animal in a supine position. Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Carefully dissect the arteries from the surrounding tissue and vagus nerve. Ligate the distal end of the ECA.

  • Occlusion: Temporarily clamp the CCA and ICA. Make a small incision in the ECA stump. Insert a 6-0 silicone-coated monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a >80% drop in cerebral blood flow measured by Laser Doppler Flowmetry.

  • Ischemia & Reperfusion: Maintain occlusion for 60 minutes. To initiate reperfusion, gently withdraw the filament. Suture the neck incision.

  • Drug Administration: Immediately following reperfusion, administer the assigned treatment (Vehicle, Compound X, or Edaravone) via intraperitoneal (i.p.) injection.

  • Post-operative Care: Monitor the animal during recovery. Provide softened food and hydration gel on the cage floor.

4.2 Neurological Deficit Scoring (NDS) Performed 24 hours post-MCAO by a blinded observer. The Modified Neurological Severity Score (mNSS), a composite of motor, sensory, reflex, and balance tests, is a highly validated method[15][16]. A simplified 5-point scale can also be used for rapid assessment[15][16].

Simplified 5-Point Scale (adapted from Bederson et al.):

  • 0: No observable deficit.

  • 1: Forelimb flexion. Animal consistently flexes the contralateral forelimb when lifted by the tail.

  • 2: Decreased resistance to lateral push. Animal shows reduced resistance when pushed towards the paretic side.

  • 3: Unidirectional circling. Animal spontaneously circles towards the paretic side.

  • 4: Severe deficit/No movement. Animal shows minimal spontaneous movement or falls to one side.

4.3 Infarct Volume Assessment (TTC Staining) The primary endpoint for neuroprotection, performed on Day 7. 2,3,5-triphenyltetrazolium chloride (TTC) is a salt reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Infarcted tissue, with compromised mitochondrial function, remains unstained (pale white)[17][18][19].

  • Brain Collection: Deeply anesthetize the mouse and perfuse transcardially with cold PBS. Euthanize and extract the brain.

  • Slicing: Chill the brain briefly at -20°C for firmness. Create 2 mm coronal slices using a brain matrix.

  • Staining: Immerse slices in a 2% TTC solution in PBS at 37°C for 15-20 minutes in the dark[17][19].

  • Fixation: Fix the stained slices in 10% neutral buffered formalin.

  • Quantification: Scan both sides of each slice. Using image analysis software (e.g., ImageJ), measure the total area of the ipsilateral hemisphere and the unstained (infarcted) area for each slice. Calculate infarct volume, correcting for edema: Corrected Infarct Volume (%) = [ (Contralateral Hemisphere Volume) - (Non-infarcted Ipsilateral Hemisphere Volume) ] / (Contralateral Hemisphere Volume) x 100

Comparative Data Analysis (Hypothetical Data)

The following tables illustrate the expected data structure for comparing Compound X against the vehicle and Edaravone. The hypothetical results depict a successful outcome where Compound X shows dose-dependent neuroprotection.

Table 1: Primary Efficacy Endpoints at Day 7 Post-MCAO

Treatment Group n Infarct Volume (%) Neurological Score (Day 1)
Sham 10 0.0 ± 0.0 0.0 ± 0.0
Vehicle (MCAO) 12 45.2 ± 5.8 3.1 ± 0.6
Edaravone (3 mg/kg) 12 28.5 ± 4.1* 2.0 ± 0.5*
Compound X (5 mg/kg) 12 32.1 ± 4.5* 2.3 ± 0.7*
Compound X (20 mg/kg) 12 19.8 ± 3.9*† 1.4 ± 0.4*†

*Data are presented as Mean ± SD. p<0.05 vs. Vehicle; †p<0.05 vs. Edaravone.

Table 2: Secondary Endpoint - Motor Coordination (Rotarod Test)

Treatment Group n Latency to Fall (seconds) at Day 3
Sham 10 175.4 ± 15.2
Vehicle (MCAO) 12 42.8 ± 11.3
Edaravone (3 mg/kg) 12 85.1 ± 18.5*
Compound X (5 mg/kg) 12 77.9 ± 20.1*
Compound X (20 mg/kg) 12 110.3 ± 22.4*†

*Data are presented as Mean ± SD. p<0.05 vs. Vehicle; †p<0.05 vs. Edaravone.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the in vivo validation of this compound (Compound X). By employing a clinically relevant stroke model and benchmarking against an approved therapeutic, this experimental design allows for a definitive assessment of neuroprotective potential. The multi-tiered approach, combining behavioral, histological, and (optional) biochemical endpoints, ensures that the data generated is comprehensive and translatable.

A successful outcome, as depicted in the hypothetical data, would demonstrate that Compound X not only reduces infarct volume but also improves functional recovery, potentially with greater efficacy than the standard-of-care comparator. Such results would provide a strong rationale for further preclinical development, including investigation into its therapeutic window, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and evaluation in other models of neurodegeneration.

References

  • Al-Ostath, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 643. [Link]

  • Jeon, H., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Maniskas, M., et al. (2016). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments, (113), 54270. [Link]

  • Barakat, A., et al. (2022). Novel spirooxindole based benzimidazole scaffold: In vitro, nanoformulation and in vivo studies on anticancer and antimetastatic activity of breast adenocarcinoma. Bioorganic Chemistry, 128, 106124. [Link]

  • Fluri, F., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(8), 2216–2223. [Link]

  • S. G. Agalave, S. R. Maujan, V. S. Pore. (2011). Spirooxindoles: a versatile and promising scaffold for drug discovery. ResearchGate. [Link]

  • University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. USA College of Medicine. [Link]

  • McGarry, L. M., et al. (2018). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Methods in Molecular Biology, 1727, 25-45. [Link]

  • O'Dell, K., et al. (2023). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology, 14, 1189498. [Link]

  • Lee, J.-E., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Biomolecules & Therapeutics, 27(4), 369–376. [Link]

  • La-Beck, N. M. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Journal of Clinical Investigation, 128(11), 4707-4710. [Link]

  • Patsnap. (2024). What is the mechanism of Edaravone? Patsnap Synapse. [Link]

  • Krafft, P. R., et al. (2010). Functional assessments in the rodent stroke model. e-Neuroforum, 1(1), 1-11. [Link]

  • ResearchGate. (n.d.). Neurological deficit scoring. ResearchGate. [Link]

  • Vo, T., et al. (2023). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. Clinical Therapeutics, 45(1), 10-18. [Link]

  • Madadi Mahani, N., et al. (2025). Synthesis, TD-DFT calculations, molecular docking and ADME studies of new spiro-oxindole derivatives. ResearchGate. [Link]

  • LaFerla, F. M., & Green, K. N. (2012). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine, 2(11), a006320. [Link]

  • JoVE. (2022). Mouse Model Of Middle Cerebral Artery Occlusion l Protocol Preview. YouTube. [Link]

  • Kysil, V. M., et al. (2007). Synthesis and Biological Activity of Substituted Spiro[chromene-4,3′-indoles] and Spiro[indole-3,4′-quinolines]. Semantic Scholar. [Link]

  • Goldlust, E. J., et al. (1996). Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. Stroke, 27(9), 1657–1662. [Link]

  • Al-Ostath, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]

  • Khodaei, M. M., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 219-224. [Link]

  • ResearchGate. (n.d.). Experimental protocols, TTC staining and infarction volume. ResearchGate. [Link]

  • JoVE. (2025). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. JoVE. [Link]

  • Bio-protocol. (n.d.). 2.3. Middle cerebral artery occlusion (MCAO) model. Bio-protocol. [Link]

  • van der Staay, F. J. (2012). Animal models of Alzheimer's disease and drug development. Limav. [Link]

  • Milani, H., et al. (2004). Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. Brazilian Journal of Medical and Biological Research, 37(2), 275-281. [Link]

  • Manwani, B., et al. (2011). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Digital Commons @ UConn. [Link]

  • AUB ScholarWorks. (n.d.). The Neuroprotective Effects of Edaravone in an Experimental Mouse Model of Traumatic Brain Injury. AUB ScholarWorks. [Link]

  • Ramos-Cabrer, P., & Campos-Carballo, A. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de Neurologia, 52(3), 159-166. [Link]

  • ResearchGate. (n.d.). Animal models of Alzheimer's disease and drug development. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate. [Link]

  • Padda, I. S., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics, 43(6), 354–357. [Link]

  • Al-Ostath, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] analogs, a promising class of compounds in the landscape of modern oncology research. While direct and extensive comparative studies on this specific spiro[indole-oxane] series are emerging, this document synthesizes findings from closely related spirooxindole analogs to elucidate the key structural determinants for anticancer activity. We will explore the rationale behind molecular design, compare the cytotoxic profiles of representative compounds, and detail the experimental methodologies crucial for their evaluation.

The spirooxindole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with potent biological activities.[1][2] The unique three-dimensional arrangement of the spiro-fused ring system at the C3 position of the oxindole core provides a versatile platform for interacting with various biological targets.[3] The introduction of a bromine atom at the 5-position of the indole nucleus is a strategic choice, as halogenation is known to enhance the binding affinity and modulate the pharmacokinetic properties of drug candidates.[3]

The Core Scaffold and Rationale for Investigation

The fundamental structure of the 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] scaffold is depicted below. The numbering system illustrates the key positions for substitution, which significantly influence the biological activity of the resulting analogs. The core hypothesis driving research in this area is that modifications at the N1 position of the indole ring and substitutions on the oxane ring can dramatically alter the compound's interaction with cancer-specific molecular targets.

Core_Scaffold cluster_core 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one cluster_labels Key Positions for Modification core_img N1 N1-substitution core_img->N1 Modulation of pharmacokinetics and target engagement Oxane Oxane Ring Substitution core_img->Oxane Alteration of 3D conformation and target binding

Caption: Core chemical structure and key modification points.

Structure-Activity Relationship Insights

The anticancer activity of spirooxindole derivatives is often attributed to their ability to interact with multiple molecular targets involved in cancer progression, including kinases, receptors, and enzymes that regulate cell cycle and apoptosis.[4] Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis.[4] A significant mechanism of action for many spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction, which is a critical pathway for tumor suppression.[5]

The Role of the 5-Bromo Substituent

The bromine atom at the C5 position of the indole ring is a key feature. Halogenation at this position can increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability. Furthermore, the electron-withdrawing nature of bromine can influence the electronic environment of the indole ring system, which may be crucial for binding to target proteins. Studies on other 5-bromo-indole derivatives have shown that this substitution can lead to favorable cytotoxicity profiles.[6][7]

Impact of N1-Substitutions

Modifications at the N1 position of the indole core are critical for modulating the pharmacological properties of these analogs. The introduction of various alkyl or aryl groups can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with target residues. While specific data for the spiro[indole-oxane] series is limited, studies on related 5-bromo-7-azaindolin-2-one derivatives show that incorporating moieties like piperidine or dimethylaminopropyl at the N1 position can lead to a broad spectrum of antitumor activity.[8]

Influence of the Spiro-Oxane Ring

The oxane ring itself and any substitutions on it are pivotal in defining the three-dimensional shape of the molecule. This, in turn, dictates how the compound fits into the binding pockets of its biological targets. The stereochemistry of the spiro center is also a critical factor, often leading to significant differences in biological activity between enantiomers.

Comparative Analysis of Anticancer Activity

To illustrate the SAR principles, the following table summarizes the in vitro cytotoxicity of various spirooxindole analogs against different human cancer cell lines. The data is compiled from studies on structurally related compounds to provide a comparative framework.

Compound IDR1 (N1-substituent)R2 (Spiro-heterocycle)Cancer Cell LineIC50 (µM)Reference
Analog A -HPyrrolidineMCF-7 (Breast)18.5[9]
Analog B -HPyrrolidine (with p-bromophenyl)MCF-7 (Breast)15.49[10]
Analog C -HPyrrolidine (with o-fluorophenyl)A549 (Lung)3.48[10]
Analog D -HThiochromene (with fluoro)MDA-MB-231 (Breast)Potent Activity[10]
Analog E -HPyrrolidine-triazole hybridColon Cancer5.68[11]
Analog F -HPyrrolidine-triazole hybridColon Cancer0.25[11]
Analog G -HPyrrolidine (5-bromo-isatin derived)MCF-7 (Breast)2.8[9]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

From this data, several key SAR trends can be inferred:

  • Halogenation on Appended Rings: The presence of a bromine (Analog B) or fluorine (Analog C) on a phenyl group attached to the spiro-pyrrolidine ring can enhance cytotoxic activity compared to the unsubstituted analog.

  • Heterocyclic Spiro Moiety: The nature of the spiro-heterocycle is crucial. The fusion with different ring systems like thiochromene (Analog D) or the incorporation of a triazole moiety (Analogs E and F) can lead to highly potent compounds.

  • 5-Bromo on Indole Core: The 5-bromo substitution on the isatin starting material (Analog G) results in a compound with significant cytotoxicity against breast cancer cells.[9]

Key Molecular Mechanisms and Signaling Pathways

Many halogenated spirooxindoles exert their anticancer effects by modulating critical cellular pathways. One of the most well-documented mechanisms is the inhibition of the p53-MDM2 interaction.[3] By blocking this interaction, the tumor suppressor protein p53 is stabilized and activated, leading to cell cycle arrest and apoptosis in cancer cells. Another important mechanism is the inhibition of various protein kinases that are often dysregulated in cancer, such as Plk4 and VEGFR-2.[11][12]

Signaling_Pathway cluster_mdm2 p53-MDM2 Pathway cluster_kinase Kinase Signaling cluster_apoptosis Cellular Outcomes spiro_compound 5-Bromo-spiro[indole-oxane] Analog mdm2 MDM2 spiro_compound->mdm2 Inhibition kinase Kinases (e.g., Plk4, VEGFR-2) spiro_compound->kinase Inhibition p53 p53 mdm2->p53 Ubiquitination & Degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activation downstream Downstream Signaling (Proliferation, Angiogenesis) kinase->downstream downstream->apoptosis Inhibition of Proliferation

Caption: Potential mechanisms of action for spirooxindole analogs.

Experimental Protocols

The evaluation of novel anticancer agents requires robust and standardized experimental protocols. Below are outlines for key assays used to determine the efficacy of 5-Bromo-1,2-dihydrospiro[indole-oxane] analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h for cell attachment start->incubation1 treatment Treat with varying concentrations of - 5-Bromo-spiro[indole-oxane] analogs - Vehicle control - Positive control (e.g., Doxorubicin) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Causality: The principle of the MTT assay is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Kinase Inhibition Assay

To determine if the analogs inhibit specific kinases like VEGFR-2, a biochemical assay is employed.

Step-by-Step Protocol:

  • Reagents: Recombinant human VEGFR-2, substrate peptide, ATP, and the test compounds.

  • Procedure: a. The test compounds are pre-incubated with the VEGFR-2 enzyme in a kinase assay buffer. b. The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method where light output is proportional to the amount of ATP remaining (less phosphorylation means more light).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Trustworthiness: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme, independent of cellular uptake and metabolism, thus validating its on-target activity.

Conclusion and Future Directions

The 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] scaffold represents a promising framework for the development of novel anticancer agents. The available data from related spirooxindole series suggest that the 5-bromo substituent is a favorable feature, and further modifications at the N1-position and on the spiro-oxane ring can lead to highly potent and selective compounds. The multifaceted mechanisms of action, including the inhibition of the p53-MDM2 interaction and various kinases, make these compounds attractive candidates for multi-targeted cancer therapy.[4]

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] analogs to establish a more direct and detailed SAR. Investigating the stereochemistry of the spiro center and conducting in vivo efficacy and pharmacokinetic studies will be crucial steps in advancing these promising compounds towards clinical development.

References

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PubMed Central. ([Link])

  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. ([Link])

  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. ([Link])

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. ([Link])

  • Synthesis and Primary Cytotoxicity Evaluation of New 5-Bromo-3-substituted-hydrazono-1H-2-indolinones. Sci-Hub. ([Link]<374::aid-ardp374>3.0.co;2-k)

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PubMed Central. ([Link])

  • Design, synthesis, and anticancer evaluation of spirooxindole-1,2,3-triazole hybrids as potent VEGFR-2 inhibitors. PubMed. ([Link])

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers. ([Link])

  • Design, synthesis, and anticancer evaluation of spirooxindole–1,2,3-triazole hybrids as potent VEGFR-2 inhibitors. ResearchGate. ([Link])

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. ([Link])

  • Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. ([Link])

  • Design, synthesis, and anticancer evaluation of spirooxindole–1,2,3-triazole hybrids as potent VEGFR-2 inhibitors. (URL not available)
  • Anticancer potential of spirooxindole derivatives. ScienceDirect. ([Link])

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PubMed Central. ([Link])

  • Examples of biologically active spirooxindole derivatives. ResearchGate. ([Link])

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. ([Link])

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. ([Link])

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. PubMed. ([Link])

  • Synthesis of Spiro[indole-3,5'-isoxazoles] with Anticancer Activity via a Formal [4 + 1]. PubMed. ([Link])

  • 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. PubChem. ([Link])

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. ([Link])

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. ([Link])

Sources

A Comparative Guide to the Biological Activity of Spiro[indole-3,4'-oxane] and Spiro[indole-3,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological activities of two prominent classes of spiro-heterocyclic compounds: spiro[indole-3,4'-oxane] and spiro[indole-3,4'-piperidine] derivatives. By leveraging experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential and provide researchers with insights for future drug development.

Introduction: The Significance of the Spiro-Oxindole Scaffold

Spirocyclic compounds, characterized by their rigid three-dimensional structures, hold a unique and privileged position in medicinal chemistry.[1][2] Among these, the spiro-oxindole framework is particularly noteworthy, appearing in numerous natural products and synthetic bioactive molecules.[1][3][4] This scaffold's inherent structural complexity allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[2][4]

This guide focuses on a critical comparison between two subclasses: spiro-indoles fused with an oxane (oxygen-containing) ring versus those fused with a piperidine (nitrogen-containing) ring at the C3 position. The fundamental difference—an oxygen atom versus a nitrogen atom at a key position in the spiro-ring—profoundly influences the molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and basicity. These differences, in turn, dictate their biological activity profiles across different therapeutic areas.

Comparative Analysis of Biological Activities

The substitution of oxygen with nitrogen in the spiro-heterocyclic ring imparts distinct biological properties. While direct head-to-head comparative studies are limited, a survey of the literature allows for a robust comparison based on the activities reported for each class.

Anticancer Activity

The development of novel and more effective anticancer agents is a critical area of research. Spiro-oxindole derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[3][4]

Spiro[indole-3,4'-piperidine] Derivatives: This class has been extensively investigated and has demonstrated potent anticancer effects through multiple mechanisms of action.

  • MDM2-p53 Inhibition: A key mechanism involves the inhibition of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By binding to MDM2, these compounds prevent the degradation of the p53 tumor suppressor protein, leading to increased p53 levels, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5] This targeted approach is particularly promising for cancers with wild-type p53.

  • Broad-Spectrum Cytotoxicity: Several spiro-piperidine derivatives have shown potent cytotoxicity against a range of cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT116) cancers.[6][7] In some cases, their efficacy, as measured by IC₅₀ values, has been shown to be superior to the standard chemotherapeutic drug cisplatin.[6]

  • HDAC Inhibition: Certain N-benzyl spiro-piperidine derivatives have been identified as Histone Deacetylase (HDAC) inhibitors, an important epigenetic target in cancer therapy.[8]

Spiro[indole-3,4'-oxane] and Related Derivatives: While specific data on the spiro[indole-3,4'-oxane] core is less abundant, studies on related oxygen-containing spiro-oxindoles, such as spiro[indoline-3,4'-pyrans], indicate their potential as anticancer agents.[1] The oxane ring, acting as a hydrogen bond acceptor, can facilitate interactions with biological targets, but this area remains less explored compared to its nitrogen-containing counterpart.

The diagram below illustrates the mechanism by which spiro[indole-3,4'-piperidine] derivatives can reactivate the p53 tumor suppressor pathway.

MDM2_Pathway cluster_normal Normal Cell Homeostasis cluster_cancer Cancer Cell with Spiro-Piperidine p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binds proteasome Proteasome mdm2_n->proteasome Targets for Degradation proteasome->p53_n Degrades p53 p53_c p53 (Active) apoptosis Apoptosis & Cell Cycle Arrest p53_c->apoptosis Promotes mdm2_c MDM2 mdm2_c->p53_c Cannot Bind spiro Spiro[indole-3,4'-piperidine] spiro->mdm2_c Inhibits

Caption: MDM2-p53 pathway inhibition by spiro-piperidine derivatives.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative spiro-indole derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Spiro-piperidine Compound 11bMCF-7 (Breast)3.9 µg/mL [6]
Compound 11bHepG-2 (Liver)5.7 µg/mL [6]
Compound 9bMCF-7 (Breast)7.8 µg/mL [6]
Compound 4uHepG-2 (Liver)<10 µg/mL [3]
Compound 4wHepG-2 (Liver)<10 µg/mL [3]
Spiro-pyrrolidine Compound 5lMCF-7 (Breast)3.4 µM [7][9]
(N-heterocycle related to piperidine)Compound 5gMCF-7 (Breast)2.8 µM [7]

Note: Direct IC₅₀ values for spiro[indole-3,4'-oxane] derivatives were not available in the surveyed literature, highlighting a gap for future research.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Spiro-oxindoles have demonstrated significant potential in this area.[2][10]

Spiro[indole-3,4'-piperidine] Derivatives: Nitrogen-containing spiro compounds have shown notable efficacy against various pathogens.[11] Specifically, spiro-piperidine derivatives have been investigated as potent antileishmanial agents, with some compounds exhibiting sub-micromolar activity against Leishmania major, superior to the reference drug miltefosine.[8][12] Their mechanism is believed to involve the antifolate pathway by targeting enzymes like dihydrofolate reductase (DHFR).[12]

Spiro[indole-3,4'-oxane] and Related Derivatives: Spiro-oxindoles incorporating oxygen and other nitrogen heterocycles (like pyrrolidine) have shown broad-spectrum antimicrobial activity.[11][13]

  • Antibacterial Activity: Derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with potencies sometimes comparable to the standard antibiotic ciprofloxacin.[11]

  • Antifungal Activity: Certain compounds have exhibited potent antifungal properties against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) comparable to fluconazole.[1][14]

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative spiro-oxindole derivatives against selected microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Spiro-pyrrolidine Compound 3fEscherichia coli20[11]
(N-heterocycle)Compound 3gStaphylococcus aureus20[11]
Compound 5aStaphylococcus aureus3.9[13]
Spiro-oxindole Compound with R=ClBacillus subtilis12.5[1]
(general)Compound with R=ClEscherichia coli12.5[1]
Spiro-piperidine Compound 8aLeishmania major0.89 µM [12]
Compound 9aLeishmania major0.50 µM [12]
Neuroprotective Activity

The indole nucleus is a well-established pharmacophore in the design of neuroprotective agents, primarily due to its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in neurodegenerative diseases.[15][16]

While direct comparative data for spiro[indole-3,4'-oxane] and spiro[indole-3,4'-piperidine] derivatives in neuroprotection is scarce, we can infer their potential.

  • The core indole structure is known to be beneficial.[15]

  • The attached spiro-ring (oxane or piperidine) would modulate the molecule's overall lipophilicity, polarity, and ability to cross the blood-brain barrier.

  • Recent studies on other indole-based compounds have shown they can reduce ROS production and disaggregate amyloid-β peptides, which are hallmarks of Alzheimer's disease.[17]

  • The piperidine nitrogen could interact with specific receptors in the central nervous system, while the oxane oxygen could influence solubility and membrane permeability. This area represents a significant opportunity for further investigation.

Experimental Protocols

To ensure scientific rigor, the biological activities described are typically evaluated using standardized in vitro assays.

Protocol: MTT Assay for Cancer Cell Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro-indole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Antimicrobial MIC Determination
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

This comparative guide highlights the distinct and promising biological profiles of spiro[indole-3,4'-oxane] and spiro[indole-3,4'-piperidine] derivatives.

  • Spiro[indole-3,4'-piperidine] derivatives are well-established as potent anticancer agents , often acting through specific, well-defined mechanisms like MDM2-p53 inhibition. They also show significant promise as antileishmanial agents. The presence of the basic nitrogen atom is crucial for these activities, offering a handle for synthetic modification to fine-tune efficacy and selectivity.

  • Spiro[indole-3,4'-oxane] derivatives and their analogs represent a less explored but highly promising chemical space. The broader class of spiro-oxindoles demonstrates potent broad-spectrum antimicrobial activity . Further investigation into the anticancer and neuroprotective potential of oxygen-containing spiro-indoles is warranted.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing analogous pairs of oxane and piperidine derivatives under identical conditions to provide definitive structure-activity relationship data.

  • Mechanism of Action Studies: Elucidating the specific molecular targets for the antimicrobial and potential neuroprotective effects of both classes.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties to assess the drug-likeness of lead compounds from both series.

By systematically exploring the chemical space around these versatile spiro-oxindole scaffolds, the scientific community can continue to develop novel and effective therapeutic agents for a range of human diseases.

References

  • PubMed

  • Nature

  • ResearchGate

  • Bulletin of Environment, Pharmacology and Life Sciences

  • MDPI

  • Royal Society of Chemistry

  • Future Science

  • ResearchGate

  • National Institutes of Health

  • ResearchGate

  • PubMed

  • ResearchGate

  • National Institutes of Health

  • MDPI

  • ResearchGate

  • ResearchGate

  • ResearchGate

  • PubMed

  • MDPI

  • National Institutes of Health

  • MDPI

  • PubMed

  • PubChem

  • BenchChem

  • ResearchGate

Sources

From Benchtop to Bedside: A Comparative Guide for Translating In Vitro Results of a Novel Spiro-oxindole MDM2 Inhibitor to In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Valley of Death in Drug Discovery

In preclinical oncology, promising in vitro data is often the exhilarating start of a long and arduous journey. A novel compound may exhibit potent and selective activity in cell-based assays, only to fail spectacularly when tested in a living organism. This chasm between the controlled environment of a petri dish and the complex biology of an in vivo system is often dubbed the "valley of death" for drug candidates.[1][2] This guide provides researchers, scientists, and drug development professionals with a strategic framework for navigating this transition.

We will use the hypothetical compound 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride , hereafter referred to as Compound X , as a case study. Compound X belongs to the spiro-oxindole class, known to produce inhibitors of the p53-MDM2 protein-protein interaction.[3] Our starting point is a set of compelling, albeit hypothetical, in vitro results suggesting Compound X is a potent MDM2 antagonist. The core challenge is to design a logical, cost-effective, and ethically sound preclinical plan to determine if this in vitro promise translates into in vivo efficacy.

This guide will compare and contrast essential experimental strategies, explaining the causal logic behind each choice and providing validated protocols. Our objective is to build a self-validating experimental cascade, where each step informs the next, de-risking the progression towards clinical trials.

Part 1: Deconstructing the In Vitro Profile of Compound X

Before designing a single animal experiment, a thorough understanding of the compound's in vitro characteristics is paramount. These data form the foundation for all subsequent in vivo hypotheses. For Compound X, we will assume the following profile has been established.

Table 1: Hypothetical In Vitro Profile of Compound X vs. Reference MDM2 Inhibitor

ParameterCompound XReference Inhibitor (Nutlin-3a)Rationale & Implications
Target Binding Affinity (Kᵢ) 5 nM90 nMHigh-affinity binding suggests potent on-target activity.
Cellular IC₅₀ (SJSA-1 cells) 50 nM300 nMPotent inhibition of cell growth in a p53 wild-type, MDM2-amplified cancer cell line.[4]
Target Selectivity (vs. MDMX) >10,000-fold~500-foldHigh selectivity for MDM2 over its homologue MDMX may offer a better therapeutic window.[3]
Aqueous Solubility 150 µg/mL50 µg/mLImproved solubility may facilitate formulation for oral administration.
Cellular Target Engagement EC₅₀ = 60 nMEC₅₀ = 350 nMConfirms the compound enters cells and binds to MDM2 at concentrations similar to its anti-proliferative IC₅₀.[5][6]

This profile positions Compound X as a highly promising candidate, superior to the reference compound on several key metrics. However, these numbers tell us nothing about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties or its tolerability in a complex organism.

Part 2: The ADME Gauntlet – Will the Compound Reach its Target?

The first critical step in the in vitro to in vivo translation is to assess the compound's drug-like properties.[1] A potent molecule is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. This is evaluated through a standard battery of ADME assays.

Core ADME Assays: A Comparative Overview
AssayPurposeComparison of MethodologiesInterpretation of Results for Compound X
Metabolic Stability Predicts hepatic clearance (how quickly the liver metabolizes the compound).[7]Liver Microsomes: Assesses Phase I (CYP450-mediated) metabolism.[8][9] Hepatocytes: Assesses both Phase I and Phase II metabolism, providing a more complete picture.[10][11]A long half-life (>30 min) in human hepatocytes suggests low intrinsic clearance and potential for good bioavailability.[7]
Plasma Protein Binding (PPB) Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active.Equilibrium Dialysis: The gold standard, but slower. Rapid Equilibrium Dialysis (RED): Higher throughput.High binding (>99%) can limit efficacy. Moderate binding (90-95%) is often a good balance.
Permeability Predicts intestinal absorption for orally administered drugs.PAMPA: An artificial membrane assay for passive diffusion. Fast but lacks transporters. Caco-2 Assay: A cell-based model that mimics the intestinal barrier, including efflux transporters like P-gp.[12][13][14][15][16]High permeability in the Caco-2 assay (Papp > 10 x 10⁻⁶ cm/s) and a low efflux ratio (<2) would predict good oral absorption.[12]
hERG Inhibition Screens for potential cardiac toxicity (QT prolongation).Automated Patch Clamp: A high-throughput electrophysiology assay.An IC₅₀ > 30 µM is generally considered low risk.

The workflow for this stage is designed to identify major liabilities early.

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_decision Decision Point cluster_in_vivo In Vivo Studies Metabolic_Stability Metabolic Stability (Hepatocytes) Go_NoGo Proceed to In Vivo PK? Metabolic_Stability->Go_NoGo Permeability Permeability (Caco-2) Permeability->Go_NoGo PPB Plasma Protein Binding PPB->Go_NoGo hERG hERG Safety hERG->Go_NoGo Rodent_PK Rodent Pharmacokinetics (Mouse/Rat) Go_NoGo->Rodent_PK Favorable Profile

Caption: Initial ADME screening workflow.

Part 3: The First In Vivo Test – Rodent Pharmacokinetics (PK)

Assuming Compound X demonstrates a favorable ADME profile, the next step is a pilot pharmacokinetic (PK) study in rodents (typically mice or rats). The goal is not to assess efficacy, but to understand how the drug behaves in a living system.[17][18]

Experimental Design & Comparison
  • Objective: To determine key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

  • Animal Model: Typically, two species are used, e.g., CD-1 mice and Sprague-Dawley rats. Using two species provides data for allometric scaling to predict human PK.

  • Administration Routes:

    • Intravenous (IV): A single bolus dose is given to determine clearance and half-life independent of absorption. This is the baseline.

    • Oral (PO): A single dose given by gavage to determine the oral bioavailability by comparing the area under the curve (AUC) to the IV dose.

  • Data Collection: Serial blood samples are taken at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) and the concentration of Compound X in plasma is measured, typically by LC-MS/MS.

Table 2: Hypothetical Rodent PK Data for Compound X

ParameterMouse (10 mg/kg PO)Rat (10 mg/kg PO)Interpretation
Cₘₐₓ (ng/mL) 1200950The maximum observed plasma concentration.
Tₘₐₓ (hr) 1.02.0Time to reach maximum concentration.
AUC₀₋₂₄ (ng*hr/mL) 75008200Total drug exposure over 24 hours.
t½ (hr) 6.58.0The time it takes for the drug concentration to decrease by half.
Oral Bioavailability (%F) 45%55%Good oral absorption and moderate first-pass metabolism.

These results would be highly encouraging, indicating that Compound X is well-absorbed orally and has a half-life sufficient to maintain target-inhibitory concentrations with once or twice-daily dosing.

Part 4: Bridging PK to PD – Does the Drug Engage its Target In Vivo?

With a good PK profile, we now need to answer the critical question: does Compound X engage MDM2 in the tumor at concentrations achieved in vivo? This is the Pharmacodynamic (PD) or Target Engagement study.[19][20]

Experimental Protocol: In Vivo Target Engagement
  • Model: Nude mice bearing subcutaneous SJSA-1 (p53-WT, MDM2-amplified) tumor xenografts.[4][21]

  • Dosing: Mice are treated with a single oral dose of Compound X (e.g., 25 mg/kg) or vehicle.

  • Time Course: Cohorts of mice (n=3-4 per time point) are euthanized at various times post-dose (e.g., 2, 8, 24 hours).

  • Sample Collection: Tumor and plasma samples are collected.

  • Analysis:

    • Plasma: Analyzed by LC-MS/MS to confirm drug exposure (PK).

    • Tumor Lysates: Analyzed by Western Blot for p53 and its downstream target, p21.[4] Activation of the p53 pathway via MDM2 inhibition leads to the stabilization and accumulation of p53 and the transcriptional upregulation of p21.[4][22]

PK_PD_Workflow cluster_setup Experiment Setup cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_correlation Correlation Xenograft Establish SJSA-1 Tumor Xenografts Dose Single Oral Dose of Compound X Xenograft->Dose Sample Collect Tumor & Plasma (2, 8, 24h) Dose->Sample PK_Analysis Plasma Analysis (LC-MS/MS) [PK Data] Sample->PK_Analysis PD_Analysis Tumor Western Blot (p53, p21) [PD Data] Sample->PD_Analysis Correlate Correlate Exposure with Biomarker Modulation PK_Analysis->Correlate PD_Analysis->Correlate

Caption: PK/PD study workflow.

A positive result would show a time-dependent increase in p53 and p21 levels in the tumor that correlates with the plasma concentration of Compound X. This provides direct evidence that the drug is hitting its intended target in the relevant tissue, a crucial milestone.[19]

Part 5: The Ultimate Test – In Vivo Efficacy and Tolerability

Finally, we combine all the preceding data to design a robust efficacy study. The goal is to determine if the observed target engagement translates into anti-tumor activity at a well-tolerated dose. All in vivo experiments must adhere to ethical guidelines such as the ARRIVE guidelines.[23][24][25][26][27]

Experimental Protocol: Xenograft Efficacy Study
  • Model: Nude mice with established, measurable SJSA-1 xenograft tumors (e.g., 100-150 mm³).[28]

  • Randomization: Mice are randomized into treatment groups (n=8-10 per group) to ensure uniform starting tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle (Control) - PO, QD (once daily)

    • Group 2: Compound X (Low Dose, e.g., 25 mg/kg) - PO, QD

    • Group 3: Compound X (High Dose, e.g., 75 mg/kg) - PO, QD

    • Group 4: Alternative/Competitor Compound (e.g., an established MDM2 inhibitor) - PO, QD

  • Duration: Treatment for 21-28 days.

  • Endpoints:

    • Primary (Efficacy): Tumor volume, measured 2-3 times per week with calipers. Tumor Growth Inhibition (TGI) is calculated.

    • Secondary (Tolerability): Body weight, clinical signs of toxicity (e.g., changes in posture, fur, activity).

    • Exploratory: At the end of the study, tumors can be collected for biomarker analysis (p53, p21, Ki-67 for proliferation, TUNEL for apoptosis).

Table 3: Hypothetical Efficacy & Tolerability Data Comparison

GroupDose (mg/kg, PO, QD)Final TGI (%)Body Weight Change (%)Key Observation
Vehicle -0%+5%Uninhibited tumor growth.
Compound X 2565%-2%Significant tumor growth inhibition with no signs of toxicity.
Compound X 7598% (Regression)-4%Near-complete tumor regression, well-tolerated.
Competitor 5070%-12%Efficacious but associated with significant weight loss, indicating a poorer tolerability profile.

This data would provide strong evidence for the superiority of Compound X, demonstrating not only potent efficacy but also a favorable safety profile compared to alternatives. Such a result is a critical prerequisite for advancing the compound toward IND-enabling toxicology studies, which are conducted under Good Laboratory Practice (GLP) regulations.[29][30][31]

Conclusion: A Validated Path Through the Valley

Translating promising in vitro data into a successful in vivo outcome is a systematic process of hypothesis testing and risk reduction.[32][33][34] By following a logical sequence—from fundamental ADME properties to pilot PK, target engagement, and finally, a well-designed efficacy study—researchers can build a compelling data package. This guide, using the hypothetical MDM2 inhibitor Compound X, illustrates how comparing different experimental options and focusing on the causal links between exposure, target modulation, and therapeutic effect provides the surest path across the "valley of death." The successful execution of this strategy transforms a molecule with in vitro potential into a credible candidate for clinical development.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa. [Link]

  • ARRIVE Guidelines: Home. NC3Rs. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

  • The ARRIVE guidelines 2.0. NC3Rs. [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Determining target engagement in living systems. National Center for Biotechnology Information. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. National Center for Biotechnology Information. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Taylor & Francis Online. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed. [Link]

  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]

  • In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. ResearchGate. [Link]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. RAPS. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor. PubMed. [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. National Center for Biotechnology Information. [Link]

  • General Principles of Preclinical Study Design. National Center for Biotechnology Information. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Center for Biotechnology Information. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • FDA Requirements for Preclinical Studies. Stanford University. [Link]

  • Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. PNAS. [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. [Link]

  • In Vitro to In Vivo translational model. ResearchGate. [Link]

  • In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Semantic Scholar. [Link]

  • Translation from in vitro studies to in vivo studies will require... ResearchGate. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. National Center for Biotechnology Information. [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. Beacon. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. 4AZA. [Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. [Link]

  • Target Engagement Assay Services. Concept Life Sciences. [Link]

  • In Vitro to in Vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

Sources

A Guide to Ensuring Reproducibility of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific advancement. This is particularly true for complex heterocyclic molecules such as 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride, a valuable building block in the synthesis of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The unique three-dimensional architecture of spiro-compounds presents distinct challenges and opportunities in ensuring that experimental outcomes can be reliably replicated.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental results when working with this compound. We will delve into the critical aspects of its synthesis, purification, and characterization, while also offering a comparative analysis against alternative linkers used in contemporary drug design.

The Critical Role of Synthesis and Purification in Reproducibility

The journey to reproducible results begins with the synthesis of the molecule itself. Even minor variations in reaction conditions can lead to impurities or isomeric byproducts that can significantly alter the compound's biological activity and physical properties.

A Representative Synthetic Protocol

While numerous methods exist for the synthesis of spirooxindoles, a common approach involves a multi-component reaction, which offers efficiency and atom economy.[3][6][7][8][9] Below is a representative, detailed protocol for the synthesis of this compound, constructed from established principles of organic synthesis.

Step 1: Synthesis of the Spiro-oxindole Core

A plausible route to the core structure involves the reaction of a 5-bromo-isatin derivative with a suitable diol in the presence of an acid catalyst.

  • Reaction: 5-Bromoisatin is reacted with a protected diol, such as 1,4-dioxaspiro[4.5]decane, in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in a suitable solvent like toluene.

  • Rationale: The acidic conditions facilitate the condensation reaction, leading to the formation of the spiro-oxane ring system. The use of a Dean-Stark apparatus is recommended to remove water and drive the reaction to completion.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 2: Reduction of the Oxindole Carbonyl

The carbonyl group at the 2-position of the indole ring is then reduced.

  • Reaction: The resulting spiro-oxindole is treated with a reducing agent, such as sodium borohydride, in an alcoholic solvent like methanol or ethanol.

  • Rationale: This reduction yields the 1,2-dihydrospiro[indole-3,4'-oxane] core. Careful control of temperature is crucial to prevent over-reduction or side reactions.

Step 3: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve solubility and stability.

  • Reaction: The purified 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrochloric acid in the same solvent.

  • Rationale: The hydrochloride salt precipitates out of the solution and can be collected by filtration. This salt form is often more stable and easier to handle for subsequent applications.

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization for Reproducibility A Step 1: Spiro-oxindole Formation (5-Bromoisatin + Diol + p-TSA) B Step 2: Carbonyl Reduction (Sodium Borohydride) A->B C Step 3: Hydrochloride Salt Formation (HCl in Ether) B->C D Work-up & Extraction C->D E Column Chromatography (Silica Gel) D->E F Filtration & Drying E->F G Purity Assessment (HPLC) F->G H Structural Verification (NMR, MS) F->H

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Purification: A Non-Negotiable Step

Thorough purification is paramount to ensure that the observed biological effects are attributable to the target compound and not to residual reactants or byproducts. Column chromatography is a standard and effective method for this purpose.

  • Stationary Phase: Silica gel is a common choice for the purification of polar compounds like spiro-oxindoles.

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for eluting the desired product. The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis: Fractions should be collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent evaporated to yield the purified compound.

The Cornerstone of Reproducibility: Rigorous Characterization

Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed. This self-validating system ensures that each batch of the compound is consistent.

Analytical Technique Purpose Expected Observations
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak with an area percentage greater than 95% (ideally >98%).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural ElucidationThe ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the bromoindole ring, as well as the aliphatic protons of the oxane and dihydroindole rings. The ¹³C NMR will confirm the number of unique carbon atoms.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the free base (270.03 g/mol for C12H14BrNO) and a characteristic isotopic pattern for the bromine atom.
Infrared (IR) Spectroscopy Functional Group IdentificationThe IR spectrum should show characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, and C-O stretching.

Comparative Analysis: Spiro-Linkers vs. Other PROTAC Linkers

This compound is often utilized as a rigid linker in the design of PROTACs.[2] The choice of linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[10][11][12]

Linker Type Key Characteristics Advantages Disadvantages
This compound (Rigid Spiro-Linker) Constrained conformation, defined spatial orientation.Can pre-organize the binding moieties for optimal ternary complex formation, potentially leading to higher potency and selectivity.The rigid structure may not be optimal for all target- E3 ligase pairs; less conformational flexibility to accommodate different protein-protein interactions.
Polyethylene Glycol (PEG) Linkers (Flexible) High flexibility, good solubility.Can adopt multiple conformations, increasing the probability of productive ternary complex formation. Improves the overall solubility and pharmacokinetic properties of the PROTAC.The high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
Alkyl Chain Linkers (Flexible) Hydrophobic, flexible.Simple to synthesize and can be easily varied in length.Can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.

Logical Relationship of Linker Choice to PROTAC Efficacy

A Linker Choice B Linker Properties (Rigidity, Length, Solubility) A->B C Ternary Complex Formation & Stability (Target-PROTAC-E3 Ligase) B->C D Ubiquitination of Target Protein C->D E Proteasomal Degradation D->E F PROTAC Efficacy E->F

Caption: The choice of linker directly influences its physicochemical properties, which in turn dictates the efficiency of every step in the PROTAC-mediated protein degradation pathway.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experimental results with this compound is not merely a matter of following a protocol; it is a commitment to rigorous scientific practice. By implementing meticulous synthesis, purification, and characterization procedures, researchers can have confidence in the integrity of their starting materials. Furthermore, a rational approach to its application, such as in the design of PROTACs, with a clear understanding of its properties in comparison to other linker types, will pave the way for more robust and reliable scientific discoveries.

References

  • Moradi, M., et al. (2019). New highly efficient method for safe, green and facile synthesis of spirooxindole derivatives. ResearchGate. Available at: [Link]

  • Gao, H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Shaabani, A., et al. (2015). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure. Available at: [Link]

  • Reddy, C. R., et al. (2019). Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Veselý, J., et al. (2017). Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. ResearchGate. Available at: [Link]

  • Chemtronica. (n.d.). 5-bromo-1,2-dihydrospiro[indole-3,4′-oxane] hydrochloride. Available at: [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. Available at: [Link]

  • Ciardullo, C., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews. Available at: [Link]

  • Cyrus, K., et al. (2011). Determination of PROTAC efficacy. ResearchGate. Available at: [Link]

  • Gara, R. K., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. Available at: [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available at: [Link]

  • Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]

  • Nishimura, Y., et al. (2015). Synthesis and Biological Evaluations of Novel Human Parathyroid Hormone 1 Receptor (hPTHR1) Agonists Bearing Bicyclic Aromatic Moiety. ResearchGate. Available at: [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate. Available at: [Link]

  • Kukhareva, T. S., & Zhidkova, Y. A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. Available at: [Link]

  • PubChem. (n.d.). 5-Bromoindole. Available at: [Link]

  • Chen, X., et al. (2022). Protein-Targeted Degradation Agents Based on Natural Products. MDPI. Available at: [Link]

  • Pettersson, M., & Crews, C. M. (2019). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Molecules. Available at: [Link]

  • Sun, N., et al. (2022). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Bam, N. B., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. Available at: [Link]

  • Kharbach, Y., et al. (2020). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Available at: [Link]

Sources

A Researcher's Guide to Cross-Validation of Findings from Different Biological Assays for Spiroindole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiroindole Scaffold and the Imperative of Assay Cross-Validation

Spiroindole, and more specifically spirooxindole, scaffolds are privileged structures in medicinal chemistry. Their unique three-dimensional and rigid architecture makes them ideal candidates for interacting with a multitude of biological targets.[1][2] Indeed, spirooxindole derivatives have demonstrated a remarkable breadth of bioactivity, showing promise as anticancer, antimicrobial, and antiviral agents.[1][3][4][5] Many derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast, colon, and liver cancers, by inducing mechanisms like cell cycle arrest and apoptosis.[1][6]

However, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with complexity. A single biological assay, while useful, provides only one perspective on a compound's activity. It is the cross-validation of findings across multiple, mechanistically distinct assays that builds a robust and reliable biological profile for a candidate molecule. This guide provides an in-depth comparison of common biological assays used to characterize spiroindole compounds, offering detailed protocols and a framework for interpreting and cross-validating the resulting data.

Assay 1: General Cytotoxicity Screening - The Sulforhodamine B (SRB) Assay

One of the most common starting points in the evaluation of potential anticancer compounds is a general cytotoxicity assay. The Sulforhodamine B (SRB) assay is a reliable and highly cost-effective method for this purpose.[7]

Principle of the SRB Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells.[9] This makes it an excellent method for assessing cell density and growth inhibition.[8][9]

Detailed Experimental Protocol: SRB Assay

This protocol is optimized for adherent cells in a 96-well format.[9]

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line (e.g., HeLa-cervical, MCF-7-breast) in the appropriate culture medium.

    • Seed 50 μL of the cell suspension into each well of a 96-well plate at a predetermined optimal density to ensure exponential growth over the course of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the spiroindole compounds in the culture medium.

    • Add 50 μL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • Gently add 25 μL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]

  • Staining:

    • Wash the plates four times with slow-running tap water to remove the TCA and dead cells.[11]

    • Allow the plates to air dry completely.

    • Add 50 μL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][11]

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][11]

    • Allow the plates to air dry.

    • Add 100-200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][11]

    • Shake the plate on an orbital shaker for 10 minutes.[11]

  • Data Acquisition:

    • Measure the absorbance (OD) at 510 nm using a microplate reader.[9][11]

Data Presentation: Hypothetical SRB Assay Results for a Spirooxindole Compound

CompoundConcentration (µM)% Growth Inhibition (HeLa)% Growth Inhibition (MCF-7)
Spiro-X115.212.8
548.945.3
1075.672.1
2592.389.7
5098.195.4
Doxorubicin155.460.2

Workflow for the SRB Cytotoxicity Assay

SRB_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_process Assay Processing Seed Seed Cells in 96-well Plate Incubate_Attach Incubate 24h (Cell Attachment) Seed->Incubate_Attach Add_Compound Add Spiroindole Compound Dilutions Incubate_Attach->Add_Compound Incubate_Treat Incubate 48-72h Add_Compound->Incubate_Treat Fix Fix with TCA Incubate_Treat->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Read Absorbance (510 nm) Solubilize->Read

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Assay 2: Target-Specific Inhibition - A Kinase Inhibition Case Study

While general cytotoxicity assays are crucial, they do not reveal the mechanism of action. Many spirooxindole compounds exert their effects by inhibiting specific cellular targets, such as kinases.[1][4] For instance, Polo-like kinase 4 (Plk4), a key regulator of centrosome duplication, has been identified as a target for some spirooxindoles.[12][13] Cross-validating a cytotoxic effect with a specific enzyme inhibition assay is a critical step.

Principle of a Kinase Inhibition Assay

Kinase assays typically measure the activity of a kinase enzyme, which is its ability to phosphorylate a substrate. An inhibitor will reduce this activity. This can be measured in various ways, such as using a phosphospecific antibody or an ATP depletion assay.

Hypothetical Data Cross-Validation

Let's consider our hypothetical "Spiro-X" compound. If it showed an IC₅₀ value of approximately 5 µM in the SRB assay, we would then test it in a Plk4 kinase inhibition assay.

Assay TypeTarget Cell Line / EnzymeResult (IC₅₀)
SRB CytotoxicityHeLa Cells5.2 µM
SRB CytotoxicityMCF-7 Cells5.5 µM
Plk4 Kinase InhibitionRecombinant Human Plk44.8 µM
Other Kinase (e.g., CDK2)Recombinant Human CDK2> 50 µM

Interpretation and Cross-Validation

The data in the table above presents a strong case for the mechanism of action of "Spiro-X". The IC₅₀ values from the general cytotoxicity assays are very close to the IC₅₀ value from the specific Plk4 kinase inhibition assay.[12][13] Furthermore, the compound shows poor activity against another kinase (CDK2), suggesting selectivity. This alignment of data from two different assay types significantly strengthens the hypothesis that "Spiro-X" exerts its cytotoxic effects primarily through the inhibition of Plk4.

Signaling Pathway Implication for a Plk4 Inhibitor

Plk4_Pathway Plk4 Plk4 Kinase Centrosome Centrosome Duplication Plk4->Centrosome regulates Aneuploidy Aneuploidy & Chromosome Instability Centrosome->Aneuploidy dysfunction leads to Apoptosis Cancer Cell Apoptosis Aneuploidy->Apoptosis can trigger SpiroX Spirooxindole Inhibitor (Spiro-X) SpiroX->Plk4 Inhibits

Caption: Inhibition of Plk4 by a spirooxindole compound.

Assay 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

Beyond anticancer activity, spiroindoles have also been investigated for their antimicrobial properties.[5][14][15] The standard assay to quantify this is the Minimum Inhibitory Concentration (MIC) test.

Principle of the MIC Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[16] This is typically determined using a broth microdilution method, where a standardized bacterial suspension is exposed to serial dilutions of the test compound.[16][17]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of a compound against bacteria like E. coli or S. aureus.[17]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth).[18]

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.[17]

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the spiroindole compound in the broth medium.[19]

  • Inoculation:

    • Add a fixed volume of the standardized bacterial suspension to each well containing the compound dilutions.[16]

    • Include a positive control (bacteria, no compound) and a negative control (broth only).[19]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[16][17]

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).[16]

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Cross-Validation Scenario

Imagine a spiroindole compound that was initially identified in an anticancer screen but showed only moderate cytotoxicity (e.g., IC₅₀ > 50 µM). Before discarding the compound, a prudent drug discovery program might screen it in a battery of other assays.

Assay TypeTargetResult
SRB CytotoxicityHeLa CellsIC₅₀ = 65 µM
MICStaphylococcus aureusMIC = 8 µg/mL
MICEscherichia coliMIC = 16 µg/mL

In this scenario, the cross-validation reveals a more promising therapeutic avenue. While the compound is a weak anticancer agent, it demonstrates potent antibacterial activity. This highlights the importance of not relying on a single assay type and demonstrates how cross-validation can uncover new potential applications for a compound.

Conclusion and Best Practices

The biological evaluation of spiroindole compounds, or any potential therapeutic agent, should be a multi-faceted process.

  • Start Broad, Then Go Deep: Begin with broad screening assays like general cytotoxicity to identify active compounds.

  • Formulate a Hypothesis: Based on the initial data and the structure of the compound, hypothesize a potential mechanism of action.

  • Validate with Specific Assays: Use target-specific assays (e.g., enzyme inhibition) to test your hypothesis.

  • Explore Other Possibilities: Do not discard compounds with weak activity in the primary assay without exploring other potential therapeutic areas (e.g., antimicrobial, antiviral).

By systematically applying and cross-validating the results from different biological assays, researchers can build a comprehensive and reliable profile of a spiroindole compound's activity, paving the way for more efficient and successful drug development.

References

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation . Bio-protocol. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. Available from: [Link]

  • Sulforhodamine B (SRB) Assay Protocol . Creative Bioarray. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test . Microbe Investigations. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening . Nature Protocols. Available from: [Link]

  • Green Synthesis of Spiroindole Derivatives: Biological Evaluation and in Silico Studies . Polycyclic Aromatic Compounds. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . Protocols.io. Available from: [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation . Pharmaceuticals. Available from: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria . SEAFDEC/AQD Institutional Repository. Available from: [Link]

  • Cell Viability Assays . NCBI Bookshelf. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening . PubMed. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays . Nature Protocols. Available from: [Link]

  • SRB assay for measuring target cell killing V.1 . Protocols.io. Available from: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) . YouTube. Available from: [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review . Bioorganic Chemistry. Available from: [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach . Journal of the Iranian Chemical Society. Available from: [Link]

  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking . Pharmacia. Available from: [Link]

  • Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[10][11][16]Triazolidine]-2,5'-Diones . ACS Omega. Available from: [Link]

  • Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity . PubMed. Available from: [Link]

  • Novel spirooxindole alkaloid derivatives from the medicinal insect Blaps japanensis and their biological evaluation . Bioorganic Chemistry. Available from: [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis . Molecules. Available from: [Link]

  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking . Pharmacia. Available from: [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity . Pharmacological Reports. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS . ResearchGate. Available from: [Link]

  • Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi . Frontiers in Microbiology. Available from: [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells . Frontiers in Chemistry. Available from: [Link]

  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives . ResearchGate. Available from: [Link]

  • Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole . IJNRD. Available from: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold . Molecules. Available from: [Link]

  • Elucidation of the antimicrobial capabilities of Spirooxindole fused heterocycles synthesized via catalyst free method . ResearchGate. Available from: [Link]

  • Antimicrobial activity data of spiro-oxindole derivatives: MIC in g/mL (zone of inhibition in mm) . ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors . Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) . ACS Medicinal Chemistry Letters. Available from: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold . PMC - NIH. Available from: [Link]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration . RSC Advances. Available from: [Link]

Sources

Benchmarking the performance of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

Protein kinases are central nodes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a focal point of modern therapeutic research. The journey from a promising chemical entity to a clinically viable drug candidate is long and fraught with challenges, chief among them being the rigorous, objective assessment of a compound's performance relative to existing standards. Simple potency is not enough; a successful inhibitor must demonstrate a superior or differentiated profile in terms of selectivity, cellular activity, and its effect on specific, disease-relevant biological pathways.

This guide provides a comprehensive framework for benchmarking a novel chemical entity, This compound , against established kinase inhibitors. As of this writing, public domain data on the specific kinase targets of this compound are unavailable. Therefore, this document will serve as a detailed, practical template for its evaluation, using the well-understood Epidermal Growth Factor Receptor (EGFR) signaling pathway as a representative model. EGFR is a receptor tyrosine kinase frequently implicated in non-small cell lung cancer (NSCLC), and a target for several FDA-approved drugs.[1][2] By following this framework, researchers can generate the critical data necessary to understand the therapeutic potential of novel compounds.

We will outline a two-tiered approach to benchmarking:

  • Biochemical Potency and Selectivity: Directly measuring the inhibitory activity of the compound against the purified kinase enzyme.

  • Cellular Efficacy: Assessing the compound's ability to inhibit kinase signaling within a cancer cell line and translate that inhibition into a desired biological outcome, such as the suppression of cell proliferation.

For this illustrative guide, we will benchmark this compound against three generations of clinically-relevant EGFR inhibitors: Gefitinib , Erlotinib , and Osimertinib .

The Target: EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[3] This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4] In many cancers, mutations in the EGFR gene lead to its constitutive activation, providing a constant signal for tumor growth and survival.[5]

EGFR_Signaling_Pathway EGFR Signaling Pathways in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

The Comparators: A Snapshot of EGFR Inhibitors

A robust benchmarking study requires well-characterized reference compounds. We have selected three inhibitors that represent the evolution of EGFR-targeted therapies:

InhibitorGenerationMechanism of ActionKey Characteristics
Gefitinib FirstReversible, ATP-competitive inhibitorMore effective against EGFR with activating mutations (e.g., exon 19 deletions, L858R) than wild-type EGFR.[5][6][7]
Erlotinib FirstReversible, ATP-competitive inhibitorSimilar to Gefitinib, it targets the ATP-binding site of the EGFR kinase domain.[8][9][10]
Osimertinib ThirdIrreversible, covalent inhibitorHighly selective for both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[11][12][13]

Part 1: Biochemical Potency Assessment

The first step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. The half-maximal inhibitory concentration (IC50) is the most common metric for potency, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[14] A lower IC50 value indicates greater potency.

Experimental Workflow: Biochemical IC50 Determination

The following workflow outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[15]

Biochemical_Workflow Biochemical IC50 Determination Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Serial Dilution of Inhibitors (Test & Reference Compounds) B1 Incubate Inhibitors with Kinase Reaction Mix A1->B1 A2 Prepare Kinase Reaction Mix (EGFR Enzyme, Substrate, ATP) A2->B1 C1 Stop Kinase Reaction & Deplete Remaining ATP B1->C1 C2 Convert ADP to ATP C1->C2 C3 Add Luciferase/Luciferin & Measure Luminescence C2->C3 D1 Plot Luminescence vs. Log[Inhibitor] C3->D1 D2 Calculate IC50 via Non-linear Regression D1->D2

Caption: Workflow for a luminescence-based biochemical kinase assay.

Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format.

  • Compound Preparation:

    • Create a 10-point serial dilution series for this compound, Gefitinib, Erlotinib, and Osimertinib in 100% DMSO.

    • Typically, the starting concentration is high (e.g., 100 µM) and is diluted 3-fold for each subsequent point.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[15]

    • In each well of a 384-well plate, add:

      • 1 µL of the diluted inhibitor.

      • 2 µL of a mix containing the purified EGFR enzyme and a suitable peptide substrate (e.g., poly-GT).

      • 2 µL of ATP solution at a concentration close to the Km for EGFR to ensure sensitive measurement.[16]

    • Include "no inhibitor" controls (DMSO only) for 100% activity and "no enzyme" controls for background.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to generate a light signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).[17]

Illustrative Data: Biochemical Potency

The following table presents plausible IC50 values that could be obtained from this experiment. This data helps to contextualize the potency of the novel compound against the standards.

CompoundTargetIC50 (nM)
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl Wild-Type EGFRHypothetical Value: 85 nM
GefitinibWild-Type EGFR~25-50 nM
ErlotinibWild-Type EGFR~2-5 nM[8]
OsimertinibWild-Type EGFR~490 nM[11][12]

Interpretation: In this hypothetical scenario, the novel spiro compound shows potent inhibition of wild-type EGFR, with an IC50 value between that of Gefitinib and Erlotinib. This would warrant further investigation into its selectivity and cellular activity.

Part 2: Cell-Based Efficacy Assessment

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native cellular environment.[18] Therefore, cell-based assays are essential to evaluate a compound's true biological effect.

Experimental Workflow: Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Cellular_Workflow Cell-Based Viability (MTT) Assay Workflow cluster_prep Cell Culture cluster_treatment Inhibitor Treatment cluster_detection MTT Assay cluster_analysis Data Analysis A1 Seed EGFR-dependent Cancer Cells in 96-well Plates A2 Allow Cells to Adhere (24 hours) A1->A2 B1 Treat Cells with Serially Diluted Inhibitors A2->B1 B2 Incubate for 72 hours B1->B2 C1 Add MTT Reagent to Wells B2->C1 C2 Incubate to Allow Formazan Crystal Formation C1->C2 C3 Add Solubilizing Agent (e.g., DMSO) C2->C3 D1 Measure Absorbance (OD 570 nm) C3->D1 D2 Calculate IC50 for Cell Viability D1->D2

Caption: Workflow for a cell-based viability assay using the MTT method.

Detailed Protocol: MTT Cell Viability Assay

This protocol is for adherent cells in a 96-well plate format.

  • Cell Plating:

    • Use a human cancer cell line known to be dependent on EGFR signaling, such as A549 (NSCLC, wild-type EGFR) or PC-9 (NSCLC, EGFR exon 19 deletion).[19]

    • Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a "vehicle only" (e.g., DMSO) control.

    • Incubate the plate for 72 hours.

  • MTT Reaction:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the "vehicle only" control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and calculate the IC50 value as described for the biochemical assay.

Illustrative Data: Cellular Potency

This table shows hypothetical cellular IC50 values for the A549 cell line.

CompoundCell LineIC50 (nM)
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl A549 (WT EGFR)Hypothetical Value: 250 nM
GefitinibA549 (WT EGFR)~7,000-10,000 nM
ErlotinibA549 (WT EGFR)~2,000-5,000 nM
OsimertinibA549 (WT EGFR)~5,000-8,000 nM

Interpretation: In this hypothetical scenario, this compound demonstrates significantly greater potency in a cellular context against a wild-type EGFR cancer cell line compared to the established inhibitors. This discrepancy between biochemical and cellular potency is a critical finding. It could suggest several possibilities, including superior cell permeability or inhibition of other kinases important for A549 cell survival, warranting a broader kinase selectivity screen.[16][18]

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of a novel kinase inhibitor, using this compound as a case study. Through a combination of biochemical and cell-based assays, researchers can generate robust, comparative data on a compound's potency and efficacy.

Based on our hypothetical results, the novel spiro compound presents an interesting profile. While its biochemical potency is comparable to first-generation inhibitors, its cellular activity is markedly superior. This highlights the importance of a multi-faceted evaluation approach.

The logical next steps in the evaluation of this compound would be:

  • Kinome-wide Selectivity Profiling: To understand its activity against a broad panel of kinases and identify potential off-target effects or polypharmacology.[22]

  • Testing Against Mutant EGFR Cell Lines: Evaluating its efficacy in cells harboring activating and resistance mutations (e.g., PC-9 for exon 19 deletion and H1975 for L858R/T790M) to determine its potential for treating resistant cancers.[19]

  • Mechanism of Action Studies: Confirming target engagement in cells through methods like Western blotting to assess the phosphorylation status of EGFR and downstream effectors like AKT and ERK.

By systematically applying these benchmarking principles, the scientific community can more effectively identify and advance the most promising kinase inhibitors toward clinical development.

References

A complete list of all sources cited in this guide is provided below.

  • Davis, M. I., et al. (2011). Comprehensive Assessment of Kinase Inhibitor Selectivity.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation Oncology, Biology, Physics, 59(2 Suppl), 21–26.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127264199, this compound.
  • Abcam. (n.d.). MTT assay protocol.
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061.
  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15–31.
  • Selleck Chemicals. (n.d.). Erlotinib Hydrochloride.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
  • Roche. (n.d.). MTT Assay Protocol.
  • Wang, Z. (2009). EGFR signaling pathway in breast cancers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689–1699.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Danaher. (n.d.). EGFR Signaling Pathway.
  • ATCC. (n.d.).
  • BenchChem. (2025).
  • Varkondi, E., et al. (2009). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptor, Ligand and Channel Research.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Thermo Fisher Scientific. (n.d.).
  • Kim, E. S., & Hirsh, V. (2008). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Therapeutics and Clinical Risk Management, 4(2), 383–394.
  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
  • BenchChem. (2025).
  • Das, R., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(7), 3395–3402.
  • Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838–4848.
  • Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211–225.
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2–16.
  • ResearchGate. (n.d.). Mechanism of action of erlotinib.
  • ChemicalBook. (2019).
  • Patsnap Synapse. (2024).
  • ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • Patsnap Synapse. (2024).
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Mok, T. S., et al. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947–957.
  • U.S. National Library of Medicine. (n.d.). Gefitinib.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib.
  • Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 103-115.e5.
  • Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride?.
  • Robers, M. B., et al. (2015). A Luminescent Assay for Real-Time Measurements of Kinase Activity in Live Cells. ASSAY and Drug Development Technologies, 13(4), 199–208.
  • Liu, Y., et al. (2024).
  • YouTube. (2025). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • LI-COR Biosciences. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells.
  • Selleck Chemicals. (n.d.). EGFR Inhibition.
  • Promega Corpor
  • Sigma-Aldrich. (n.d.). EGFR inhibitor for kinase assays.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • edX. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride (CAS No. 1609266-05-8). As a brominated heterocyclic compound, this substance requires meticulous disposal practices to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management, grounded in established safety principles and regulatory standards.

Hazard Profile and Essential Precautions

Understanding the hazard profile of a chemical is the cornerstone of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural class—a halogenated organic compound—and data from closely related bromo-indole structures inform a cautious approach.[1][2][3]

The primary hazards associated with analogous compounds suggest that this chemical should be handled as, at minimum, an irritant and a substance harmful if ingested.[1][3] Furthermore, many halogenated organic compounds are noted for their potential environmental persistence and aquatic toxicity.[4][5] Therefore, all handling and disposal operations must be predicated on preventing personnel exposure and environmental release.

Table 1: Inferred Hazard Profile Based on Analogous Compounds

Hazard Statement GHS Classification Precautionary Action
Harmful if swallowed Acute toxicity - Oral, Category 4 (H302) Do not eat, drink, or smoke when using this product. If swallowed, seek medical help.[1]
Causes skin irritation Skin irritation, Category 2 (H315) Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][3]
Causes serious eye irritation Eye irritation, Category 2 (H319) Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
May cause respiratory irritation STOT SE, Category 3 (H335) Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][3]

| Potentially toxic to aquatic life | Hazardous to the aquatic environment | Do not let product enter drains or waterways.[2][5] |

The Cardinal Rule: Waste Segregation

The single most critical step in the proper disposal of this compound is strict waste segregation. Halogenated organic compounds cannot be mixed with non-halogenated waste.[4][6]

Causality: The reasoning is both financial and technical. Disposal of halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). This process is significantly more expensive than standard solvent fuel blending used for non-halogenated waste.[7] Mixing these waste streams contaminates the entire volume, escalating disposal costs and violating regulatory requirements.[4][7]

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and standard laboratory safety practices.[8][9]

Part A: Preparation and Container Setup
  • Consult Institutional Policy: Before beginning, review your institution's specific Environmental Health & Safety (EHS) guidelines. These protocols are the ultimate authority.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles conforming to EN 166 or NIOSH standards, and chemical-resistant gloves.[1]

  • Select a Waste Container: Obtain a designated "Halogenated Organic Waste" container from your EHS department or lab supply. It must be in good condition, constructed of a compatible material (e.g., polyethylene), and have a secure, threaded cap.[6][10]

  • Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[4][10] Fill in your name, department, and the date. List "this compound" as the first constituent.

Part B: Waste Accumulation
  • Solid Waste: Transfer the neat compound or contaminated solids (e.g., weighing paper, contaminated gloves) directly into the designated container. Use tools (spatulas, funnels) that will not generate static discharge.

  • Solution Waste: If the compound is in a non-aqueous organic solvent, pour the solution carefully into the liquid halogenated waste container.

    • Aqueous Solutions: If the waste is an aqueous solution containing this compound, it must not be poured down the drain.[11][12] Collect it in a separate "Aqueous Waste" container that is also tagged as hazardous and lists all chemical components. Do not mix organic solvents with aqueous waste streams.

  • Maintain Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[7][10] This is a critical safety and regulatory requirement to prevent the release of vapors.

Part C: On-Site Management and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is at or near the point of generation and under the control of the operator.[8][13]

  • Secondary Containment: The container must be kept within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[6][7]

  • Segregation: Do not store the halogenated waste container with incompatible materials such as acids, bases, or strong oxidizing agents.[7][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste within your laboratory's SAA.[8] For practical purposes, request waste pickup long before this limit is reached.

Part D: Final Disposal
  • Complete the Tag: When the container is no more than 90% full, complete the hazardous waste tag.[6] Estimate the percentage of each constituent, including solvents. Ensure all fields are legible and accurate.

  • Request Pickup: Follow your institution's procedure to request a waste pickup from the EHS department. This is typically done through an online form or phone call.[7]

  • Professional Disposal: Your EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal (TSD) facility, ensuring it is managed in accordance with all federal and state regulations.[14][15]

Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.[2][16]

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with a paper towel to prevent dust from becoming airborne.[17] Carefully sweep the solid material into a plastic dustpan and transfer it to a sealed, labeled bag or container.[2][5]

    • Liquid Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[7][18] Work from the outside of the spill inward to prevent spreading.

  • Package Waste: Place all contaminated absorbent materials, gloves, and other cleanup debris into a heavy-duty plastic bag. Seal it, affix a hazardous waste tag, and dispose of it in the solid halogenated waste stream.[7]

  • Decontaminate the Surface:

    • The goal is to remove all residual chemical traces. A multi-step process is recommended for thorough cleaning.[19]

    • Step 1 (Decontamination): Wipe the affected surface with a towel dampened with 70% isopropyl alcohol.

    • Step 2 (Cleaning): Wash the area with soap and warm water.[19][20]

    • Step 3 (Rinsing): Rinse the surface with water to remove any soap residue.[19]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

References

  • Benchchem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • US Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Temple University. Halogenated Solvents in Laboratories - Chemical Waste Guideline.
  • US Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Echemi. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE Safety Data Sheets.
  • American Chemical Society. ACS Safety Advisory Panel Committee on Chemical Safety December 15, 2015 EPA Docket Center.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-5-nitro-1,3-dioxane.
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • Kemicentrum. 8.1 Organic solvent waste.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Pentene, 5-bromo-.
  • CDH Fine Chemical. 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: 5-Bromoindole.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromoindole.
  • Guardian Medical Systems. Keeping Your Cleanroom Clean: A Four Step Process.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-bromoaniline.
  • MuseChem. 5-bromo-1, 2-dihydrospiro[indole-3, 4'-oxane] hydrochloride, min 97%, 1 gram.
  • MD Spiro. Spirometer Cleaning Instructions.
  • PubChem. 5-Bromoindole.
  • Stanford Environmental Health & Safety. Decontamination - Biosafety Manual.

Sources

Personal protective equipment for handling 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following recommendations are synthesized from data on structurally similar molecules, including brominated indoles and spirocyclic ethers, as well as established best practices for handling halogenated organic compounds. A conservative approach to safety is paramount.

Understanding the Hazard Landscape

This compound is a halogenated organic compound containing a bromine atom on an indole ring structure. Halogenated indoles can exhibit various biological activities and, consequently, may present toxicological risks. The hydrochloride salt form suggests good aqueous solubility, which can facilitate absorption.

While specific toxicity data is unavailable, related compounds like 5-bromoindole are classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it may be hazardous upon inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecification/StandardRationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.[3][4]To prevent skin contact with the compound. Double gloving is recommended when handling the pure solid or concentrated solutions.
Eyes/Face Safety glasses with side shields or GogglesANSI Z87.1 certified.[3]To protect eyes from splashes of solutions or airborne particles of the solid.
Face shieldRequired when there is a significant splash hazard.[5]To provide an additional layer of protection for the entire face.
Body Laboratory coatLong-sleeved, properly fastened.To protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor cartridges and particulate filterRequired when handling the powder outside of a fume hood or when aerosols may be generated.[3][6]To prevent inhalation of the compound, which may cause respiratory irritation.[1]

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing risk and ensuring experimental integrity.

  • Engineering Controls : All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing : When weighing the solid, use a balance inside the fume hood or a vented balance enclosure.

  • Solution Preparation : Add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

  • Transfers : Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. For liquid transfers, use pipettes or syringes with appropriate chemical resistance.

  • Spill Management :

    • Small Spills : In the event of a small spill, decontaminate the area with an appropriate solvent (e.g., ethanol, isopropanol) and absorb the material with an inert absorbent. Place the waste in a sealed, labeled container for proper disposal.

    • Large Spills : For large spills, evacuate the area and follow your institution's emergency procedures.

  • Hand Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and workflow for safely handling this compound.

start Start: Obtain Compound risk_assessment Conduct Risk Assessment (Review available data) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_selection fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Solid Compound fume_hood->weighing solution_prep Prepare Solution weighing->solution_prep experiment Conduct Experiment solution_prep->experiment spill_check Spill Occurred? experiment->spill_check small_spill Small Spill: Clean with absorbent material spill_check->small_spill Yes (Small) large_spill Large Spill: Evacuate & Follow Emergency Protocol spill_check->large_spill Yes (Large) waste_disposal Dispose of Waste in Halogenated Organic Waste Container spill_check->waste_disposal No small_spill->waste_disposal end End large_spill->end decontamination Decontaminate Work Area & Remove PPE waste_disposal->decontamination decontamination->end start Waste Generated is_halogenated Is the waste contaminated with This compound? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Dispose in appropriate non-halogenated waste stream is_halogenated->non_halogenated_waste No label_container Label container with contents and 'Hazardous Waste' halogenated_waste->label_container end Disposal Complete non_halogenated_waste->end store_safely Store in Satellite Accumulation Area label_container->store_safely ehs_disposal Arrange for disposal through EHS store_safely->ehs_disposal ehs_disposal->end

Caption: Decision Tree for Waste Disposal.

By adhering to these guidelines, researchers can safely handle this compound, protecting themselves and the environment.

References

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Hazardous Waste Segregation. (n.d.).
  • Benchchem. (n.d.). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • 5-bromo-1, 2-dihydrospiro[indole-3, 4'-oxane] hydrochloride, min 97%, 1 gram. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 5-Bromoindole.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 5-Bromo-5-nitro-1,3-dioxane.
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Echemi. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE Safety Data Sheets.
  • Personal Protective Equipment (PPE). (n.d.).
  • PubChem. (n.d.). 5-Bromoindole.
  • Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ChemicalBook. (2022, August 26). 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane].
  • ChemicalBook. (n.d.). 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane].
  • CDH Fine Chemical. (n.d.). 5-Bromo Indole MATERIAL SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.